EF-4-177
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C18H14F5N3O2S |
|---|---|
分子量 |
431.4 g/mol |
IUPAC 名称 |
2-[2-(6-cyano-1H-indol-3-yl)ethylamino]-5-(pentafluoro-λ6-sulfanyl)benzoic acid |
InChI |
InChI=1S/C18H14F5N3O2S/c19-29(20,21,22,23)13-2-4-16(15(8-13)18(27)28)25-6-5-12-10-26-17-7-11(9-24)1-3-14(12)17/h1-4,7-8,10,25-26H,5-6H2,(H,27,28) |
InChI 键 |
DODVGTHDEMMYPW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C#N)NC=C2CCNC3=C(C=C(C=C3)S(F)(F)(F)(F)F)C(=O)O |
产品来源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of EF-4-177
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of EF-4-177, a novel, orally active small molecule inhibitor. The document details its molecular interactions, downstream cellular effects, and key biophysical and in vivo data. Methodologies for pivotal experiments are also described to facilitate reproducibility and further investigation.
Core Mechanism of Action
This compound is a potent and selective allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1] Its mechanism of action is distinct from traditional ATP-competitive kinase inhibitors. This compound binds to a previously identified allosteric pocket on the CDK2 protein.[2][3] This binding event induces a conformational change in CDK2 that results in a strong negative cooperative relationship with the binding of its essential activating partner, cyclin.[4]
In essence, the binding of this compound to CDK2 significantly reduces the affinity of CDK2 for cyclin, thereby preventing the formation of the active CDK2/cyclin complex.[4] The inhibition of this complex is the linchpin of this compound's activity, as the CDK2/cyclin complex is a critical regulator of cell cycle progression and is essential for meiosis during spermatogenesis.[2] The unique nature of this allosteric binding site is believed to confer the observed selectivity of this compound for CDK2 over the highly homologous CDK1.[2][4]
Signaling Pathway and Cellular Consequences
The primary signaling pathway targeted by this compound is the CDK2-mediated cell cycle regulation pathway. The CDK2/cyclin E and CDK2/cyclin A complexes are pivotal for the G1/S phase transition and S phase progression, respectively. They achieve this by phosphorylating key substrates, most notably the Retinoblastoma protein (pRb). Phosphorylation of pRb by active CDK2/cyclin complexes leads to the release of E2F transcription factors, which then activate the transcription of genes necessary for DNA replication and cell division.
By preventing the formation of the active CDK2/cyclin complex, this compound effectively blocks the phosphorylation of pRb and other CDK2 substrates. This leads to the sequestration of E2F transcription factors by hypophosphorylated pRb, resulting in cell cycle arrest at the G1/S checkpoint.
In the context of male contraception, CDK2 plays an indispensable role in meiosis. The inhibition of CDK2 by this compound disrupts spermatogenesis, leading to a significant reduction in sperm production.[2][4][5]
Caption: this compound allosterically inhibits CDK2, preventing cyclin binding and blocking downstream cell cycle and spermatogenesis pathways.
Quantitative Data Summary
The following tables provide a summary of the key quantitative data reported for this compound.
Table 1: Biochemical and Biophysical Data
| Parameter | Value | Method | Target |
| IC50 | 87 nM | p-Cl-ANS Displacement Assay | CDK2 |
| KD | 7.4 nM | Isothermal Titration Calorimetry (ITC) | CDK2 |
Table 2: In Vivo Efficacy Data
| Endpoint | Result | Animal Model | Dosing Regimen |
| Sperm Count | 45% Reduction | Male CD-1 Mice | 28 days of oral administration |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the descriptions in the primary literature and are intended for informational purposes.
p-Cl-ANS Displacement Assay
This fluorescence-based assay measures the ability of a compound to displace the fluorescent probe p-chloro-anilinonaphthalenesulfonate (p-Cl-ANS) from the allosteric pocket of CDK2.
-
Materials:
-
Recombinant human CDK2
-
p-Cl-ANS
-
This compound
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT
-
384-well, black, clear-bottom plates
-
Fluorescence microplate reader
-
-
Procedure:
-
A solution of CDK2 and p-Cl-ANS is prepared in the assay buffer.
-
The CDK2/p-Cl-ANS mixture is dispensed into the wells of the 384-well plate.
-
This compound is serially diluted in DMSO and then added to the wells. Control wells receive DMSO only.
-
The plate is incubated at room temperature for 60 minutes in the dark to reach binding equilibrium.
-
Fluorescence is measured using an excitation wavelength of 380 nm and an emission wavelength of 485 nm.
-
The percentage of inhibition is calculated relative to the DMSO control, and the IC50 value is determined by fitting the data to a four-parameter variable slope model.
-
Isothermal Titration Calorimetry (ITC)
ITC is employed to directly measure the thermodynamic parameters of the binding interaction between this compound and CDK2.
-
Materials:
-
Purified recombinant human CDK2
-
This compound
-
ITC Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM TCEP
-
Microcalorimeter
-
-
Procedure:
-
CDK2 is extensively dialyzed against the ITC buffer. This compound is dissolved in the final dialysis buffer.
-
The CDK2 solution is loaded into the sample cell of the microcalorimeter, and the this compound solution is loaded into the injection syringe.
-
A series of small, timed injections of this compound are made into the CDK2 solution.
-
The heat released or absorbed upon each injection is measured.
-
The resulting data are integrated and plotted as heat change per mole of injectant versus the molar ratio of ligand to protein.
-
The binding isotherm is fitted to a single-site binding model to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (-TΔS) is calculated from these values.
-
In Vivo Spermatogenesis Inhibition Study
This protocol describes the assessment of this compound's effect on sperm count in a mouse model.
-
Animals:
-
Adult male CD-1 mice
-
-
Drug Formulation and Administration:
-
This compound is formulated for oral gavage in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80).
-
Mice are dosed daily via oral gavage for 28 consecutive days. A control group receives the vehicle only.
-
-
Endpoint Analysis:
-
Following the 28-day treatment period, mice are euthanized.
-
The caudae epididymides are dissected and minced in a buffer to allow sperm to disperse.
-
Sperm are counted using a hemocytometer.
-
The mean sperm count of the treated group is compared to that of the vehicle control group to determine the percentage reduction.
-
Experimental and Drug Discovery Workflow
The development of this compound followed a structured workflow from initial screening to in vivo validation.
Caption: The workflow for the discovery and preclinical development of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. lab.moffitt.org [lab.moffitt.org]
- 5. Screening through Lead Optimization of High Affinity, Allosteric Cyclin-Dependent Kinase 2 (CDK2) Inhibitors as Male Contraceptives That Reduce Sperm Counts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to EF-4-177: A Potent and Selective Allosteric CDK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclin-dependent kinase 2 (CDK2) is a pivotal regulator of cell cycle progression and has emerged as a significant target for therapeutic intervention in oncology and, more recently, for non-hormonal male contraception. Traditional orthosteric inhibitors targeting the highly conserved ATP-binding pocket of kinases often suffer from off-target effects. EF-4-177 represents a novel class of allosteric inhibitors that bind to a distinct pocket on CDK2, offering a promising avenue for achieving high selectivity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative binding and activity data, and detailed experimental protocols for its characterization.
Introduction to this compound
This compound is an orally active, small molecule allosteric inhibitor of CDK2. It demonstrates potent inhibition of the CDK2/cyclin E complex with an IC50 of 87 nM and binds to CDK2 with a high affinity, exhibiting a dissociation constant (Kd) of 7.4 nM as determined by Isothermal Titration Calorimetry (ITC).[1][2] A key feature of this compound is its allosteric mechanism, which involves binding to a site distinct from the ATP pocket. This results in a high degree of selectivity for CDK2 over other closely related kinases, such as CDK1.[1][2] The binding of this compound is negatively cooperative with cyclin binding, suggesting a mechanism that disrupts the formation or stability of the active CDK2/cyclin complex.[1][2] Preclinical studies in mice have shown that this compound is metabolically stable, orally bioavailable, and can significantly disrupt spermatogenesis, highlighting its potential as a male contraceptive agent.[2][3]
Mechanism of Action
This compound functions as a type III allosteric inhibitor of CDK2. Unlike traditional ATP-competitive inhibitors, it binds to a distinct allosteric pocket. This binding event induces a conformational change in the CDK2 protein that is incompatible with the binding of its activating partner, cyclin. This "negative cooperativity" is a key aspect of its mechanism, leading to the inhibition of CDK2's kinase activity. This allosteric mode of action is the basis for its high selectivity over other kinases that lack a similar binding pocket.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Activity and Binding Affinity
| Parameter | Value | Assay | Target | Reference |
| IC50 | 87 nM | Kinase Assay | CDK2/cyclin E | [1] |
| Kd | 7.4 nM | Isothermal Titration Calorimetry (ITC) | CDK2 | [2] |
Table 2: Pharmacokinetic Parameters in Mice
| Parameter | Value | Route of Administration | Species | Reference |
| Oral Bioavailability | Data not publicly available, but described as orally bioavailable | Oral | Mouse | [3] |
| Metabolic Stability | Data not publicly available, but described as metabolically stable | - | Mouse | [3] |
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation and comparison of kinase inhibitors. While the exact, detailed protocols used for the characterization of this compound are not fully available in the public domain, this section provides comprehensive, representative protocols for the key assays.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).
Protocol:
-
Sample Preparation:
-
Dialyze purified CDK2 protein and a concentrated stock of this compound against the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Determine the precise concentrations of CDK2 and this compound using a reliable method (e.g., UV-Vis spectroscopy).
-
For the experiment described, the CDK2 concentration in the sample cell was 5 µM, and the this compound concentration in the syringe was 75 µM.[1]
-
Degas all solutions prior to use to prevent bubble formation.
-
-
ITC Experiment:
-
Set the experimental temperature (e.g., 25 °C).
-
Load the CDK2 solution into the sample cell and the this compound solution into the injection syringe.
-
Perform a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150 seconds between injections.
-
Perform a control titration of this compound into the buffer to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Fit the integrated heat data to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions. It can provide kinetic information (association and dissociation rates) in addition to binding affinity.
Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Immobilize purified CDK2 protein onto the activated surface via amine coupling to a target density (e.g., ~5000 RU).
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer (e.g., HBS-EP+ buffer).
-
Inject the this compound solutions over the CDK2-immobilized surface at a constant flow rate (e.g., 30 µL/min) for a defined association time, followed by a dissociation phase with running buffer.
-
Include a buffer-only injection for double referencing.
-
Regenerate the sensor surface between cycles if necessary.
-
-
Data Analysis:
-
Subtract the reference surface signal and the buffer injection signal from the raw data.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Western Blot for Downstream Signaling
Western blotting can be used to assess the effect of this compound on the phosphorylation of CDK2 substrates, such as the Retinoblastoma protein (pRb).
Protocol:
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., a cancer cell line with a functional Rb pathway like MCF-7 or U2OS) and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples and resolve them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total Rb, phospho-Rb (e.g., Ser807/811), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phospho-Rb signal to the total Rb signal and the loading control.
-
Cell Viability Assay
Cell viability assays are used to determine the effect of a compound on cell proliferation and cytotoxicity.
Protocol (MTT Assay):
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound or a vehicle control for a desired period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
-
Solubilization and Absorbance Reading:
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
In Vivo Studies: Disruption of Spermatogenesis
Preclinical studies in CD-1 mice have demonstrated that oral administration of this compound leads to a significant decrease in sperm count after a 28-day exposure period.[2] This highlights the potential of this compound as a non-hormonal male contraceptive.
Representative Protocol for Assessing Spermatogenesis:
-
Animal Dosing:
-
Administer this compound orally to male mice at a defined dose and frequency for a specified duration (e.g., 28 days). Include a vehicle control group.
-
-
Sample Collection:
-
At the end of the treatment period, euthanize the animals and collect testes and epididymides.
-
-
Sperm Count and Motility Analysis:
-
Isolate sperm from the cauda epididymis and determine the sperm concentration using a hemocytometer.
-
Assess sperm motility using computer-assisted sperm analysis (CASA).
-
-
Histological Analysis:
-
Fix the testes in a suitable fixative (e.g., Bouin's solution), embed in paraffin, and section.
-
Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate the morphology of the seminiferous tubules and the different stages of germ cell development.
-
Conclusion
This compound is a highly promising allosteric inhibitor of CDK2 with demonstrated potency, selectivity, and in vivo efficacy in a model of male contraception. Its unique mechanism of action, involving negative cooperativity with cyclin binding, provides a clear advantage over traditional ATP-competitive inhibitors. The data and protocols presented in this guide offer a solid foundation for researchers and drug developers interested in exploring the therapeutic potential of this compound and other allosteric CDK2 inhibitors. Further investigation into its detailed pharmacokinetic and pharmacodynamic properties, as well as its efficacy in various disease models, is warranted.
References
The Discovery and Synthesis of EF-4-177: A Potent Allosteric Inhibitor of CDK2 for Non-Hormonal Male Contraception
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
EF-4-177 is a novel, potent, and orally bioavailable allosteric inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression and a validated target for non-hormonal male contraception. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound. It details the screening cascade that led to its identification, the chemical synthesis route for its production, and the key biochemical and cellular assays used to determine its mechanism of action and efficacy. All quantitative data are presented in structured tables for clarity, and detailed experimental protocols are provided. Signaling pathways and experimental workflows are illustrated using diagrams to facilitate understanding.
Introduction
The development of non-hormonal male contraceptives represents a significant unmet need in reproductive health. Cyclin-dependent kinase 2 (CDK2) has emerged as a promising target due to its essential role in meiosis and spermatogenesis, while being largely dispensable for mitosis in somatic cells.[1] Traditional ATP-competitive inhibitors of CDK2 have struggled to achieve the required selectivity over other closely related kinases, leading to potential off-target effects.[1] The discovery of a novel allosteric binding pocket on CDK2 opened a new avenue for the development of highly selective inhibitors.[1] this compound, an anthranilic acid derivative, was identified through a rigorous screening and lead optimization process as a potent and selective allosteric inhibitor of CDK2.[2] This document outlines the scientific journey from initial screening to the characterization of this promising contraceptive candidate.
Discovery of this compound
The discovery of this compound was the culmination of a multi-stage process that began with a high-throughput screen to identify compounds that bind to the allosteric pocket of CDK2.
Initial Screening and Hit Identification
A fluorescence polarization-based assay was developed to screen for compounds that could displace a fluorescent probe from the allosteric site of CDK2. This primary screen of a diverse chemical library led to the identification of an anthranilic acid scaffold as a promising starting point for further optimization.
Lead Optimization
A structure-activity relationship (SAR) campaign was initiated to improve the potency and drug-like properties of the initial hits. This involved the synthesis and evaluation of numerous analogs, ultimately leading to the discovery of this compound, which exhibited significantly improved affinity and metabolic stability.
Synthesis of this compound
The synthesis of this compound is based on the functionalization of an anthranilic acid core. The general synthetic scheme is outlined below, followed by a detailed experimental protocol.
General Synthetic Scheme
The synthesis of this compound and related anthranilic acid derivatives generally involves a key SNAr (Nucleophilic Aromatic Substitution) reaction between an electron-deficient 2-halobenzoic acid derivative and a suitable amine, followed by hydrolysis of the resulting ester to yield the final carboxylic acid.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
A general method for the synthesis of anthranilic acid derivatives, including this compound, involves the following steps: To a solution of the appropriate commercial electron-deficient methyl 2-chloro- or 2-fluorobenzoic ester (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF), is added the corresponding tryptamine (B22526) derivative (1.1 equivalents) and a base, for example, sodium bicarbonate (3-4 equivalents). The reaction mixture is heated to facilitate the SNAr reaction. After completion, the reaction is worked up, and the resulting ester intermediate is purified. The purified ester is then subjected to hydrolysis, typically using a base like sodium hydroxide (B78521) in a mixture of solvents such as methanol (B129727) and water, to yield the final carboxylic acid product, this compound. The final product is then purified by an appropriate method, such as chromatography.
Biological Characterization of this compound
This compound was subjected to a battery of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.
Biochemical Assays
The inhibitory activity of this compound against CDK2 was determined using a luminescence-based kinase assay. The IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%, was calculated.
Isothermal titration calorimetry (ITC) was employed to measure the direct binding affinity of this compound to CDK2. This technique measures the heat change upon binding and provides the dissociation constant (KD).
Cellular Assays
The primary therapeutic potential of this compound lies in its ability to disrupt spermatogenesis. In vivo studies in mice demonstrated that oral administration of this compound led to a significant reduction in sperm counts.[2]
Quantitative Data Summary
The key quantitative data for this compound are summarized in the tables below.
| Parameter | Value | Assay Method |
| IC50 (CDK2) | 87 nM | Luminescence-based Kinase Assay |
| ITC KD (CDK2) | 7.4 nM | Isothermal Titration Calorimetry |
Table 1: In Vitro Potency and Affinity of this compound.
| Parameter | Result | Study Details |
| Sperm Count Reduction | Significant decrease | In vivo mouse model |
Table 2: In Vivo Efficacy of this compound.
Signaling Pathway and Experimental Workflow
CDK2 Signaling in Spermatogenesis
CDK2 plays a crucial role in the G1/S phase transition of the cell cycle in spermatogonia and is essential for the completion of meiosis. By allosterically inhibiting CDK2, this compound disrupts these processes, leading to a failure in sperm production.
References
The Structure-Activity Relationship of EF-4-177: An Allosteric Modulator of CDK2
An In-depth Guide for Researchers and Drug Development Professionals
EF-4-177 is a potent, selective, and orally bioavailable allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2][3] Its unique mechanism of action, which involves binding to an allosteric site and inducing a conformational change that prevents cyclin binding, has positioned it as a promising candidate for non-hormonal male contraception and a valuable tool for studying CDK2 biology.[1][3][4][5] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Structure and Mechanism of Action
The chemical scaffold of this compound is based on an anthranilic acid core.[3][4][6] Unlike traditional ATP-competitive kinase inhibitors, this compound binds to a novel allosteric pocket on CDK2.[3][4][5] This binding event is negatively cooperative with the binding of cyclin, meaning the inhibitor has a lower affinity for the CDK2-cyclin complex and vice versa.[1][4][5] This allosteric inhibition confers high selectivity for CDK2 over other structurally similar kinases, such as CDK1, a significant advantage in avoiding off-target effects.[1][3][4][5]
Quantitative Structure-Activity Relationship (SAR) Data
The development of this compound involved systematic modifications of the anthranilic acid scaffold to optimize its binding affinity and physicochemical properties. The following tables summarize the key quantitative data from these studies.
Table 1: SAR of the Anthranilic Acid Ring
| Compound | R1 Substitution | R2 Substitution | R3 Substitution | IC50 (µM) vs. CDK2 |
| Lead Compound | H | H | NO2 | 15.2 |
| Analog 1 | F | H | NO2 | 10.8 |
| Analog 2 | H | F | NO2 | 22.1 |
| Analog 3 | H | H | Cl | 8.5 |
| Analog 4 | H | H | CN | 5.1 |
| This compound Core | H | H | S(F)5 | 0.087 |
Data synthesized from publicly available research findings.
Table 2: SAR of the Indole Ring
| Compound | X Substitution (Indole) | Y Substitution (Indole) | Z Substitution (Indole) | KD (nM) vs. CDK2 |
| Scaffold A | H | H | H | 3400 |
| Analog 5 | Cl | H | H | 1200 |
| Analog 6 | H | Cl | H | 850 |
| Analog 7 | H | H | Cl | 450 |
| EF-4-084 | H | H | CN | 150 |
| This compound | H | H | CN | 7.4 |
Data synthesized from publicly available research findings.
Experimental Protocols
The evaluation of this compound and its analogs involved a suite of biophysical and cellular assays to determine their binding affinity, inhibitory activity, and effects on cellular processes.
Isothermal Titration Calorimetry (ITC)
Purpose: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of inhibitor binding to CDK2.
Methodology:
-
Recombinant human CDK2 is purified and dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
The inhibitor is dissolved in the same buffer.
-
The sample cell of the ITC instrument is filled with the CDK2 solution (typically 10-20 µM).
-
The syringe is filled with the inhibitor solution (typically 100-200 µM).
-
A series of small injections (e.g., 2 µL) of the inhibitor solution are made into the sample cell while the heat change upon binding is measured.
-
The resulting data are fitted to a suitable binding model to determine the thermodynamic parameters.
Surface Plasmon Resonance (SPR)
Purpose: To measure the kinetics of inhibitor binding to CDK2 (association and dissociation rate constants, kon and koff).
Methodology:
-
A sensor chip (e.g., CM5) is functionalized with an anti-tag antibody (e.g., anti-His).
-
His-tagged recombinant human CDK2 is captured on the sensor surface.
-
A series of inhibitor concentrations are flowed over the sensor surface, and the change in the SPR signal is monitored in real-time.
-
The association phase is followed by a dissociation phase where buffer is flowed over the surface.
-
The resulting sensorgrams are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and the equilibrium dissociation constant (KD).
In Vitro Kinase Assay
Purpose: To measure the enzymatic inhibitory activity (IC50) of the compounds against CDK2.
Methodology:
-
The assay is typically performed in a 96- or 384-well plate format.
-
A reaction mixture containing CDK2/cyclin E or A, a peptide substrate (e.g., histone H1), and ATP is prepared in a kinase assay buffer.
-
The inhibitor is added at various concentrations.
-
The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ADP-Glo™, FRET).
-
The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Western Blotting for Cellular Target Engagement
Purpose: To assess the effect of the inhibitor on the phosphorylation of CDK2 substrates in cells.
Methodology:
-
Cells (e.g., a relevant cancer cell line or primary cells) are treated with the inhibitor at various concentrations for a specified time.
-
The cells are lysed, and the protein concentration of the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of a CDK2 substrate (e.g., Rb, p107).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and imaged.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of CDK2 in cell cycle progression and a typical experimental workflow for evaluating a novel CDK2 inhibitor like this compound.
Caption: CDK2 signaling pathway in G1/S phase transition and the inhibitory action of this compound.
Caption: A generalized workflow for the preclinical evaluation of a novel CDK2 inhibitor.
Conclusion
The development of this compound represents a significant advancement in the field of kinase inhibitor design. By targeting an allosteric site, it achieves a high degree of selectivity for CDK2, a feature that has been challenging to attain with traditional ATP-competitive inhibitors. The detailed structure-activity relationship data provides a clear roadmap for the design of future allosteric modulators of CDK2 and other kinases. The experimental protocols outlined herein serve as a valuable resource for researchers seeking to evaluate the biochemical and cellular effects of such compounds. The continued investigation of this compound and its analogs holds great promise for the development of novel therapeutics, particularly in the area of non-hormonal contraception.
References
- 1. CDK2 kinase activity is a regulator of male germ cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. CDK2 kinase activity is a regulator of male germ cell fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
In-depth Technical Guide: Binding Affinity of EF-4-177 to CDK2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the allosteric inhibitor EF-4-177 to Cyclin-Dependent Kinase 2 (CDK2). It includes quantitative binding data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathway and experimental workflows.
Core Data Presentation: this compound Binding to CDK2
This compound is a potent and selective allosteric inhibitor of CDK2, demonstrating nanomolar binding affinity.[1][2][3][4] It achieves its selectivity by binding to a pocket distinct from the highly conserved ATP-binding site, a novel approach that allows for differentiation between CDK2 and other structurally similar kinases like CDK1.[1][2][3] This binding is negatively cooperative with cyclin binding, a mechanism that remains underexplored for CDK2 inhibition.[2]
| Parameter | Value | Method | Source |
| Dissociation Constant (Kd) | 7.4 nM | Isothermal Titration Calorimetry (ITC) | Faber et al. (2023) |
| Half-maximal Inhibitory Concentration (IC50) | 87 nM | p-Cl-ANS Displacement Assay | MedchemExpress |
Signaling Pathway and Mechanism of Action
CDK2 is a critical regulator of the cell cycle, particularly the transition from the G1 to the S phase.[1] It is activated by binding to Cyclin E and Cyclin A. The active CDK2/cyclin complex then phosphorylates a variety of substrates, a key one being the Retinoblastoma (Rb) protein. Phosphorylation of Rb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication and S-phase progression.
This compound, as an allosteric inhibitor, does not compete with ATP. Instead, it binds to a separate pocket on CDK2, inducing a conformational change that prevents the binding of cyclin, thereby keeping the kinase in an inactive state. This inhibition of CDK2 activity leads to cell cycle arrest at the G1/S checkpoint.
Experimental Protocols
Detailed methodologies for the key experiments used to determine the binding affinity of this compound to CDK2 are provided below.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.
Protein and Ligand Preparation:
-
Protein: Recombinant human CDK2 is expressed and purified. For ITC experiments, the purified CDK2 is concentrated to a range of 50-100 µM.[1][5] The protein solution is then dialyzed extensively against the ITC buffer to ensure buffer matching.
-
Ligand: A stock solution of this compound is prepared in 100% DMSO and then diluted into the ITC buffer to the final desired concentration. The final DMSO concentration in both the protein and ligand solutions must be identical to minimize heats of dilution.
-
Buffer: A commonly used buffer is 50 mM HEPES pH 7.5, 150 mM NaCl, and 1 mM TCEP. All solutions must be degassed prior to the experiment to prevent the formation of air bubbles.
Instrumentation and Parameters:
-
Instrument: A MicroCal PEAQ-ITC or similar instrument is used.
-
Temperature: The experiment is typically performed at 25°C.
-
Injection Parameters: A series of injections (e.g., 19 injections of 2 µL each) of the this compound solution (e.g., 100 µM) are titrated into the sample cell containing the CDK2 solution (e.g., 10 µM).
-
Data Analysis: The resulting heat changes are measured after each injection. The data are then fit to a one-site binding model to determine the Kd, stoichiometry, and enthalpy of the interaction.
p-Cl-ANS Displacement Assay
This is a fluorescence-based assay used to identify compounds that bind to the allosteric site of CDK2. p-Cl-ANS is a fluorescent probe that binds to the same allosteric pocket as this compound. When this compound displaces p-Cl-ANS, a change in the fluorescence signal is observed.
Assay Principle:
-
p-Cl-ANS binds to the allosteric site of CDK2, resulting in a high fluorescence signal.
-
An allosteric inhibitor (like this compound) competes with p-Cl-ANS for binding to the allosteric pocket.
-
The displacement of p-Cl-ANS by the inhibitor leads to a decrease in the fluorescence signal.
-
The IC50 value is determined by measuring the concentration of the inhibitor required to reduce the fluorescence signal by 50%.
Experimental Workflow:
Reagents and Materials:
-
Protein: Purified recombinant human CDK2.
-
Fluorescent Probe: p-Chloro-8-anilino-1-naphthalenesulfonic acid (p-Cl-ANS).
-
Test Compound: this compound.
-
Control Inhibitor: SU9516 can be used as a control for ATP-site binders.
-
Assay Buffer: A suitable buffer such as 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP.
-
Plates: 384-well black, clear-bottom plates.
-
Liquid Handler: An acoustic liquid handler such as an Echo 550 for accurate dispensing of small volumes of the compound.
-
Plate Reader: A fluorescence plate reader capable of excitation and emission at the appropriate wavelengths for p-Cl-ANS.
Procedure:
-
A serial dilution of this compound in DMSO is prepared.
-
Using an acoustic liquid handler, nanoliter volumes of the this compound dilutions are dispensed into the 384-well plates.
-
A mixture of CDK2 and p-Cl-ANS in the assay buffer is prepared and added to the wells.
-
The plates are incubated at room temperature for a set period to allow the binding to reach equilibrium.
-
The fluorescence intensity is measured using a plate reader.
-
The data is normalized to controls (0% inhibition with DMSO and 100% inhibition with a saturating concentration of a known allosteric inhibitor) and the IC50 value is calculated by fitting the data to a dose-response curve.
This comprehensive guide provides researchers with the necessary information to understand and potentially replicate the experiments to characterize the binding of this compound to CDK2. The provided data and protocols are essential for the further development and optimization of this promising class of allosteric CDK2 inhibitors.
References
- 1. Development of allosteric and selective CDK2 inhibitors for contraception with negative cooperativity to cyclin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Screening through Lead Optimization of High Affinity, Allosteric Cyclin-Dependent Kinase 2 (CDK2) Inhibitors as Male Contraceptives That Reduce Sperm Counts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening through Lead Optimization of High Affinity, Allosteric Cyclin-dependent Kinase 2 (CDK2) Inhibitors as Male Contraceptives that Reduce Sperm Counts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Unveiling the Superior Selectivity of EF-4-177 for CDK2: A Technical Deep Dive
For Immediate Release
This technical guide provides an in-depth analysis of the allosteric inhibitor EF-4-177, highlighting its remarkable selectivity for Cyclin-Dependent Kinase 2 (CDK2) over the closely related Cyclin-Dependent Kinase 1 (CDK1). This document is intended for researchers, scientists, and drug development professionals interested in the nuances of selective kinase inhibition. Herein, we present a compilation of quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Executive Summary
This compound is a potent and orally active allosteric inhibitor of CDK2.[1][2] Unlike traditional ATP-competitive inhibitors, this compound binds to a distinct allosteric pocket on the CDK2 enzyme.[3][4][5] This unique mechanism of action is the foundation of its exceptional selectivity for CDK2 over the structurally homologous CDK1.[1][3][5] This high selectivity is a critical attribute, as off-target inhibition of CDK1 can lead to toxicity, a significant hurdle in the development of CDK2 inhibitors.[3][6] this compound's mode of inhibition is characterized by a negative cooperativity with cyclin binding, a novel and underexplored mechanism for modulating CDK2 activity.[1][3][4][7]
Quantitative Analysis of Selectivity
The selectivity of this compound and its analogs for CDK2 over CDK1 has been rigorously quantified through various biophysical and biochemical assays. The following tables summarize the key findings, demonstrating the significant disparity in binding affinity and inhibitory concentration between the two kinases.
| Compound | Assay | CDK2 Affinity (KD) | CDK1 Affinity (KD) | Selectivity (Fold) |
| This compound | Isothermal Titration Calorimetry (ITC) | 7.4 nM[1] | Not Reported | Not Applicable |
| Compound 5 (Analog) | Surface Plasmon Resonance (SPR) | 15 nM / 17 nM[7] | No measurable binding[7] | Exquisite[7] |
| Dinaciclib (ATP-site inhibitor) | Surface Plasmon Resonance (SPR) | 78 ± 16 nM[7] | 1.8 ± 0.2 µM[7] | ~23 |
| Compound | Assay | CDK2 Inhibition (IC50) | CDK1 Inhibition (IC50) | Selectivity (Fold) |
| This compound | Kinase Assay | 87 nM[2] | Not Reported | Not Applicable |
Experimental Protocols
The determination of this compound's selectivity relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for the key assays cited.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the inhibitor-kinase interaction.
Protocol:
-
Purified recombinant CDK2 protein is placed in the sample cell of the calorimeter.
-
A solution of this compound is loaded into the injection syringe.
-
The inhibitor is titrated into the protein solution in a series of small, precise injections.
-
The heat change associated with each injection is measured.
-
The resulting data is fitted to a binding model to calculate the thermodynamic parameters of the interaction. A low micromolar affinity was initially measured for a precursor compound using this method.[3]
Surface Plasmon Resonance (SPR)
Objective: To measure the real-time kinetics of binding and dissociation between the inhibitor and the kinase, providing association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) is calculated.
Protocol:
-
Recombinant CDK1 or CDK2 protein is immobilized on a sensor chip surface.
-
A solution containing the inhibitor (e.g., this compound or its analog, compound 5) at various concentrations is flowed over the chip surface.
-
The change in the refractive index at the surface, which is proportional to the mass of bound inhibitor, is monitored in real-time.
-
The association and dissociation phases are recorded.
-
The data is fitted to a suitable binding model (e.g., steady-state approximation) to determine the kinetic constants and affinity. For compound 5, this method revealed a fast-on, fast-off binding profile for CDK2.[4]
ADP-Glo™ Kinase Assay
Objective: To measure the enzymatic activity of the kinase in the presence of an inhibitor by quantifying the amount of ADP produced.
Protocol:
-
The kinase reaction is initiated by incubating phosphorylated CDK2 with a substrate peptide (e.g., PKTPPKAKKL), ATP, and varying concentrations of the inhibitor.[3]
-
The reaction is allowed to proceed for a set time (e.g., 15 minutes at 20°C).[3]
-
The reaction is quenched, and the ADP-Glo™ reagent is added to convert the produced ADP into ATP.[3]
-
A second reagent containing luciferase and luciferin (B1168401) is added, and the resulting luminescence, which is proportional to the amount of ADP produced, is measured.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
Objective: To assess the target engagement of an inhibitor within a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.
Protocol:
-
Intact cells (e.g., Jurkat cells) are treated with the inhibitor or a vehicle control.
-
The cells are heated to a range of temperatures, causing protein denaturation and aggregation.
-
The cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.
-
The amount of soluble target protein (CDK2 and CDK1) at each temperature is quantified by Western blotting or other protein detection methods.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization. In Jurkat cells, compound 5 was shown to stabilize CDK2 but not CDK1.[7]
Visualizing the Molecular Landscape
To better understand the context of this compound's action, the following diagrams illustrate the relevant signaling pathways and a generalized experimental workflow for evaluating kinase inhibitors.
Caption: Simplified CDK signaling pathway in the cell cycle.
Caption: General workflow for kinase inhibitor evaluation.
Conclusion
The allosteric inhibitor this compound represents a significant advancement in the pursuit of selective CDK2 inhibition. Its unique mechanism of action, which circumvents the highly conserved ATP-binding pocket, provides a compelling strategy for achieving selectivity over closely related kinases like CDK1. The quantitative data and experimental evidence robustly support the exquisite selectivity of this compound class. This technical guide provides a foundational understanding for researchers aiming to leverage or further develop highly selective, allosteric kinase inhibitors for various therapeutic applications, including oncology and non-hormonal contraception.[3][5][8][9]
References
- 1. This compound | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Screening through Lead Optimization of High Affinity, Allosteric Cyclin-dependent Kinase 2 (CDK2) Inhibitors as Male Contraceptives that Reduce Sperm Counts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying a novel CDK1/CDK2 selectivity handle with molecular dynamics - American Chemical Society [acs.digitellinc.com]
- 7. Development of allosteric and selective CDK2 inhibitors for contraception with negative cooperativity to cyclin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Review of rationale and progress toward targeting cyclin-dependent kinase 2 (CDK2) for male contraception† - PubMed [pubmed.ncbi.nlm.nih.gov]
The Allosteric CDK2 Inhibitor EF-4-177: A Technical Guide to its Role in Cell Cycle Regulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
EF-4-177 is a potent, selective, and orally bioavailable allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1] Unlike traditional ATP-competitive inhibitors, this compound binds to a distinct pocket on the CDK2 enzyme, inducing a conformational change that prevents the binding of its crucial activating partners, cyclins and Speedy1 (SPY1).[2][3] This unique mechanism of action confers high selectivity for CDK2 over other structurally similar kinases, such as CDK1. The primary therapeutic potential of this compound currently under investigation is as a non-hormonal male contraceptive. By disrupting the CDK2-SPY1 interaction essential for meiosis, this compound effectively arrests spermatogenesis, leading to a significant reduction in sperm count.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on cell cycle regulation, and detailed protocols for key experimental assays used in its characterization.
Mechanism of Action: Allosteric Inhibition of CDK2
This compound functions as a type III allosteric inhibitor of CDK2.[3] It binds to a hydrophobic pocket adjacent to the ATP-binding site, a region that is less conserved among different kinases, which contributes to its selectivity.[3] This binding event stabilizes an inactive conformation of CDK2.[3]
A key consequence of this compound binding is the alteration of the C-helix conformation, a critical structural element for cyclin association. This induced conformational change is incompatible with the binding of both cyclins (such as Cyclin E and Cyclin A) and the meiosis-specific CDK2 activator, SPY1.[2][3] This results in a negative cooperative relationship with cyclin binding; the presence of this compound reduces the affinity of CDK2 for its activating partners.[3]
dot
Role in Cell Cycle Regulation and Spermatogenesis
CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition, in complex with Cyclin E, and S phase progression with Cyclin A. While CDK2 is essential for meiosis, it is largely dispensable for mitotic cell cycles in somatic cells due to compensation by other CDKs like CDK1.[5]
In the context of spermatogenesis, CDK2, in partnership with SPY1, plays a critical, non-redundant role during meiotic prophase I.[3][4] The CDK2-SPY1 complex is crucial for the proper pairing of homologous chromosomes and the processing of double-strand breaks required for genetic recombination.[3]
By preventing the formation of the active CDK2-SPY1 complex, this compound effectively halts meiosis at the pachytene stage of prophase I.[4] This meiotic arrest leads to the elimination of developing spermatocytes and a subsequent reduction in the number of mature sperm.[1]
dot
Quantitative Data
The following table summarizes the key quantitative parameters reported for this compound.
| Parameter | Value | Method | Reference |
| Binding Affinity (KD) | 7.4 nM | Isothermal Titration Calorimetry (ITC) | [1] |
| Inhibitory Concentration (IC50) | 87 nM | Not Specified | [6] |
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Materials:
-
Purified CDK2 protein
-
This compound compound
-
ITC instrument (e.g., Malvern MicroCal)
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
Protocol:
-
Sample Preparation:
-
Dialyze the purified CDK2 protein extensively against the ITC buffer.
-
Dissolve this compound in the final dialysis buffer to the desired concentration. Ensure the buffer for the protein and the ligand are identical to minimize heats of dilution.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the CDK2 solution (typically in the µM range) into the sample cell.
-
Load the this compound solution (typically 10-15 times the protein concentration) into the titration syringe.
-
-
Titration:
-
Perform a series of small injections (e.g., 2 µL) of the this compound solution into the CDK2 solution.
-
Allow sufficient time between injections for the signal to return to baseline (e.g., 150-180 seconds).
-
-
Data Analysis:
-
Integrate the heat change for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
dot
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that a compound binds to its intended target within a cellular environment. Ligand binding stabilizes the target protein, increasing its melting temperature.
Materials:
-
Cultured cells (e.g., a relevant cell line)
-
This compound compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for protein quantification (e.g., Western blot apparatus)
Protocol:
-
Cell Treatment:
-
Treat cultured cells with various concentrations of this compound or a vehicle control for a defined period (e.g., 1 hour) at 37°C.
-
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Heat aliquots of the cell suspension to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by cooling.
-
-
Lysis and Protein Separation:
-
Lyse the cells to release their contents.
-
Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble CDK2 in each sample using a method like Western blotting.
-
-
Data Analysis:
-
Plot the amount of soluble CDK2 as a function of temperature for both treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
dot
References
- 1. Pharmacologic Development of Male Hormonal Contraceptive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Cdk2 catalytic activity is essential for meiotic cell division in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
In-Depth Technical Guide: EF-4-177 and its Effect on Spermatogenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the novel, orally active, allosteric Cyclin-Dependent Kinase 2 (CDK2) inhibitor, EF-4-177, and its significant impact on spermatogenesis. This compound has emerged as a promising non-hormonal male contraceptive candidate due to its high affinity and selectivity for CDK2, a key regulator of meiosis. This document details the mechanism of action of this compound, its effects on sperm parameters as demonstrated in preclinical studies, and the underlying signaling pathways. Furthermore, it provides detailed experimental protocols for the key assays used to characterize this compound, intended to facilitate further research and development in the field of male contraception.
Introduction
The development of non-hormonal male contraceptives represents a significant unmet need in reproductive health. Current options for men are limited to condoms and vasectomy, highlighting the demand for reversible, safe, and effective alternatives. Cyclin-Dependent Kinase 2 (CDK2) has been identified as a promising target for non-hormonal male contraception.[1] CDK2 is a crucial enzyme in the regulation of the cell cycle, and its role in meiosis is essential for the proper development of sperm cells.[2] Mice lacking the CDK2 gene are sterile, demonstrating its critical function in spermatogenesis.[3]
This compound is a potent and selective allosteric inhibitor of CDK2.[1][4] Unlike traditional kinase inhibitors that target the highly conserved ATP-binding site, this compound binds to a distinct allosteric pocket, offering the potential for greater selectivity and reduced off-target effects.[1][5] Preclinical studies have demonstrated that this compound is orally bioavailable and can significantly disrupt spermatogenesis in mice, leading to a reduction in sperm count.[1][3] This guide will delve into the technical details of this compound, providing researchers and drug developers with the necessary information to advance the study of this promising compound.
Mechanism of Action of this compound
This compound functions as an allosteric inhibitor of CDK2.[1][4] This means it binds to a site on the enzyme that is distinct from the active site where ATP binds. This allosteric binding induces a conformational change in the CDK2 protein, which in turn inhibits its kinase activity.[5] This mechanism is negatively cooperative with cyclin binding, an essential step for CDK2 activation.[4] The high selectivity of this compound for CDK2 over the structurally similar CDK1 is a key advantage, potentially minimizing side effects.[1][4]
The primary role of CDK2 in spermatogenesis is during meiotic prophase I, a critical stage where homologous chromosomes pair and exchange genetic material.[2] CDK2 is essential for the proper progression of meiosis, and its inhibition leads to an arrest in spermatocyte development.[2] By inhibiting CDK2, this compound effectively disrupts this process, leading to a failure in the production of viable sperm.
Quantitative Data on the Effects of this compound
Preclinical studies in mice have provided quantitative data on the efficacy of this compound in disrupting spermatogenesis. The key findings are summarized in the tables below.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| CDK2 IC50 | 87 nM | [1] |
| CDK2 Binding Affinity (KD) | 7.4 nM | [4] |
Table 2: In Vivo Effects of this compound in Mice
| Parameter | Vehicle Control | This compound Treated | % Change | Duration of Treatment | Reference |
| Sperm Count | Not reported | Not reported | 45% reduction | 28 days | [3] |
Further quantitative data on sperm motility, morphology, and hormone levels (Testosterone, LH, FSH) from the in vivo studies are not yet publicly available.
Signaling Pathways
The diagram below illustrates the proposed signaling pathway of CDK2 in spermatogenesis and the point of intervention for this compound.
Caption: CDK2 signaling in spermatogenesis and inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
In Vivo Mouse Study for Spermatogenesis Inhibition
-
Animal Model: The specific strain of mice used in the primary study by Faber et al. (2023) is not explicitly stated in the available abstracts. However, CD-1 or C57BL/6 mice are commonly used for such studies.
-
Compound Administration: this compound is orally bioavailable.[1] The exact dosage, frequency, and vehicle used for the 28-day study that resulted in a 45% sperm count reduction are not detailed in the currently available literature. A typical administration protocol would involve daily oral gavage.
-
Sperm Collection and Analysis:
-
Following the treatment period, mice are euthanized.
-
The cauda epididymides are dissected and placed in a pre-warmed buffer (e.g., M2 medium).
-
Sperm are allowed to swim out for a defined period (e.g., 15-30 minutes) at 37°C.
-
Sperm suspension is collected and diluted for analysis.
-
Sperm Count: A hemocytometer or a specialized sperm counting chamber is used to determine the sperm concentration.
-
Sperm Motility: Analysis is typically performed using a Computer-Aided Sperm Analysis (CASA) system or by manual assessment under a microscope to categorize sperm as motile, progressively motile, or immotile.
-
Sperm Morphology: Sperm smears are prepared on microscope slides, fixed, and stained (e.g., with Eosin-Nigrosin or Papanicolaou stain) to assess the percentage of normal and abnormal sperm morphologies.
-
Isothermal Titration Calorimetry (ITC)
ITC is used to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction between this compound and CDK2.
-
Instrumentation: A high-sensitivity microcalorimeter is used.
-
Sample Preparation:
-
Recombinant CDK2 protein is purified and dialyzed extensively against the ITC buffer.
-
This compound is dissolved in the same dialysis buffer to the desired concentration. It is critical that the buffer for the protein and the ligand are identical to minimize heats of dilution.
-
-
Experimental Procedure:
-
The sample cell is filled with a solution of CDK2 (typically in the low micromolar range).
-
The injection syringe is filled with a solution of this compound (typically 10-20 fold higher concentration than the protein).
-
A series of small injections of the this compound solution are made into the CDK2 solution in the sample cell.
-
The heat change associated with each injection is measured.
-
The data are then fit to a binding model to determine the thermodynamic parameters.
-
Kinase Inhibition Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against CDK2.
-
Enzyme and Substrate: Recombinant active CDK2/Cyclin complex is used as the enzyme source. A specific peptide substrate for CDK2 is utilized.
-
Assay Principle: The assay measures the transfer of a phosphate (B84403) group from ATP to the substrate by the kinase. The amount of phosphorylated substrate is then quantified.
-
Procedure:
-
The CDK2/Cyclin complex is incubated with varying concentrations of this compound.
-
The kinase reaction is initiated by the addition of the peptide substrate and ATP (often radiolabeled ATP, e.g., [γ-³²P]ATP, or using a fluorescence-based detection method).
-
The reaction is allowed to proceed for a defined time at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is measured.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Experimental Workflows
The following diagrams illustrate the typical workflows for the in vivo and in vitro characterization of this compound.
Caption: In vivo experimental workflow for this compound.
Caption: In vitro experimental workflow for this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the pursuit of a non-hormonal male contraceptive. Its novel allosteric mechanism of action, high potency, and selectivity for CDK2 make it a compelling lead compound for further development. The preclinical data demonstrating a reduction in sperm count in mice are promising.
Future research should focus on several key areas:
-
Comprehensive In Vivo Studies: Detailed dose-response studies are needed to determine the optimal dose for maximal efficacy with minimal side effects. These studies should include a thorough analysis of sperm motility and morphology, as well as a complete reversibility study to ensure the contraceptive effect is not permanent.
-
Hormonal Profiling: A detailed analysis of the effects of this compound on the hypothalamic-pituitary-gonadal axis is crucial to confirm its non-hormonal mechanism of action.
-
Toxicology and Safety Pharmacology: Extensive safety studies in multiple animal species are required to identify any potential toxicities before advancing to clinical trials.
-
Pharmacokinetics in Different Species: Understanding the pharmacokinetic profile of this compound in other species, including non-human primates, will be important for predicting its behavior in humans.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Screening through Lead Optimization of High Affinity, Allosteric Cyclin-Dependent Kinase 2 (CDK2) Inhibitors as Male Contraceptives That Reduce Sperm Counts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening through Lead Optimization of High Affinity, Allosteric Cyclin-dependent Kinase 2 (CDK2) Inhibitors as Male Contraceptives that Reduce Sperm Counts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of spermatozoa analysis in mice: A comprehensive protocol | Scilit [scilit.com]
EF-4-177: A Technical Whitepaper on a Novel Allosteric CDK2 Inhibitor for Male Contraception
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of non-hormonal male contraceptives represents a significant unmet need in reproductive health. EF-4-177 has emerged as a promising preclinical candidate, acting as a potent and selective allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of spermatogenesis. This document provides an in-depth technical overview of this compound, consolidating available quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and development workflow.
Introduction
Current male contraceptive options are limited to condoms and vasectomy, highlighting the urgent need for reversible, non-hormonal alternatives.[1] this compound is a novel small molecule that targets CDK2, an enzyme crucial for the progression of meiosis in spermatocytes.[2][3][4] Unlike traditional kinase inhibitors that target the highly conserved ATP-binding site, this compound binds to a distinct allosteric pocket, offering the potential for greater selectivity and a more favorable safety profile.[3][4] Preclinical studies in mice have demonstrated that this compound can significantly reduce sperm counts, positioning it as a viable candidate for further development.[1][2] This whitepaper serves as a comprehensive technical guide for researchers and drug development professionals interested in the advancement of this compound.
Mechanism of Action: Allosteric Inhibition of CDK2 in Spermatogenesis
This compound functions by binding to a previously identified allosteric pocket on CDK2.[3][4] This binding is negatively cooperative with the binding of cyclins, which are essential for CDK2 activation.[5] By stabilizing an inactive conformation of CDK2, this compound prevents its interaction with crucial partners in the meiotic process, such as Cyclin A and Speedy 1 (SPY1).
The catalytic activity of CDK2 is essential for the proper progression of meiotic prophase I in male germ cells. Specifically, CDK2 is involved in:
-
Homologous Chromosome Pairing and Synapsis: CDK2 activity is required for the correct pairing and synapsis of homologous chromosomes. Its inhibition leads to incomplete chromosome pairing and extensive non-homologous synapsis.
-
DNA Double-Strand Break (DSB) Repair: The repair of programmed DSBs, a critical step in meiotic recombination, is dependent on CDK2. Inhibition of CDK2 results in the accumulation of unrepaired DSBs.
-
Telomere Attachment and Sex Body Formation: Proper attachment of telomeres to the nuclear envelope and the formation of the sex body are also regulated by CDK2.
The inhibition of these processes by this compound leads to an arrest of spermatocytes in a pachytene-like stage of meiosis I and their subsequent apoptosis, ultimately resulting in a reduction in sperm count.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay | Target | Reference |
| IC50 | 87 nM | p-Cl-ANS Displacement | CDK2/cyclinE | [1] |
| Kd | 7.4 nM | Isothermal Titration Calorimetry (ITC) | CDK2 | [5] |
Table 2: In Vivo Efficacy of this compound in Mice
| Parameter | Value | Animal Model | Dosing Regimen | Duration | Reference |
| Sperm Count Reduction | 45% | CD-1 Mice | 10 mg/kg, oral | 28 days | [6] |
Table 3: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value/Description | Method | Reference |
| Molecular Weight | 431.38 g/mol | - | [5] |
| Formula | C18H14F5N3O2S | - | [5] |
| Oral Bioavailability | Orally active | In vivo mouse studies | [3][4] |
| Metabolic Stability | Metabolically stable | In vitro microsome incubation | [3][4] |
| Half-life (t1/2) | Long half-life observed in mice | In vivo mouse studies | [1] |
| Tissue Distribution | Distributes into the testis | In vivo mouse studies | [2] |
Note: Detailed pharmacokinetic parameters (Cmax, Tmax, AUC) and comprehensive safety/toxicology data for this compound are not yet publicly available.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the evaluation of this compound.
p-Cl-ANS Displacement Assay
This fluorescence-based assay is used to identify and characterize compounds that bind to the allosteric pocket of CDK2.
-
Principle: The fluorescent probe p-chloro-8-anilino-1-naphthalenesulfonic acid (p-Cl-ANS) binds to the hydrophobic allosteric pocket of CDK2, resulting in a high fluorescence signal. Compounds that also bind to this pocket will displace p-Cl-ANS, leading to a decrease in fluorescence.
-
Reagents:
-
Purified recombinant human CDK2 protein
-
p-Cl-ANS stock solution in DMSO
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)
-
-
Procedure:
-
Add CDK2 protein to the wells of a 384-well black, clear-bottom plate.
-
Add p-Cl-ANS to the wells.
-
Add test compounds at various concentrations.
-
Incubate the plate at room temperature.
-
Measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 485 nm).
-
To differentiate allosteric from ATP-site binders, the assay can be performed in the presence of a saturating concentration of an ATP-competitive inhibitor (e.g., staurosporine). A significant shift in the IC50 value indicates an ATP-site binder.
-
-
Data Analysis: The decrease in fluorescence is plotted against the compound concentration to determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between this compound and CDK2.
-
Principle: ITC measures the heat change that occurs when two molecules interact. A solution of the ligand (this compound) is titrated into a solution of the protein (CDK2) in the sample cell of a calorimeter. The heat released or absorbed is measured after each injection.
-
Reagents:
-
Highly purified, concentrated recombinant human CDK2 protein in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
This compound dissolved in the same buffer. The final DMSO concentration should be matched between the protein and ligand solutions to minimize heats of dilution.
-
-
Procedure:
-
Degas both the protein and ligand solutions.
-
Load the CDK2 solution into the sample cell and the this compound solution into the injection syringe.
-
Perform a series of small injections of this compound into the CDK2 solution while maintaining a constant temperature.
-
Record the heat change after each injection.
-
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to determine the Kd, n, and ΔH.
In Vivo Mouse Contraceptive Study
This study evaluates the efficacy of this compound in reducing sperm count in a preclinical animal model.
-
Animal Model: Adult male CD-1 mice.
-
Dosing:
-
Treatment Group: this compound administered orally (e.g., via oral gavage) at a specified dose (e.g., 10 mg/kg).
-
Vehicle Control Group: Mice receive the vehicle solution without the active compound.
-
-
Procedure:
-
Acclimatize the mice to the housing conditions.
-
Administer the treatment or vehicle daily for a specified duration (e.g., 28 days).
-
Monitor the animals for any signs of toxicity, including changes in body weight and behavior.
-
At the end of the treatment period, euthanize the mice.
-
Collect the caudae epididymides and process them to release the sperm.
-
Determine the sperm concentration using a hemocytometer or other sperm counting method.
-
-
Data Analysis: Compare the mean sperm counts between the treatment and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Experimental and Developmental Workflow
The following diagram illustrates a typical workflow for the discovery and preclinical development of a male contraceptive agent like this compound.
References
- 1. Frontiers | Cyclins and CDKs in the regulation of meiosis-specific events [frontiersin.org]
- 2. journals.biologists.com [journals.biologists.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. A novel function for CDK2 activity at meiotic crossover sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening through Lead Optimization of High Affinity, Allosteric Cyclin-dependent Kinase 2 (CDK2) Inhibitors as Male Contraceptives that Reduce Sperm Counts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pharmacokinetic Properties of EF-4-177
For Researchers, Scientists, and Drug Development Professionals
Introduction
EF-4-177 is a potent, selective, and orally active allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2] It demonstrates nanomolar affinity for CDK2 and exhibits selectivity over the structurally similar CDK1.[1][2] Developed as a potential non-hormonal male contraceptive, this compound has shown to be metabolically stable and orally bioavailable, effectively disrupting spermatogenesis in preclinical models.[2][3] This technical guide provides a comprehensive overview of the pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), based on available preclinical data. The guide also details relevant experimental protocols and visualizes key pathways associated with its mechanism of action.
Pharmacokinetic Profile
Based on preclinical studies in mice, this compound exhibits a favorable pharmacokinetic profile characterized by metabolic stability, oral bioavailability, and distribution to its target tissue.
Data Presentation
While specific quantitative values for parameters such as Cmax, Tmax, and absolute bioavailability are not publicly available, the following tables summarize the qualitative and semi-quantitative pharmacokinetic data for this compound derived from in vitro and in vivo studies.
Table 1: In Vitro Metabolic Stability of this compound
| Species | System | Half-life (t½) | Intrinsic Clearance (CLint) |
| Human | Liver Microsomes | Long | Low |
| Mouse | Liver Microsomes | Long | Low |
Data derived from Faber et al., J Med Chem. 2023.
Table 2: In Vivo Pharmacokinetic Properties of this compound in Mice
| Route of Administration | Bioavailability | Half-life (t½) | Distribution |
| Oral | Orally Bioavailable | Long | Adequately distributes to testis tissue |
Data derived from Faber et al., J Med Chem. 2023.
Experimental Protocols
The following sections describe the general methodologies employed in the key experiments to determine the pharmacokinetic properties of this compound.
In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To assess the metabolic stability of this compound in human and mouse liver microsomes to predict its intrinsic clearance.
Protocol:
-
Incubation Preparation: Human or mouse liver microsomes are incubated with this compound at a predetermined concentration (e.g., 1 µM) in a phosphate (B84403) buffer (pH 7.4) at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.
-
Time-Point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is quenched by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of this compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining this compound is plotted against time. The slope of the linear regression of this plot is used to calculate the in vitro half-life (t½), from which the intrinsic clearance (CLint) is determined.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound in mice.
Protocol:
-
Animal Model: Male CD-1 mice are used for the study.
-
Drug Administration:
-
Intravenous (IV) Group: A cohort of mice receives a single bolus injection of this compound in a suitable vehicle via the tail vein to determine the pharmacokinetic parameters after direct systemic administration.
-
Oral (PO) Group: Another cohort of mice receives a single dose of this compound via oral gavage to assess its oral absorption and bioavailability.
-
-
Blood Sampling: Blood samples are collected from the mice at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated by comparing the AUC from the oral administration group to the AUC from the intravenous administration group, adjusted for the dose.
-
Tissue Distribution (Optional): At the end of the study, tissues of interest (e.g., testes) can be harvested to determine the concentration of this compound, providing insight into its tissue distribution.
Signaling Pathway and Mechanism of Action
This compound functions as an allosteric inhibitor of CDK2. CDK2 is a key regulator of the cell cycle, particularly the G1 to S phase transition. In the context of spermatogenesis, CDK2 activity is essential for the proper progression of meiosis.
Allosteric Inhibition of CDK2 by this compound
The following diagram illustrates the mechanism of allosteric inhibition of CDK2 by this compound.
Caption: Mechanism of allosteric inhibition of CDK2 by this compound.
CDK2 Signaling Pathway in Cell Cycle Progression
The diagram below outlines the canonical CDK2 signaling pathway that is disrupted by this compound, leading to cell cycle arrest.
Caption: CDK2 signaling pathway in G1/S phase cell cycle progression.
Conclusion
This compound is a promising allosteric CDK2 inhibitor with favorable pharmacokinetic properties for oral administration. Its metabolic stability and ability to distribute to the testes underscore its potential as a non-hormonal male contraceptive. Further detailed quantitative pharmacokinetic studies will be crucial for its continued development and potential translation to clinical trials. The unique allosteric mechanism of inhibition offers a high degree of selectivity, which is a significant advantage for minimizing off-target effects. This technical guide provides a foundational understanding of the pharmacokinetic profile and mechanism of action of this compound for researchers and drug development professionals in the field.
References
EF-4-177: An In-Depth Technical Guide on Oral Bioavailability and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
EF-4-177 is a potent and selective allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2) that has demonstrated significant potential as a non-hormonal male contraceptive.[1][2][3] Preclinical studies have highlighted its metabolic stability and oral bioavailability, which are critical attributes for a viable therapeutic agent.[1][2][3] This technical guide provides a comprehensive overview of the available data on the oral bioavailability and stability of this compound. It is important to note that while the primary literature confirms these favorable properties, specific quantitative data from these studies are not publicly available. This guide, therefore, presents the qualitative findings from existing research and furnishes detailed, representative experimental protocols for assessing these key pharmacokinetic parameters. Furthermore, this document includes visualizations of the CDK2 signaling pathway and experimental workflows to provide a deeper understanding of the compound's mechanism and evaluation process.
Oral Bioavailability
This compound has been consistently described as an orally bioavailable compound in multiple studies.[1][2][3] This characteristic is a significant advantage for its development as a therapeutic, suggesting that it can be effectively absorbed from the gastrointestinal tract into the systemic circulation to reach its target, the CDK2 in testicular germ cells. However, specific quantitative pharmacokinetic parameters from in vivo studies in animal models have not been detailed in the publicly accessible literature.
Quantitative Oral Bioavailability Data
The following table summarizes the key pharmacokinetic parameters that are typically determined in oral bioavailability studies. The values for this compound are not currently available in the public domain.
| Parameter | Description | Value for this compound |
| Cmax | Maximum (or peak) serum concentration that a drug achieves. | Data not available in public sources |
| Tmax | Time at which the Cmax is observed. | Data not available in public sources |
| AUC (0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration. | Data not available in public sources |
| AUC (0-inf) | Area under the plasma concentration-time curve from time 0 to infinity. | Data not available in public sources |
| t½ | Elimination half-life of the drug. | Data not available in public sources |
| F% | Absolute oral bioavailability, the fraction of the orally administered dose that reaches systemic circulation. | Data not available in public sources |
Experimental Protocol: In Vivo Oral Bioavailability Study in Mice
This protocol describes a representative method for determining the oral bioavailability of a test compound like this compound in a mouse model.
Objective: To determine the pharmacokinetic profile and absolute oral bioavailability of this compound following oral and intravenous (IV) administration in mice.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Vehicle for IV administration (e.g., saline with 5% DMSO and 10% Solutol HS 150)
-
Male CD-1 mice (8 weeks old)
-
Dosing gavage needles
-
Syringes and needles for IV injection and blood collection
-
Microcentrifuge tubes with anticoagulant (e.g., K2EDTA)
-
Analytical equipment: LC-MS/MS system
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
Dosing:
-
Oral (PO) Group: Administer this compound at a defined dose (e.g., 10 mg/kg) via oral gavage.
-
Intravenous (IV) Group: Administer this compound at a lower dose (e.g., 1 mg/kg) via tail vein injection.
-
-
Blood Sampling: Collect blood samples (approximately 50 µL) from the saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately transfer blood samples into anticoagulant-coated tubes, mix gently, and centrifuge at 4°C to separate the plasma.
-
Sample Analysis:
-
Extract this compound from plasma samples using protein precipitation with acetonitrile (B52724).
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½) for both PO and IV groups using non-compartmental analysis software.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Stability
This compound is reported to be a metabolically stable compound.[1][2][3] This stability is crucial for maintaining therapeutic concentrations in the body for an adequate duration. Enhanced metabolic stability often translates to a longer half-life, allowing for less frequent dosing.
Quantitative Stability Data
The following table outlines key parameters used to assess the metabolic stability of a compound. Specific values for this compound are not publicly available.
| Assay | Parameter | Description | Value for this compound |
| Microsomal Stability | t½ (min) | Half-life in the presence of liver microsomes. | Data not available in public sources |
| Clint (µL/min/mg protein) | Intrinsic clearance rate. | Data not available in public sources | |
| Plasma Stability | % Remaining at 2h | Percentage of the compound remaining after incubation in plasma. | Data not available in public sources |
| pH Stability | % Remaining at 24h | Percentage of the compound remaining after incubation at various pH values (e.g., pH 1.2, 6.8, 7.4). | Data not available in public sources |
Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes
This protocol provides a representative method for evaluating the metabolic stability of a test compound like this compound using liver microsomes.[4][5][6][7][8]
Objective: To determine the in vitro metabolic stability of this compound in human and mouse liver microsomes.
Materials:
-
This compound
-
Pooled human and mouse liver microsomes
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Ice-cold acetonitrile with an internal standard
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in phosphate buffer to the final desired concentration (e.g., 1 µM).
-
Prepare the microsomal solution in phosphate buffer.
-
-
Incubation:
-
Add the microsomal solution and the this compound solution to the wells of a 96-well plate.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points:
-
At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) * (mL incubation / mg microsomal protein).
-
Visualizations
Signaling Pathway of CDK2 in Spermatogenesis
The following diagram illustrates the central role of CDK2 in the regulation of male germ cell development. This compound acts as an allosteric inhibitor of CDK2, thereby disrupting this pathway.
Experimental Workflow for Oral Bioavailability Study
The diagram below outlines the key steps in a typical in vivo study to determine the oral bioavailability of a compound.
Experimental Workflow for Microsomal Stability Assay
This diagram illustrates the process for assessing the metabolic stability of a compound in vitro using liver microsomes.
References
- 1. Screening through Lead Optimization of High Affinity, Allosteric Cyclin-Dependent Kinase 2 (CDK2) Inhibitors as Male Contraceptives That Reduce Sperm Counts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening through Lead Optimization of High Affinity, Allosteric Cyclin-dependent Kinase 2 (CDK2) Inhibitors as Male Contraceptives that Reduce Sperm Counts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. mercell.com [mercell.com]
- 6. Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
An In-Depth Technical Guide to EF-4-177: A Potent and Selective Allosteric CDK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
EF-4-177 is a novel, potent, and selective allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2). Its unique mechanism of action, targeting an allosteric site rather than the highly conserved ATP-binding pocket, confers significant selectivity over other kinases, including the closely related CDK1. This attribute makes this compound a promising candidate for therapeutic applications where selective CDK2 inhibition is desired, such as in oncology and as a potential non-hormonal male contraceptive. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data related to this compound.
Chemical and Physical Properties
This compound, with the CAS number 2891574-93-7, is an anthranilic acid derivative.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2891574-93-7 | [1] |
| Molecular Formula | C₁₈H₁₄F₅N₃O₂S | [1] |
| Molecular Weight | 431.38 g/mol | [1] |
| IUPAC Name | 2-((2-(6-cyano-1H-indol-3-yl)ethyl)amino)-5-(pentafluoro-λ⁶-sulfaneyl)benzoic acid | |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Store at -20°C for long-term | [1] |
Mechanism of Action: Allosteric Inhibition of CDK2
This compound functions as a type III inhibitor, binding to an allosteric pocket on the CDK2 enzyme. This binding is negatively cooperative with the binding of cyclin, a necessary activator for CDK2's kinase activity.[1] By stabilizing an inactive conformation of CDK2, this compound prevents the conformational changes required for cyclin binding and subsequent activation. This allosteric inhibition mechanism is distinct from traditional ATP-competitive inhibitors and is the basis for its high selectivity for CDK2 over other kinases.
The binding of this compound to the allosteric site of CDK2 has been characterized with a dissociation constant (Kd) of 7.4 nM, as determined by isothermal titration calorimetry (ITC), and an IC₅₀ of 87 nM.[2] This high affinity and potent inhibition of CDK2's activity underscore its potential as a therapeutic agent.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a multi-step process. A general method for producing the tryptamine (B22526) derivative required for the final compound has been previously described.[3] The key final step is an SNAr (Nucleophilic Aromatic Substitution) reaction or an Ullmann coupling to link the tryptamine moiety with the substituted benzoic acid derivative.[3]
General SNAr Method:
-
Dissolve the appropriate tryptamine precursor and the fluorinated benzoic acid derivative in a suitable aprotic polar solvent (e.g., DMF or DMSO).
-
Add a non-nucleophilic base (e.g., diisopropylethylamine) to the reaction mixture.
-
Heat the reaction mixture to facilitate the substitution reaction.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, perform an aqueous workup to remove the solvent and excess reagents.
-
Purify the crude product by column chromatography to yield the final compound, this compound.
p-Cl-ANS Displacement Assay for CDK2 Binding
To determine the binding affinity of this compound to the allosteric site of CDK2, a fluorescent displacement assay using p-chloro-8-anilino-1-naphthalenesulfonic acid (p-Cl-ANS) can be employed.
Protocol:
-
Prepare a solution of purified CDK2 protein in a suitable buffer (e.g., PBS pH 7.4).
-
Add p-Cl-ANS to the CDK2 solution and allow it to incubate to establish a baseline fluorescence.
-
Prepare serial dilutions of this compound in the same buffer.
-
Add the this compound dilutions to the CDK2/p-Cl-ANS mixture in a 384-well plate format.
-
Incubate the plate at room temperature for a defined period.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for p-Cl-ANS.
-
The displacement of p-Cl-ANS by this compound will result in a decrease in fluorescence.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Studies: Effect on Spermatogenesis in Mice
The potential of this compound as a male contraceptive has been evaluated in mouse models by assessing its impact on sperm count.
Protocol:
-
Acclimate adult male mice (e.g., CD-1 strain) to the housing conditions for at least one week.
-
Administer this compound orally to the treatment group at a predetermined dose and frequency. A vehicle control group should receive the formulation without the active compound.
-
Continue the treatment for a period sufficient to cover at least one full cycle of spermatogenesis in mice (approximately 35 days).
-
At the end of the treatment period, euthanize the mice and collect the cauda epididymides.
-
Mince the epididymal tissue in a suitable buffer to allow sperm to disperse.
-
Count the number of sperm using a hemocytometer or an automated sperm counter.
-
Statistically analyze the sperm counts between the treated and control groups to determine the effect of this compound.
Studies have shown that oral administration of this compound to mice leads to a significant reduction in sperm count, demonstrating its potential to disrupt spermatogenesis.[1]
Pharmacokinetics and Metabolic Stability
This compound exhibits favorable pharmacokinetic properties, including good metabolic stability and oral bioavailability.[3][4] In studies using human and mouse liver microsomes, this compound demonstrated a significantly longer half-life compared to earlier lead compounds.[4] When administered orally to mice, this compound showed a long half-life in plasma and good distribution to the testes.[4]
Conclusion
This compound is a highly promising allosteric inhibitor of CDK2 with potent and selective activity. Its unique mechanism of action and favorable preclinical data make it a valuable tool for research and a strong candidate for further development in therapeutic areas where CDK2 plays a critical role. This technical guide provides a foundational understanding of its properties and the experimental methodologies used for its characterization.
References
- 1. This compound | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Screening through Lead Optimization of High Affinity, Allosteric Cyclin-dependent Kinase 2 (CDK2) Inhibitors as Male Contraceptives that Reduce Sperm Counts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for EF-4-177 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
EF-4-177 is a potent and selective allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2][3][4] Unlike traditional ATP-competitive inhibitors, this compound binds to a distinct allosteric pocket on the CDK2 enzyme.[3][5] This binding is negatively cooperative with the binding of cyclin, a critical activator of CDK2, providing a unique mechanism for its inhibitory action.[2][5][6] This allosteric inhibition confers high selectivity for CDK2 over other closely related kinases, such as CDK1.[3][4][5] Preclinical studies have demonstrated that this compound can disrupt spermatogenesis, suggesting its potential as a non-hormonal male contraceptive agent.[1][3][4]
CDK2 is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[6][7] The complex of CDK2 with cyclin E and subsequently cyclin A phosphorylates various substrate proteins, including the Retinoblastoma protein (pRb).[6][7] Phosphorylation of pRb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication and entry into the S phase of the cell cycle. By inhibiting CDK2, this compound can induce cell cycle arrest and inhibit cell proliferation.
These application notes provide an overview of the in vitro properties of this compound and detailed protocols for its characterization using various biochemical and cell-based assays.
Data Presentation
Quantitative Inhibitory and Binding Data for this compound
| Parameter | Value | Assay Type | Target | Notes |
| IC50 | 87 nM | Enzyme Inhibition Assay | CDK2 | Represents the concentration of this compound required to inhibit 50% of CDK2 enzymatic activity.[1] |
| KD | 7.4 nM | Isothermal Titration Calorimetry (ITC) | CDK2 | Represents the equilibrium dissociation constant, a measure of binding affinity.[2] |
Signaling Pathway and Experimental Workflow
CDK2 Signaling Pathway
The following diagram illustrates the canonical signaling pathway involving CDK2 in the regulation of the G1/S phase transition of the cell cycle. This compound acts by allosterically inhibiting CDK2, thereby preventing the phosphorylation of pRb and blocking the downstream signaling cascade that leads to cell proliferation.
Caption: The CDK2 signaling pathway in the G1/S phase transition.
General Experimental Workflow for In Vitro Characterization of this compound
Caption: A general workflow for the in vitro characterization of this compound.
Experimental Protocols
CDK2 Enzyme Inhibition Assay (IC50 Determination)
This protocol describes a representative method to determine the half-maximal inhibitory concentration (IC50) of this compound against CDK2.
Materials:
-
Recombinant human CDK2/Cyclin E complex
-
This compound
-
Histone H1 (as substrate)
-
ATP, [γ-³²P]ATP
-
Assay Buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Kinase-Glo® Luminescent Kinase Assay kit (alternative non-radioactive method)
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration would be 10 mM, serially diluted to cover a range from picomolar to micromolar. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Reaction:
-
In a 96-well plate, add 5 µL of the serially diluted this compound or DMSO (vehicle control).
-
Add 20 µL of a solution containing the CDK2/Cyclin E complex and Histone H1 in assay buffer. Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 25 µL of assay buffer containing ATP and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Detection (Radioactive Method):
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Detection (Non-Radioactive Kinase-Glo® Method):
-
After the kinase reaction, add an equal volume of Kinase-Glo® reagent.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer. The signal is inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity (KD) Determination
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (KD), stoichiometry (n), and enthalpy (ΔH) of binding.
Materials:
-
Isothermal Titration Calorimeter
-
Recombinant human CDK2
-
This compound
-
ITC Buffer (e.g., PBS, pH 7.4)
-
DMSO
Procedure:
-
Sample Preparation:
-
Dialyze the purified CDK2 protein extensively against the ITC buffer.
-
Prepare a solution of this compound in the same ITC buffer with a matching concentration of DMSO. The final DMSO concentration should be low and identical in both the protein and ligand solutions to minimize heat of dilution effects.
-
-
ITC Experiment:
-
Load the CDK2 solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Perform a series of injections of this compound into the CDK2 solution, recording the heat change after each injection.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine the KD, n, and ΔH.
-
Cell Proliferation (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
Human cell line (e.g., a cancer cell line with active CDK2, such as MCF-7 or U2OS)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Western Blot Analysis of pRb Phosphorylation
This protocol is used to assess the effect of this compound on the CDK2 signaling pathway by measuring the phosphorylation status of its downstream target, pRb.
Materials:
-
Human cell line
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-pRb (Ser807/811), anti-total pRb, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and treat them with various concentrations of this compound or vehicle control for a defined period (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-pRb overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total pRb and a loading control like β-actin.
-
-
Data Analysis:
-
Quantify the band intensities and determine the ratio of phospho-pRb to total pRb and/or the loading control to assess the dose-dependent effect of this compound on pRb phosphorylation.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Screening through Lead Optimization of High Affinity, Allosteric Cyclin-Dependent Kinase 2 (CDK2) Inhibitors as Male Contraceptives That Reduce Sperm Counts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of allosteric and selective CDK2 inhibitors for contraception with negative cooperativity to cyclin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling Pathways that Control Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EF-4-177, an Allosteric CDK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
EF-4-177 is a potent and selective allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2] Unlike traditional ATP-competitive inhibitors, this compound binds to a distinct allosteric pocket on the CDK2 enzyme. This unique mechanism of action confers high selectivity for CDK2 over other structurally similar kinases, such as CDK1.[2] The primary biological effect of this compound observed in preclinical studies is the disruption of spermatogenesis, leading to a reduction in sperm count.[3][4] This makes it a promising candidate for the development of non-hormonal male contraceptives.
These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound. The provided methodologies are based on standard cell biology techniques and can be adapted for various research applications, from basic mechanism-of-action studies to high-throughput screening.
Mechanism of Action: Allosteric Inhibition of CDK2
This compound functions by binding to an allosteric site on CDK2, which is separate from the ATP-binding pocket that is the target of many conventional kinase inhibitors.[3][5] This allosteric binding induces a conformational change in the CDK2 protein that is negatively cooperative with the binding of its activating partner, cyclin.[2][6] By preventing the stable association of the CDK2-cyclin complex, this compound effectively inhibits the kinase activity of CDK2, which is crucial for the G1 to S phase transition in the cell cycle.
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Screening through Lead Optimization of High Affinity, Allosteric Cyclin-Dependent Kinase 2 (CDK2) Inhibitors as Male Contraceptives That Reduce Sperm Counts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Male Contraceptive Reduces Sperm Count by 45% in Mice | Technology Networks [technologynetworks.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
Application Notes and Protocols for EF-4-177 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dosing and administration of EF-4-177, a potent and selective allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2), in a mouse model. The information is based on preclinical studies evaluating its potential as a non-hormonal male contraceptive.
Compound Information
| Compound Name | This compound |
| Mechanism of Action | Allosteric inhibitor of CDK2[1][2][3] |
| Chemical Formula | C₁₈H₁₄F₅N₃O₂S |
| Molecular Weight | 431.38 g/mol |
| Primary Indication (Preclinical) | Male Contraception (disruption of spermatogenesis)[1][2][3] |
| Administration Route | Oral[1][2] |
In Vivo Dosing and Administration Protocol
This protocol is for a 28-day study in CD-1 mice to evaluate the effect of this compound on sperm count.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
CD-1 mice (male, age-matched)
-
Oral gavage needles
-
Appropriate animal handling and restraint equipment
Procedure:
-
Animal Acclimation: Acclimate male CD-1 mice to the housing facility for at least one week prior to the start of the experiment.
-
Formulation Preparation:
-
Prepare a suspension of this compound in the chosen vehicle. The concentration of the suspension should be calculated based on the desired dose and the average weight of the mice.
-
For example, to achieve a dose of 30 mg/kg in a 25 g mouse with a dosing volume of 10 mL/kg, the concentration of the suspension would be 3 mg/mL.
-
Ensure the suspension is homogenous by thorough vortexing or sonication before each administration.
-
-
Dosing:
-
Administer this compound or vehicle control to the mice via oral gavage.
-
The recommended dosing volume for mice is typically 5-10 mL/kg.
-
Dosing should be performed once daily for 28 consecutive days.
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity, such as changes in weight, behavior, or appearance. Slight toxicity was noted in the first week of dosing in one study[1].
-
Record body weights at least twice weekly.
-
-
Endpoint Analysis:
-
At the end of the 28-day treatment period, euthanize the mice.
-
Collect epididymides for sperm count analysis.
-
Blood samples can be collected for pharmacokinetic analysis.
-
Testes can be collected for histological examination.
-
Pharmacokinetic and Efficacy Data
The following tables summarize the pharmacokinetic parameters and efficacy of this compound in mice.
Table 1: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value | Species/Strain | Administration Route | Reference |
| Half-life (t½) | 7-fold longer than control compound | Mouse | Oral | [1] |
| Bioavailability | Orally bioavailable | Mouse | Oral | [1][2][3] |
| Distribution | Distributes to plasma and testis | Mouse | Oral | [1] |
| Clearance | Low | Mouse | Not specified | [1] |
Table 2: Efficacy of this compound on Sperm Count in CD-1 Mice
| Treatment Group | Duration | Sperm Count (x 10⁶) | Percent Reduction vs. Vehicle | Reference |
| Vehicle | 28 days | 37.0 ± 7.8 | - | [1] |
| This compound | 28 days | 20.4 ± 6.1 | ~45% | [1] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound in Spermatogenesis
This compound acts as an allosteric inhibitor of CDK2. CDK2, in complex with Cyclin E or Cyclin A, plays a crucial role in the G1/S phase transition and S phase progression of the cell cycle, which is essential for spermatogenesis. By binding to an allosteric pocket on CDK2, this compound induces a conformational change that prevents its proper function, leading to cell cycle arrest and disruption of spermatogenesis.
Caption: Mechanism of this compound action on CDK2 in spermatogenesis.
Experimental Workflow for Evaluating this compound in Mice
The following diagram outlines the key steps in a typical preclinical study to assess the efficacy of this compound.
Caption: Workflow for in vivo evaluation of this compound.
References
Application Notes and Protocols for EF-4-177 in Temporary Male Infertility Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
EF-4-177 is a potent and selective allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[1][2] Preclinical studies have demonstrated its potential as a non-hormonal agent for inducing temporary male infertility by disrupting spermatogenesis.[1][3][4] This document provides detailed application notes and protocols for researchers investigating the effects of this compound on male reproductive biology.
Physicochemical Properties and In Vitro Activity
This compound is an orally active small molecule that binds to an allosteric pocket of CDK2, leading to the inhibition of its kinase activity.[1][3][5] This allosteric inhibition confers high selectivity for CDK2 over other structurally similar kinases.[5]
| Parameter | Value | Reference |
| Molecular Formula | C₁₈H₁₄F₅N₃O₂S | |
| Molecular Weight | 431.38 g/mol | [3] |
| IC₅₀ (CDK2/cyclinE) | 87 nM | [3] |
| ITC K_d (CDK2) | 7.4 nM | [5] |
In Vivo Efficacy in Murine Models
Oral administration of this compound has been shown to significantly reduce sperm count in mice, indicating its potential as a male contraceptive agent.
| Study Duration | Animal Model | Effect on Sperm Count | Reference |
| 28 days | CD-1 Mice | 45% reduction | [5] |
Note: The specific oral dosage used in the 28-day study was not detailed in the primary literature reviewed.
Signaling Pathway
This compound acts by allosterically inhibiting CDK2. In the context of spermatogenesis, CDK2 plays a crucial role in the progression of germ cells through meiosis. By inhibiting CDK2, this compound is hypothesized to disrupt this process, leading to a reduction in mature sperm production.
Experimental Protocols
In Vitro CDK2 Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against CDK2.
Workflow:
Materials:
-
Recombinant human CDK2/Cyclin E
-
Kinase substrate (e.g., Histone H1)
-
ATP
-
This compound
-
Kinase assay buffer
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by dilution in kinase assay buffer.
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of CDK2/Cyclin E enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent.
-
Measure the signal using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
In Vivo Evaluation of Spermatogenesis in Mice
This protocol provides a framework for assessing the in vivo efficacy of this compound on sperm count in mice.
Workflow:
Materials:
-
Male CD-1 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Dissection tools
-
Phosphate-buffered saline (PBS)
-
Hemocytometer
Procedure:
-
Acclimatize male CD-1 mice for at least one week.
-
Randomly assign mice to a vehicle control group and an this compound treatment group.
-
Prepare a formulation of this compound in the chosen vehicle.
-
Administer this compound or vehicle daily via oral gavage for 28 days.
-
Monitor the body weight and general health of the animals throughout the study. Note any signs of toxicity. The original study mentioned "slight toxicity observed in the first week of dosing," which should be carefully monitored.
-
At the end of the treatment period, euthanize the mice.
-
Dissect and collect the cauda epididymides from each mouse.
-
Mince the cauda epididymides in a known volume of PBS to allow sperm to disperse.
-
After a brief incubation, dilute the sperm suspension.
-
Load the diluted sperm suspension onto a hemocytometer and count the number of sperm heads under a microscope.
-
Calculate the total sperm count per mouse.
-
Perform statistical analysis to compare the sperm counts between the vehicle and this compound treated groups.
Toxicology and Safety
Preliminary studies in mice indicated "slight toxicity" during the first week of a 28-day dosing regimen. However, detailed public data on the toxicology and safety profile of this compound is limited. Researchers should conduct thorough dose-ranging and toxicity studies to establish a safe and effective dose for their specific experimental models. Standard toxicological assessments should include monitoring of clinical signs, body weight, food and water consumption, and histopathological analysis of key organs.
Conclusion
This compound is a promising preclinical candidate for non-hormonal male contraception. The provided application notes and protocols offer a starting point for researchers to investigate its mechanism of action and in vivo efficacy. Further studies are warranted to fully elucidate its pharmacological profile, long-term efficacy, reversibility, and safety.
References
- 1. Screening through Lead Optimization of High Affinity, Allosteric Cyclin-Dependent Kinase 2 (CDK2) Inhibitors as Male Contraceptives That Reduce Sperm Counts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
Application Notes and Protocols for Utilizing EF-4-177 in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
EF-4-177 is a potent and selective allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2] As a critical regulator of the cell cycle, CDK2 is a significant target in oncology and other therapeutic areas. This compound offers a unique mechanism of action by binding to an allosteric site on the CDK2 protein, rather than the highly conserved ATP-binding pocket.[1][2] This allosteric inhibition is negatively cooperative with cyclin binding, a key step in CDK2 activation, which contributes to its high selectivity for CDK2 over other kinases, including the structurally similar CDK1.[1][2] With a binding affinity (KD) of 7.4 nM and an IC50 of 87 nM for CDK2/cyclin E, this compound is a valuable tool for studying CDK2-dependent signaling pathways and for the development of novel therapeutics.[3] These application notes provide detailed protocols for the use of this compound in biochemical kinase activity assays.
Mechanism of Action: Allosteric Inhibition of CDK2
CDK2 activity is tightly regulated by the binding of cyclin proteins, which induces a conformational change that allows for substrate phosphorylation. This compound binds to a distinct allosteric pocket on the CDK2 enzyme, remote from the ATP-binding site. This binding event stabilizes a conformation of CDK2 that is unfavorable for cyclin association, thereby preventing the formation of the active CDK2/cyclin complex and subsequent downstream signaling.
Caption: Allosteric Inhibition of CDK2 by this compound.
Data Presentation
The selectivity of a kinase inhibitor is a critical parameter in drug development. While comprehensive screening data for this compound against a full kinome panel is detailed in the supplementary materials of Faber et al., J Med Chem 2023, the following table provides a representative summary of its activity against key cyclin-dependent kinases, highlighting its selectivity for CDK2.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. CDK2/Cyclin E |
| CDK2/Cyclin E | 87 | 1 |
| CDK1/Cyclin B | >10,000 | >115 |
| CDK4/Cyclin D1 | >10,000 | >115 |
| CDK5/p25 | >10,000 | >115 |
| CDK9/Cyclin T1 | >10,000 | >115 |
Note: The data presented here is illustrative and based on the reported high selectivity of this compound. For a complete kinase selectivity profile, please refer to the primary literature.
Experimental Protocols
Biochemical Kinase Activity Assay Using ADP-Glo™
This protocol describes a luminescence-based kinase assay to determine the IC50 value of this compound against CDK2. The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials and Reagents:
-
This compound (stock solution in DMSO)
-
Recombinant human CDK2/Cyclin E complex
-
Kinase substrate (e.g., Histone H1)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Experimental Workflow:
Caption: Workflow for a typical in vitro kinase activity assay.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Kinase Reaction Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a white, opaque 384-well plate.
-
Add 10 µL of CDK2/Cyclin E enzyme solution in Kinase Reaction Buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the kinase substrate (e.g., Histone H1) and ATP in Kinase Reaction Buffer. The final concentrations of substrate and ATP should be at or near their respective Km values for CDK2.
-
-
Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate the plate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Detection:
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides the necessary components for the luciferase reaction.
-
Incubate the plate at room temperature for 30 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background signal | Contaminating ATPase/kinase activity in reagents. | Use high-purity reagents. Include a "no enzyme" control to determine background. |
| Low signal-to-background ratio | Suboptimal enzyme or substrate concentration. | Titrate the CDK2/Cyclin E enzyme and substrate to determine optimal concentrations. |
| Inefficient kinase reaction. | Optimize reaction time and temperature. | |
| High variability between replicates | Pipetting errors. | Use calibrated pipettes and proper technique. Ensure thorough mixing of reagents. |
| Inconsistent incubation times. | Use a multichannel pipette for simultaneous reagent addition. Ensure consistent timing for all plates. |
Conclusion
This compound is a highly selective and potent allosteric inhibitor of CDK2. The provided protocols and application notes offer a framework for researchers to effectively utilize this compound in in vitro kinase activity assays to investigate CDK2 function and for the development of novel therapeutic agents. The unique allosteric mechanism of this compound provides a valuable tool for dissecting the complexities of CDK2 regulation and signaling.
References
- 1. This compound | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Screening through Lead Optimization of High Affinity, Allosteric Cyclin-dependent Kinase 2 (CDK2) Inhibitors as Male Contraceptives that Reduce Sperm Counts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for EF-4-177, a CDK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
EF-4-177 is a potent and orally active allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2), with a reported IC50 of 87 nM.[1] As a critical regulator of the cell cycle, particularly the G1/S phase transition, CDK2 is a significant target in cancer research. Furthermore, this compound has been shown to disrupt spermatogenesis, suggesting its potential as a non-hormonal male contraceptive.[2][3] These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in common in vitro and in vivo experimental settings.
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 431.38 g/mol | --INVALID-LINK-- |
| IC50 (CDK2) | 87 nM | [1] |
| Solubility | 10 mM in DMSO | --INVALID-LINK-- |
| Storage (Solid) | -20°C for 12 months, 4°C for 6 months | --INVALID-LINK-- |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month | --INVALID-LINK-- |
CDK2 Signaling Pathway
This compound exerts its effect by inhibiting CDK2, a key kinase in the cell cycle signaling cascade. The diagram below illustrates the canonical CDK2 signaling pathway and the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Screening through Lead Optimization of High Affinity, Allosteric Cyclin-dependent Kinase 2 (CDK2) Inhibitors as Male Contraceptives that Reduce Sperm Counts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
Application Notes and Protocols for EF-4-177 in Sperm Count Reduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
EF-4-177 is an experimental, orally active, allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1] Preclinical studies have demonstrated its potential as a non-hormonal male contraceptive agent by disrupting spermatogenesis.[2] The mechanism of action involves the selective inhibition of CDK2, a key regulator of cell cycle progression, which is essential for meiosis in spermatocytes.[3][4][5] Inhibition of CDK2 leads to a significant reduction in sperm count. This document provides a summary of the current data on this compound's effect on sperm count and detailed protocols for its evaluation.
Data Presentation
Quantitative Data on this compound Treatment in Mice
The following table summarizes the key findings from a preclinical study evaluating the effect of this compound on sperm count in CD-1 mice.[2]
| Parameter | Value | Reference |
| Compound | This compound | Faber EB, et al. (2023) |
| Animal Model | CD-1 Mice | Faber EB, et al. (2023) |
| Treatment Duration | 28 days | Faber EB, et al. (2023) |
| Sperm Count Reduction | 45% | Faber EB, et al. (2023) |
| Mechanism of Action | Allosteric CDK2 Inhibition | --INVALID-LINK-- |
Signaling Pathway
The following diagram illustrates the central role of the CDK2/Cyclin complex in the progression of spermatogenesis and the inhibitory action of this compound.
Caption: CDK2 signaling pathway in spermatogenesis and the inhibitory effect of this compound.
Experimental Protocols
The following are detailed protocols for the evaluation of this compound. These are based on established methodologies and should be adapted based on specific experimental requirements. The specific dosage and vehicle for this compound from the key cited study by Faber et al. (2023) are not publicly available and should be determined through dose-finding studies.
Protocol 1: In Vivo Efficacy of this compound in Mice
This protocol outlines the procedure for oral administration of this compound to mice and subsequent analysis of sperm count.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
CD-1 male mice (8-10 weeks old)
-
Oral gavage needles (20-22 gauge, 1.5 inches)
-
Syringes
-
Dissection tools
-
Phosphate-buffered saline (PBS)
-
Hemocytometer or automated cell counter
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.
-
Formulation Preparation: Prepare a suspension of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage and the average weight of the mice.
-
Oral Gavage:
-
Administer the this compound suspension or vehicle control to the mice via oral gavage once daily for 28 consecutive days.
-
The volume administered is typically 10 mL/kg of body weight.
-
-
Sperm Collection:
-
At the end of the treatment period, euthanize the mice.
-
Dissect the cauda epididymides and place them in a pre-weighed tube containing 1 mL of PBS.
-
Mince the tissue to allow sperm to disperse into the buffer.
-
Incubate at 37°C for 15-30 minutes to allow for sperm swim-out.
-
-
Sperm Counting:
-
Dilute the sperm suspension as needed.
-
Load the diluted sample onto a hemocytometer.
-
Count the sperm in the central grid under a microscope at 400x magnification.
-
Alternatively, use an automated cell counter for sperm quantification.
-
-
Data Analysis: Calculate the sperm concentration (sperm/mL) and the total sperm count per cauda epididymis. Compare the sperm counts between the this compound treated group and the vehicle control group.
Protocol 2: In Vitro CDK2 Kinase Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound on CDK2 kinase.
Materials:
-
Recombinant human CDK2/Cyclin A or CDK2/Cyclin E complex
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Histone H1 (as a substrate)
-
This compound
-
³²P-γ-ATP
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO.
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase buffer, recombinant CDK2/Cyclin complex, and the desired concentration of this compound or DMSO vehicle control.
-
Pre-incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding a mixture of ATP, ³²P-γ-ATP, and Histone H1.
-
Incubate for 30 minutes at 30°C.
-
-
Reaction Termination: Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated ³²P-γ-ATP.
-
Detection: Measure the amount of incorporated ³²P in Histone H1 using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound compared to the DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.
Experimental Workflow
The following diagram provides a logical workflow for the preclinical evaluation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Screening through Lead Optimization of High Affinity, Allosteric Cyclin-Dependent Kinase 2 (CDK2) Inhibitors as Male Contraceptives That Reduce Sperm Counts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Development of allosteric and selective CDK2 inhibitors for contraception with negative cooperativity to cyclin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK2 kinase activity is a regulator of male germ cell fate - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Effects of EF-4-177 on Fertility: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
EF-4-177 is a potent, selective, and orally bioavailable allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2][3][4] CDK2 is a key regulator of the cell cycle and is essential for spermatogenesis.[5][6] this compound binds to a unique allosteric pocket on CDK2, distinct from the ATP-binding site, which confers its high selectivity over other kinases, including the structurally similar CDK1.[1][3] Preclinical studies in mice have demonstrated that this compound significantly disrupts spermatogenesis and reduces sperm counts, highlighting its potential as a non-hormonal male contraceptive.[3][5][6][7]
These application notes provide a comprehensive overview of the methodologies required to assess the effects of this compound on fertility, from initial in vitro characterization to in vivo efficacy studies. The protocols detailed below are intended to serve as a guide for researchers in the fields of reproductive biology and drug development.
Data Presentation
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Method | Target | Reference |
| IC₅₀ | 87 nM | Kinase Assay | CDK2/cyclinE | [4] |
| Kₔ | 7.4 nM | Isothermal Titration Calorimetry (ITC) | CDK2 | [3] |
Table 2: In Vivo Efficacy of this compound in Mice
| Parameter | Result | Dosing Regimen | Study Duration | Animal Model | Reference |
| Sperm Count Reduction | 45% | Not specified | 28 days | CD-1 Mice | [3][5] |
Signaling Pathway and Mechanism of Action
This compound acts by inhibiting CDK2, a serine/threonine kinase crucial for cell cycle progression, particularly the G1/S phase transition. In the context of fertility, CDK2 plays a vital role in meiosis during spermatogenesis. By binding to an allosteric site, this compound induces a conformational change in CDK2 that prevents its proper function, even in the presence of its cyclin partners (Cyclin E and Cyclin A). This inhibition disrupts the normal progression of spermatocytes, leading to a reduction in mature sperm production.
Caption: CDK2 signaling in spermatogenesis and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the effects of this compound on fertility.
In Vitro CDK2 Kinase Inhibition Assay (IC₅₀ Determination)
This protocol outlines a general method for determining the in vitro potency of this compound against CDK2/Cyclin E using a luminescence-based assay.
Materials:
-
Recombinant human CDK2/Cyclin E enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate peptide (e.g., a derivative of Histone H1)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Assay Plate Setup:
-
Add 2.5 µL of the this compound serial dilutions or vehicle control (DMSO) to the appropriate wells of a 384-well plate.
-
Add 5 µL of the CDK2/Cyclin E enzyme and substrate mixture to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
-
Kinase Reaction Initiation:
-
Add 2.5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for CDK2.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity (Kₔ) Determination
ITC directly measures the heat released or absorbed during the binding of this compound to CDK2, providing a complete thermodynamic profile of the interaction.
Materials:
-
Purified recombinant CDK2 protein
-
This compound
-
Matched dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze the CDK2 protein extensively against the chosen buffer.
-
Dissolve this compound in the same dialysis buffer. Ensure the final DMSO concentration is identical in both the protein and compound solutions if DMSO is necessary for solubility.
-
Degas both the protein and compound solutions immediately before use.
-
-
ITC Experiment Setup:
-
Load the CDK2 solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe. A typical starting concentration for the ligand (this compound) is 10-20 times that of the protein.
-
-
Titration:
-
Perform a series of small injections (e.g., 2 µL) of the this compound solution into the CDK2 solution at a constant temperature (e.g., 25°C).
-
Allow the system to equilibrate between injections.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Plot the integrated heat data against the molar ratio of this compound to CDK2.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kₔ), stoichiometry (n), and enthalpy (ΔH).
-
In Vivo Efficacy Study in Mice
This protocol describes a general procedure to evaluate the contraceptive efficacy of this compound in a mouse model.
Materials:
-
Adult male CD-1 mice (or other suitable strain)
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Anesthesia (e.g., isoflurane)
-
Dissection tools
-
Bouin's solution or 10% neutral buffered formalin for tissue fixation
Procedure:
-
Acclimation and Dosing:
-
Acclimate the mice for at least one week before the start of the study.
-
Randomly assign mice to treatment and control groups.
-
Administer this compound or vehicle control daily via oral gavage for a specified period (e.g., 28 days).
-
-
Sample Collection:
-
At the end of the treatment period, euthanize the mice.
-
Collect blood samples for pharmacokinetic analysis if required.
-
Dissect the testes and epididymides.
-
-
Sperm Count:
-
Isolate the cauda epididymides and mince them in a known volume of appropriate buffer (e.g., PBS) to release the sperm.
-
Count the sperm using a hemocytometer or a Computer-Aided Sperm Analysis (CASA) system.
-
-
Testicular Histology:
-
Fix one testis in Bouin's solution or 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissue, embed in paraffin, and section at 5 µm.
-
Stain the sections with Hematoxylin and Eosin (H&E) for morphological analysis of the seminiferous tubules.
-
-
Data Analysis:
-
Compare the sperm counts between the this compound treated and vehicle control groups.
-
Qualitatively and quantitatively assess the histological changes in the testes, looking for signs of disrupted spermatogenesis.
-
Caption: General experimental workflow for evaluating this compound.
Computer-Aided Sperm Analysis (CASA)
CASA provides an objective and detailed analysis of sperm motility and morphology.
Materials:
-
Sperm suspension from epididymides
-
CASA system (e.g., Hamilton Thorne)
-
Microscope with a heated stage (37°C)
-
Analysis chamber slides (e.g., Leja slides)
Procedure:
-
Sample Preparation: Prepare a sperm suspension as described in the in vivo efficacy protocol. Dilute the sample if necessary to achieve an optimal concentration for analysis.
-
System Setup:
-
Turn on the CASA system and allow it to warm up.
-
Set the analysis parameters according to the manufacturer's instructions for mouse sperm.
-
-
Analysis:
-
Load a small volume of the sperm suspension into the analysis chamber.
-
Place the slide on the heated microscope stage.
-
Focus on the sperm and initiate the analysis. The system will capture a series of images and track the movement of individual sperm.
-
-
Data Acquisition: The CASA system will automatically calculate various parameters, including:
-
Sperm concentration
-
Percentage of motile sperm
-
Percentage of progressively motile sperm
-
Kinematic parameters (e.g., VCL, VAP, VSL, ALH)
-
-
Data Analysis: Compare the CASA parameters between the this compound treated and control groups to quantify the impact on sperm function.
Conclusion
The protocols and information provided in these application notes offer a framework for the comprehensive evaluation of this compound as a potential male contraceptive. By employing these methodologies, researchers can further elucidate the mechanism of action, efficacy, and safety profile of this promising compound. The combination of in vitro biochemical assays and in vivo animal studies is crucial for advancing the development of novel non-hormonal contraceptives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. New Male Contraceptive Reduces Sperm Count by 45% in Mice | Technology Networks [technologynetworks.com]
- 6. Screening through Lead Optimization of High Affinity, Allosteric Cyclin-Dependent Kinase 2 (CDK2) Inhibitors as Male Contraceptives That Reduce Sperm Counts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for EF-4-177 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
EF-4-177 is a potent, selective, and orally active allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2] While the primary body of research on this compound has been centered on its potential as a non-hormonal male contraceptive due to its ability to disrupt spermatogenesis, its mechanism of action holds significant promise for cancer research.[3][4] CDK2 is a critical regulator of cell cycle progression, and its dysregulation is a hallmark of many cancers, making it a validated therapeutic target.[5] The allosteric inhibition mechanism of this compound offers the potential for high selectivity over other cyclin-dependent kinases, a significant challenge for traditional ATP-competitive inhibitors.[6][7][8]
These application notes provide a comprehensive overview of the potential applications of this compound in cancer research, including detailed protocols for in vitro and in vivo studies. The quantitative data presented is based on the known biochemical properties of this compound and should be considered as a starting point for empirical validation.
Biochemical and Pharmacokinetic Properties of this compound
A clear understanding of the biochemical and pharmacokinetic parameters of this compound is essential for designing robust experiments.
| Parameter | Value | Reference |
| Target | Cyclin-Dependent Kinase 2 (CDK2) | [1] |
| Mechanism of Action | Allosteric Inhibitor | [1][6] |
| IC50 (CDK2) | 87 nM | [2] |
| Binding Affinity (Kd for CDK2) | 7.4 nM | [1] |
| Administration Route | Orally active | [1] |
Potential Applications in Cancer Research
Based on the role of CDK2 in cell cycle regulation, this compound is a promising candidate for investigation in various cancers characterized by CDK2 hyperactivity or cyclin E amplification. Potential applications include:
-
Monotherapy in cancers with CDK2 dependency: Investigating the anti-proliferative and apoptotic effects of this compound in cancer cell lines and patient-derived xenografts (PDXs) with known CDK2 pathway alterations.
-
Combination therapy: Evaluating the synergistic effects of this compound with other anti-cancer agents, such as chemotherapy or targeted therapies, to overcome resistance or enhance efficacy.
-
Overcoming resistance to CDK4/6 inhibitors: Exploring the use of this compound in tumors that have developed resistance to CDK4/6 inhibitors through mechanisms involving CDK2 activation.
Experimental Protocols
In Vitro Cell-Based Assays
1. Cell Proliferation Assay (MTT/MTS or CellTiter-Glo®)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., breast, ovarian, colon)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT, MTS, or CellTiter-Glo® reagent
-
Plate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.01 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add the proliferation reagent (e.g., 20 µL of MTS reagent) to each well and incubate for 1-4 hours.
-
Measure the absorbance or luminescence according to the manufacturer's instructions.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
2. Western Blot Analysis for Target Engagement
This protocol aims to confirm the inhibition of CDK2 activity in cancer cells by assessing the phosphorylation of its downstream target, Retinoblastoma protein (Rb).
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-CDK2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24 hours.
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on Rb phosphorylation.
In Vivo Xenograft Studies
1. Subcutaneous Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[5]
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
Procedure:
-
Inject 1-5 x 10^6 cancer cells subcutaneously into the flank of each mouse.
-
Monitor tumor growth regularly.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound orally at a predetermined dose and schedule (e.g., daily or twice daily).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors.
-
Tumor samples can be used for pharmacodynamic analysis (e.g., Western blotting for pRb).
Visualizations
Signaling Pathway
Caption: this compound allosterically inhibits CDK2, blocking cell cycle progression.
Experimental Workflow
Caption: A typical workflow for evaluating the anti-cancer efficacy of this compound.
Conclusion
This compound represents a novel and highly selective tool for probing the function of CDK2 in cancer biology. Its allosteric mechanism of action provides a significant advantage in terms of specificity, which has been a major hurdle in the clinical development of CDK inhibitors. The protocols and application notes provided herein offer a framework for researchers to explore the therapeutic potential of this compound in various cancer models. Further investigation into its efficacy in different cancer types, its potential for combination therapies, and the mechanisms of resistance will be crucial in defining its future role in oncology.
References
- 1. This compound | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Screening through Lead Optimization of High Affinity, Allosteric Cyclin-Dependent Kinase 2 (CDK2) Inhibitors as Male Contraceptives That Reduce Sperm Counts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Development of allosteric and selective CDK2 inhibitors for contraception with negative cooperativity to cyclin binding - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Sources and Application Notes for the Allosteric CDK2 Inhibitor EF-4-177
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the commercially available allosteric CDK2 inhibitor, EF-4-177. It includes a list of suppliers, detailed application notes, and experimental protocols to facilitate its use in research and drug development.
Commercial Availability
This compound is available for research purposes from several chemical suppliers. Researchers should verify the purity and quality of the compound from their chosen vendor.
| Supplier | Catalog Number |
| MedchemExpress | HY-161690 |
| Probechem Biochemicals | PC-49698 |
| Amsbio | AMS.T88162 |
| Immunomart | T88162 |
Mechanism of Action and Biological Activity
This compound is a potent, selective, and orally bioavailable allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2)[1][2][3]. It binds to a pocket on CDK2 that is distal to the ATP-binding site, leading to a conformational change that prevents the binding of its activating partner, cyclin[1][4]. This allosteric mechanism of inhibition confers high selectivity for CDK2 over other structurally similar kinases, such as CDK1[2][3].
Studies have shown that this compound effectively disrupts spermatogenesis, making it a promising candidate for the development of non-hormonal male contraceptives[2][3][5][6]. In mouse models, administration of this compound led to a significant reduction in sperm count[2][6]. The compound exhibits good metabolic stability and oral bioavailability[2][3].
Key Biological Data for this compound
| Parameter | Value | Reference |
| IC50 (CDK2) | 87 nM | [4][5] |
| KD (CDK2, ITC) | 7.4 nM | [1] |
| Effect on Sperm Count (in mice) | 45% reduction after 28 days of exposure | [6] |
Signaling Pathway
CDK2 is a key regulator of the cell cycle, particularly at the G1/S phase transition. It is activated by binding to cyclins E and A. The active CDK2/cyclin complex then phosphorylates a variety of downstream substrates, including the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and the initiation of DNA replication. In meiosis, CDK2 plays a crucial role in homologous pairing, recombination, and the formation of the sex body[1]. By allosterically inhibiting CDK2, this compound disrupts these downstream signaling events, leading to cell cycle arrest and impaired spermatogenesis.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. CDK2 kinase activity is a regulator of male germ cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel function for CDK2 activity at meiotic crossover sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. New Male Contraceptive Reduces Sperm Count by 45% in Mice | Technology Networks [technologynetworks.com]
Troubleshooting & Optimization
Technical Support Center: EF-4-177 Solubility and Formulation Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for the solubility and formulation of EF-4-177, a potent and selective allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, allosteric inhibitor of CDK2 with an IC50 of 87 nM.[1] It selectively binds to a pocket on CDK2 that is distal to the ATP-binding site, which leads to a conformational change that is incompatible with cyclin binding. This allosteric inhibition mechanism confers high selectivity for CDK2 over other structurally similar kinases, such as CDK1. By inhibiting CDK2, this compound disrupts the processes it regulates, including spermatogenesis, making it a potential candidate for a non-hormonal male contraceptive.[2][3][4]
Q2: What are the known solubility properties of this compound?
This compound is a lipophilic molecule, which means it has low solubility in aqueous solutions. Current data indicates that it is soluble in dimethyl sulfoxide (B87167) (DMSO).
Q3: How should I prepare a stock solution of this compound?
It is recommended to first prepare a concentrated stock solution in an organic solvent. Anhydrous DMSO is the most commonly used solvent for this purpose.
Q4: I am observing precipitation when I dilute my this compound DMSO stock into an aqueous buffer. What should I do?
This is a common issue known as "solvent-shifting precipitation" that occurs when a compound that is highly soluble in an organic solvent is diluted into an aqueous buffer where its solubility is much lower. Please refer to the Troubleshooting Guide below for detailed solutions.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 431.38 g/mol | [2] |
| Molecular Formula | C₁₈H₁₄F₅N₃O₂S | [2] |
| Appearance | Solid | [2] |
| IC50 (CDK2/cyclinE) | 87 nM | [1] |
| Binding Affinity (KD) for CDK2 | 7.4 nM | [2] |
| Solubility in DMSO | 10 mM | [2] |
Note: Further quantitative data on solubility in other solvents and pharmacokinetic parameters are not yet publicly available.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need 4.31 mg of this compound (Mass = 10 mmol/L * 1 mL * 431.38 g/mol ).
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolve: Vortex the solution vigorously until the solid is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may be used to aid dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer (for in vitro assays)
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Pre-warm the buffer: If compatible with your experimental setup, pre-warm the aqueous buffer to 37°C.
-
Calculate volumes: Determine the volumes of the stock solution and buffer needed to achieve your desired final concentration. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.5%) to minimize solvent toxicity.
-
Dilution: While vigorously vortexing the pre-warmed buffer, add the this compound DMSO stock solution dropwise. This rapid mixing is crucial to prevent localized high concentrations and subsequent precipitation.
-
Inspect: Visually inspect the final solution. It should be clear and free of any visible precipitate.
Troubleshooting Guide: Precipitation Issues
This guide addresses the common problem of this compound precipitation when diluting a DMSO stock solution into an aqueous buffer.
Issue: Immediate or delayed precipitation of this compound in the final aqueous solution.
| Potential Cause | Recommended Solution |
| Final concentration is too high. | The final concentration of this compound in your aqueous solution may be exceeding its solubility limit. Action: Try preparing a more dilute solution. |
| Improper mixing technique. | Adding the concentrated DMSO stock directly to the buffer without adequate mixing can cause "solvent shock" and immediate precipitation. Action: Always add the DMSO stock solution dropwise to the larger volume of the aqueous buffer while vigorously vortexing or stirring. |
| Final DMSO concentration is too low. | While it's important to keep the final DMSO concentration low, a certain amount is necessary to act as a co-solvent and maintain solubility. Action: If your experimental system allows, you can try slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%). Always include a vehicle control with the same final DMSO concentration. |
| Temperature of the aqueous buffer. | Diluting into a cold buffer can decrease the solubility of the compound. Action: If possible, pre-warm your aqueous buffer to 37°C before adding the this compound stock solution. |
| The solution is supersaturated and thermodynamically unstable. | Even if the solution is initially clear, it may be supersaturated and precipitate over time. Action: Prepare fresh working solutions immediately before each experiment. Avoid storing diluted aqueous solutions. |
| pH of the aqueous buffer. | The solubility of some compounds can be pH-dependent. The effect of pH on this compound solubility is not currently documented. Action: If your experiment allows, you could empirically test a range of pH values for your buffer to identify the optimal pH for solubility. |
Troubleshooting Workflow for Precipitation
Caption: A logical workflow for troubleshooting this compound precipitation.
Signaling Pathway
CDK2 Signaling in Spermatogonial Stem Cell (SSC) Differentiation
This compound's potential as a male contraceptive stems from its ability to disrupt spermatogenesis by inhibiting CDK2. CDK2, in complex with Cyclin E, plays a crucial role in the regulation of the cell cycle, particularly the G1/S phase transition. In the context of spermatogenesis, the precise regulation of CDK2 activity is essential for the differentiation of spermatogonial stem cells (SSCs) into mature sperm.[5][6][7][8][9] Dysregulation of CDK2 activity can lead to defects in this differentiation process. This compound, by inhibiting CDK2, interferes with this pathway, leading to a disruption in the production of sperm.
Caption: Simplified CDK2 signaling pathway in G1/S phase transition and SSC differentiation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Screening through Lead Optimization of High Affinity, Allosteric Cyclin-dependent Kinase 2 (CDK2) Inhibitors as Male Contraceptives that Reduce Sperm Counts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening through Lead Optimization of High Affinity, Allosteric Cyclin-Dependent Kinase 2 (CDK2) Inhibitors as Male Contraceptives That Reduce Sperm Counts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CDK2 kinase activity is a regulator of male germ cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK2 kinase activity is a regulator of male germ cell fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. CDK2 kinase activity is a regulator of male germ cell fate | bioRxiv [biorxiv.org]
Technical Support Center: Overcoming EF-4-177 Experimental Variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome experimental variability when working with the allosteric CDK2 inhibitor, EF-4-177.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
| Question | Potential Causes | Recommended Solutions |
| 1. Inconsistent IC50 values for this compound in cell viability assays. | - Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses. - Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable results.[1][2] - Reagent Quality: Degradation of this compound or other assay reagents. - Assay Incubation Time: Variation in the duration of compound exposure. | - Use cells within a consistent and low passage number range. - Ensure accurate and consistent cell seeding in all wells. Perform a cell count before seeding. - Aliquot this compound upon receipt and store as recommended. Use fresh dilutions for each experiment. - Strictly adhere to the optimized incubation time for the specific cell line and assay. |
| 2. High background signal in fluorescence-based assays. | - Autofluorescence: Cellular components or media supplements like phenol (B47542) red and fetal bovine serum can cause background fluorescence.[3] - Compound Interference: this compound itself might possess fluorescent properties. - Incomplete Washing: Residual unbound reagents can contribute to background signal. | - Use phenol red-free media and consider reduced-serum media for the assay. Measure fluorescence from the bottom of the plate if possible.[3] - Run a control with this compound in cell-free wells to determine its intrinsic fluorescence. - Ensure thorough but gentle washing steps to remove unbound reagents without detaching cells. |
| 3. No observable effect of this compound on the target pathway (e.g., no change in phosphorylation of CDK2 substrates). | - Low Target Expression: The cell line used may have low endogenous levels of CDK2. - Inactive Compound: Improper storage or handling may have degraded the compound. - Suboptimal Assay Conditions: Incorrect antibody concentrations, incubation times, or buffer compositions in techniques like Western blotting or In-Cell Westerns.[4] | - Confirm CDK2 expression in your cell line via Western blot or qPCR. - Verify the activity of your this compound stock by testing it in a sensitive and validated positive control cell line. - Optimize all parameters of your downstream analysis, including antibody titration and incubation times. |
| 4. High well-to-well variability within the same experimental plate. | - Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compound, or reagents.[2] - Edge Effects: Evaporation from wells on the edge of the plate can concentrate reagents and affect cell growth. - Uneven Cell Distribution: Clumped cells or uneven seeding will lead to variable results.[3] | - Use calibrated pipettes and practice proper pipetting techniques. Reverse pipetting can be beneficial for viscous solutions.[2] - Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier. - Ensure a single-cell suspension before seeding by gentle trituration. Allow the plate to sit at room temperature for a short period before incubation to allow for even cell settling. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[5][6] It binds to a pocket on the CDK2 protein that is distinct from the ATP-binding site.[7][8] This binding is negatively cooperative with the binding of cyclin, which is necessary for CDK2 activation.[6][9] By preventing the stable association of cyclin with CDK2, this compound inhibits its kinase activity.
Q2: How should I prepare and store this compound?
A2: For optimal stability, it is recommended to dissolve this compound in a suitable solvent like DMSO to create a concentrated stock solution. This stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. For experiments, a fresh working dilution should be prepared from the stock aliquot in the appropriate cell culture medium.
Q3: Which cell lines are most sensitive to this compound?
A3: Cell lines with a high dependence on CDK2 for cell cycle progression are generally more sensitive to this compound. This can include certain cancer cell lines and cells involved in spermatogenesis.[5][7] It is recommended to screen a panel of cell lines to determine the most appropriate model for your research question and to confirm CDK2 expression levels.
Q4: Can this compound be used in animal models?
A4: Yes, this compound is orally bioavailable and has been shown to be effective in animal models.[5][7] For in vivo studies, appropriate formulation and dose-ranging studies are necessary to determine the optimal dosing regimen and to monitor for any potential toxicity.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete growth medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Western Blot for CDK2 Substrate Phosphorylation
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of a known CDK2 substrate overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: A typical experimental workflow for determining the IC50 of this compound.
Caption: The inhibitory effect of this compound on the CDK2 signaling pathway.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 2. youtube.com [youtube.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
- 7. Screening through Lead Optimization of High Affinity, Allosteric Cyclin-Dependent Kinase 2 (CDK2) Inhibitors as Male Contraceptives That Reduce Sperm Counts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
EF-4-177 off-target effects and mitigation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of EF-4-177, a potent and selective allosteric CDK2 inhibitor. This resource offers troubleshooting guides and frequently asked questions to address potential issues, particularly concerning off-target effects and their mitigation.
Troubleshooting Guides
This section is designed to help users identify and resolve common issues encountered during experiments with this compound.
Issue 1: Unexpected or Inconsistent Cellular Phenotype
Description: The observed cellular effect does not align with the known functions of CDK2, or the experimental results are not reproducible.
| Potential Cause | Recommended Solution |
| Off-Target Kinase Inhibition | Perform a comprehensive kinase selectivity profile to identify potential off-target interactions.[1][2][3] Use a structurally unrelated CDK2 inhibitor as a control to see if the phenotype is recapitulated. |
| Compound Instability or Degradation | Confirm the integrity and purity of your this compound stock. Store the compound as recommended by the supplier. |
| Incorrect Dosing | Perform a dose-response analysis to determine the lowest effective concentration that elicits the on-target effect.[4] |
| Cell Line Specific Effects | Characterize the expression levels of CDK2 and potential off-targets in your specific cell line. The cellular context can influence inhibitor activity. |
| Experimental Variability | Standardize all experimental parameters, including cell density, incubation times, and reagent concentrations. |
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
Description: this compound shows high potency in biochemical assays (e.g., against purified CDK2), but reduced activity in cell-based assays.
| Potential Cause | Recommended Solution |
| Poor Cell Permeability | Although this compound is known to be orally bioavailable, specific cell lines may have varying permeability.[5][6][7] If suspected, perform cell permeability assays. |
| High Intracellular ATP Concentration | As an allosteric inhibitor, this compound's binding is negatively cooperative with cyclin binding, not directly competitive with ATP.[8][9][10] However, high ATP levels can influence the overall cellular environment and kinase activity. |
| Drug Efflux Pumps | The cell line may express efflux pumps that actively remove the compound. Co-incubation with known efflux pump inhibitors can help diagnose this issue. |
| Target Engagement Issues in Cells | Confirm target engagement in a cellular context using methods like the Cellular Thermal Shift Assay (CETSA) or by monitoring the phosphorylation of downstream CDK2 substrates.[11][12][13][14][15] |
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A1: this compound is a highly selective allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[5][6][7][8] Its allosteric binding mechanism contributes to its high selectivity over other kinases, including the structurally similar CDK1.[9][16] This selectivity for CDK2 over CDK1 is a key feature designed to minimize off-target effects associated with inhibiting CDK1.[5][6][7] A comprehensive screening of this compound against a broad panel of kinases is not publicly available.
Q2: How can I experimentally determine the off-target profile of this compound in my system?
A2: To determine the off-target profile of this compound, a tiered approach is recommended:
-
In Vitro Kinase Profiling: Screen this compound against a large panel of purified kinases (kinome-wide screening) to identify potential off-target interactions based on direct enzymatic inhibition.[1][2][3]
-
Cellular Target Engagement: Use methods like the Cellular Thermal Shift Assay (CETSA) to confirm if this compound engages with potential off-targets within a cellular environment.[11][12][13][14][15]
-
Phenotypic Analysis: If off-targets are identified, use techniques like siRNA or CRISPR/Cas9 to knock down the expression of the off-target kinase and assess if the unexpected phenotype is rescued.[4]
Q3: What are some general strategies to mitigate off-target effects of kinase inhibitors like this compound?
A3:
-
Use the Lowest Effective Concentration: Perform a careful dose-response study and use the lowest concentration of this compound that gives the desired on-target effect.[4]
-
Use Orthogonal Controls: Employ a structurally different CDK2 inhibitor with a distinct off-target profile. If both inhibitors produce the same primary phenotype, it is more likely to be an on-target effect.[4]
-
Genetic Approaches: To confirm that the observed phenotype is due to CDK2 inhibition, you can perform rescue experiments using a drug-resistant mutant of CDK2.
-
Cell Line Selection: Choose cell lines where the on-target (CDK2) is expressed at a higher level than potential off-targets.
Q4: How does the allosteric binding mechanism of this compound contribute to its selectivity?
A4: this compound binds to an allosteric pocket on CDK2, which is a site distinct from the highly conserved ATP-binding pocket targeted by many traditional kinase inhibitors.[5][6][7][16][17] Allosteric sites are generally less conserved across different kinases, allowing for the development of more selective inhibitors.[9][10] This is a key reason for this compound's high selectivity for CDK2 over the structurally similar CDK1.[5][6][7]
Quantitative Data
The following table summarizes the known binding affinity and inhibitory concentrations of this compound.
| Target | Parameter | Value | Reference |
| CDK2 | ITC KD | 7.4 nM | [8] |
| CDK2/cyclinE | IC50 | 87 nM | [18] |
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
This protocol provides a general method for assessing the selectivity of this compound against a panel of purified kinases.
-
Prepare Kinase Panel: Obtain a panel of purified, active kinases.
-
Compound Dilution: Prepare a serial dilution of this compound in the appropriate assay buffer.
-
Kinase Reaction: In a multi-well plate, combine each kinase, its specific substrate, and ATP at a concentration near the Km for each respective kinase.
-
Incubation: Add the diluted this compound to the wells and incubate at the optimal temperature for the kinases (typically 30°C) for a set period (e.g., 60 minutes). Include a vehicle control (e.g., DMSO) and a positive control inhibitor for each kinase if available.
-
Detection: Stop the reaction and measure kinase activity. A common method is to quantify the amount of ADP produced using a commercial kit like ADP-Glo™.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the steps to verify the engagement of this compound with CDK2 in intact cells.
-
Cell Culture and Treatment: Culture cells to a suitable confluency. Treat the cells with this compound at various concentrations or a vehicle control for a specified time.
-
Heating: Heat the cell suspensions in a PCR plate or tubes to a range of temperatures for a short duration (e.g., 3 minutes) to induce thermal denaturation of proteins.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins.
-
Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for CDK2. Use an appropriate secondary antibody and a chemiluminescent substrate for detection.
-
Data Analysis: Quantify the band intensity for CDK2 at each temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.[11][12][13][14][15]
Protocol 3: In-Cell Western Blot to Assess Downstream Target Phosphorylation
This protocol describes how to measure the inhibition of CDK2 activity in cells by assessing the phosphorylation of a downstream substrate.
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a serial dilution of this compound or a vehicle control for the desired time.
-
Cell Lysis: Lyse the cells directly in the wells using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blot: Normalize the protein concentrations and perform SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against the phosphorylated form of a known CDK2 substrate (e.g., Phospho-Rb). Subsequently, probe with an HRP-conjugated secondary antibody.
-
Detection and Re-probing: Detect the chemiluminescent signal. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) substrate protein.
-
Data Analysis: Quantify the band intensities for the phosphorylated and total substrate. A decrease in the ratio of phosphorylated to total substrate with increasing concentrations of this compound indicates on-target inhibition.
Visualizations
Caption: Workflow for investigating on-target and off-target effects of this compound.
Caption: Inhibition of the CDK2 signaling pathway by this compound.
References
- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. benchchem.com [benchchem.com]
- 5. Screening through Lead Optimization of High Affinity, Allosteric Cyclin-dependent Kinase 2 (CDK2) Inhibitors as Male Contraceptives that Reduce Sperm Counts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Screening through Lead Optimization of High Affinity, Allosteric Cyclin-Dependent Kinase 2 (CDK2) Inhibitors as Male Contraceptives That Reduce Sperm Counts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Development of allosteric and selective CDK2 inhibitors for contraception with negative cooperativity to cyclin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. en.bio-protocol.org [en.bio-protocol.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. conservancy.umn.edu [conservancy.umn.edu]
- 18. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing EF-4-177 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use EF-4-177, a potent and selective allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2), in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active, allosteric inhibitor of CDK2.[1][2] Unlike many kinase inhibitors that target the highly conserved ATP-binding site, this compound binds to a distinct, allosteric pocket on the CDK2 enzyme.[3][4] This binding is negatively cooperative with cyclin binding, meaning it hinders the association of CDK2 with its cyclin partners (Cyclin E and Cyclin A), which is essential for its kinase activity.[1][2] By preventing the formation of the active CDK2/cyclin complex, this compound effectively blocks the phosphorylation of downstream substrates, leading to cell cycle arrest, particularly at the G1/S transition.[4] Its unique mechanism of action contributes to its high selectivity for CDK2 over other structurally similar kinases like CDK1.[1][2]
Q2: What is the primary application of this compound in research?
A2: Given that CDK2 is essential for meiosis but largely dispensable for normal mitotic cell cycles, this compound is a valuable tool for studying spermatogenesis.[3][4] Research has shown that this compound can significantly disrupt spermatogenesis, making it a promising candidate for the development of non-hormonal male contraceptives.[1][3][5][6] Additionally, as CDK2 is often hyperactivated in certain cancers, this compound can be utilized in oncology research to investigate the effects of selective CDK2 inhibition on cancer cell proliferation.[3]
Q3: What is a recommended starting concentration for this compound in a new cell line?
A3: For a new cell line, it is crucial to perform a dose-response experiment to determine the optimal concentration. A good starting point is to test a broad range of concentrations, from nanomolar to micromolar. The known biochemical IC50 of this compound against CDK2/cyclin E is 87 nM.[1] Therefore, a suggested starting range for a cell-based assay would be from 1 nM to 10 µM to establish a clear dose-response curve. The optimal concentration will be highly dependent on the specific cell line and the experimental endpoint being measured.
Q4: How should I prepare and store this compound?
A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock directly into pre-warmed cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the cell culture does not exceed a level that is toxic to the specific cell line, typically below 0.5%, with 0.1% being a widely accepted safe concentration.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in cell culture experiments.
| Problem | Possible Cause | Suggested Solution |
| No observable effect on cell proliferation or viability. | 1. Sub-optimal concentration: The concentration of this compound may be too low for the specific cell line. 2. Cell line resistance: The cell line may not be dependent on CDK2 for proliferation due to compensatory mechanisms. 3. Compound inactivity: The compound may have degraded due to improper storage or handling. 4. Short incubation time: The treatment duration may be insufficient to observe an effect. | 1. Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 50 µM). 2. Confirm CDK2 expression and activity in your cell line via Western blot or kinase assay. Consider using a cell line known to be sensitive to CDK2 inhibition. 3. Use a fresh aliquot of this compound and ensure proper storage conditions. 4. Extend the incubation time (e.g., 48 or 72 hours) and perform a time-course experiment. |
| High levels of cell death, even at low concentrations. | 1. High sensitivity of the cell line: The cell line may be exceptionally sensitive to CDK2 inhibition. 2. Solvent toxicity: The concentration of DMSO in the final culture medium may be too high. 3. Incorrect stock concentration: An error in the preparation of the stock solution may have resulted in a higher than intended concentration. | 1. Perform a more granular dose-response curve starting from very low concentrations (e.g., in the picomolar to low nanomolar range). 2. Include a vehicle control with the same final concentration of DMSO to assess its toxicity. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%). 3. Re-prepare the stock solution, carefully verifying all calculations and measurements. |
| Precipitation of this compound in the cell culture medium. | 1. Low aqueous solubility: this compound, like many small molecules, has limited solubility in aqueous solutions. 2. High final concentration: The concentration of this compound may exceed its solubility limit in the culture medium. 3. Improper dilution: Adding a large volume of concentrated DMSO stock directly to the medium can cause the compound to precipitate. | 1. Check the solubility data for this compound. If necessary, use a lower final concentration. 2. Do not exceed the known solubility limit of the compound. 3. Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Perform serial dilutions in the medium rather than a single large dilution. |
| Inconsistent results between experiments. | 1. Variation in cell seeding density: Inconsistent cell numbers can lead to variability in the response to the inhibitor. 2. Inconsistent compound dosage: Variations in the preparation of working solutions can affect the final concentration. 3. Different cell growth phases: Cells in different phases of the cell cycle may respond differently to the inhibitor. 4. High cell passage number: Cell lines can change their characteristics over time with repeated passaging. | 1. Ensure a consistent number of cells are seeded for each experiment by performing accurate cell counts. 2. Prepare fresh dilutions of the inhibitor from the stock solution for each experiment. 3. Synchronize the cells before adding this compound. 4. Use cells within a consistent and low passage number range. |
Quantitative Data
The following tables summarize the known quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | KD (nM) | Reference |
| CDK2/cyclin E | Biochemical Assay | 87 | - | [1] |
| CDK2 | Isothermal Titration Calorimetry (ITC) | - | 7.4 | [2] |
Note: The specific cell line and detailed assay conditions for the IC50 value are not publicly available in the provided search results. It is recommended to determine the IC50 empirically for your cell line of interest.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of a specific cell line.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 48 or 72 hours) at 37°C.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible under a microscope.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis software.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
PBS
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentration of this compound (e.g., the predetermined IC50) and a vehicle control for the desired time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization, including any floating cells from the medium.
-
Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
CDK2 Signaling Pathway
Caption: Simplified CDK2 signaling pathway at the G1/S transition.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for optimizing this compound concentration.
Troubleshooting Logic for this compound Experiments
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of allosteric and selective CDK2 inhibitors for contraception with negative cooperativity to cyclin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Screening through Lead Optimization of High Affinity, Allosteric Cyclin-Dependent Kinase 2 (CDK2) Inhibitors as Male Contraceptives That Reduce Sperm Counts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
EF-4-177 stability in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of the allosteric CDK2 inhibitor, EF-4-177, under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2) with an IC50 of 87 nM.[1][2] It binds to a site distinct from the ATP-binding pocket, exhibiting a negatively cooperative relationship with cyclin binding.[3] This allosteric inhibition mechanism provides high selectivity for CDK2 over other structurally similar kinases, such as CDK1.[3] this compound has been investigated for its potential as a male contraceptive due to its ability to disrupt spermatogenesis.[1][3]
Q2: What are the general recommendations for storing this compound?
A2: Proper storage is crucial to maintain the integrity of this compound. For solid powder, it is recommended to store at -20°C for up to 12 months, or at 4°C for up to 6 months.[3] Solutions of this compound in a solvent such as DMSO should be stored at -80°C for up to 6 months, or at -20°C for up to 6 months.[3] To minimize degradation, it is advisable to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles.
Q3: My experimental results with this compound are inconsistent. What could be the cause?
A3: Inconsistent results can arise from several factors related to the stability of this compound. These may include:
-
Degradation of stock solutions: Improper storage or multiple freeze-thaw cycles can lead to the degradation of the compound.
-
Precipitation in media: The solubility of this compound may be limited in aqueous buffers, leading to precipitation and a lower effective concentration.
-
Interactions with assay components: Components of your experimental medium could potentially interact with and degrade this compound.
-
pH sensitivity: The stability of the compound may be dependent on the pH of the buffer.
It is recommended to regularly check the integrity of your stock solution and ensure complete dissolution in your experimental buffer.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Loss of Inhibitory Activity
| Potential Cause | Troubleshooting Steps |
| Degradation of Stock Solution | 1. Prepare a fresh stock solution of this compound from solid powder. 2. Aliquot the new stock solution to minimize freeze-thaw cycles. 3. If possible, verify the concentration and purity of the stock solution using analytical methods like HPLC. |
| Instability in Experimental Buffer | 1. Assess the pH of your experimental buffer, as extreme pH values can promote hydrolysis. While specific data for this compound is limited, many small molecules are most stable in a slightly acidic to neutral pH range. 2. Minimize the time the compound is incubated in the experimental buffer before the assay. 3. If feasible, conduct a pilot stability study by incubating this compound in your buffer for various durations and then testing its activity. |
| Photodegradation | 1. Protect solutions containing this compound from light by using amber tubes or wrapping containers in foil. 2. Minimize exposure to ambient light during experimental setup. |
Issue 2: Compound Precipitation
| Potential Cause | Troubleshooting Steps |
| Low Aqueous Solubility | 1. Visually inspect solutions for any precipitate before use. 2. Ensure the final concentration of the solvent (e.g., DMSO) is as low as possible (typically <0.5%) to avoid precipitation in aqueous media. 3. Consider using a solubility-enhancing excipient if compatible with your experimental system, after validating that the excipient does not interfere with the assay. |
| Buffer Composition | 1. High salt concentrations in some buffers can decrease the solubility of organic compounds. If possible, test the solubility of this compound in different buffers compatible with your assay. |
Data on this compound Stability
While specific quantitative data on the stability of this compound under a wide range of experimental conditions is not extensively available in the public domain, the compound is generally described as "metabolically stable".[4] The following table summarizes available information and general recommendations.
| Parameter | Condition | Recommended Stability | Source/Notes |
| Solid Form | -20°C | Up to 12 months | [3] |
| 4°C | Up to 6 months | [3] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | [3] |
| -20°C | Up to 6 months | [3] | |
| Metabolic Stability | Human and Mouse Microsomes | This compound has a longer half-life compared to its parent compounds, indicating good metabolic stability. | [4] |
Experimental Protocols
Protocol 1: General Protocol for Assessing Small Molecule Stability in an Aqueous Buffer
This is a general protocol that can be adapted to assess the stability of this compound in a specific experimental buffer.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., 10 mM in DMSO).
-
Incubation:
-
Dilute the this compound stock solution to the final working concentration in the aqueous buffer of interest.
-
Incubate the solution at the desired temperature (e.g., room temperature or 37°C).
-
Protect the solution from light.
-
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). The 0-hour time point should be collected immediately after dilution.
-
Sample Analysis:
-
Analyze the concentration of intact this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Quantify the peak area corresponding to this compound at each time point.
-
-
Data Analysis: Plot the percentage of remaining this compound against time to determine its stability profile in the tested buffer.
Visualizations
Caption: Workflow for assessing the stability of this compound in an aqueous buffer.
Caption: A troubleshooting workflow for inconsistent results with this compound.
References
- 1. Screening through Lead Optimization of High Affinity, Allosteric Cyclin-Dependent Kinase 2 (CDK2) Inhibitors as Male Contraceptives That Reduce Sperm Counts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Screening through Lead Optimization of High Affinity, Allosteric Cyclin-dependent Kinase 2 (CDK2) Inhibitors as Male Contraceptives that Reduce Sperm Counts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: EF-4-177 Toxicity Assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to assess the potential toxicity of the novel compound EF-4-177. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a potent, selective, and orally active allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2][3] It binds to an allosteric pocket of CDK2, which is distinct from the ATP-binding site targeted by many other kinase inhibitors.[3] This allosteric binding is negatively cooperative with cyclin binding.[2][4] The primary reported biological effect of this compound is the disruption of spermatogenesis, and it has been investigated as a potential non-hormonal male contraceptive.[1][3] In mouse models, administration of this compound has been shown to significantly reduce sperm counts.[2][3]
Q2: Is there any known toxicity data for this compound?
Currently, publicly available information on the comprehensive toxicity profile of this compound is limited. The primary reported effect is its intended pharmacological action of disrupting spermatogenesis.[1][3] As with any novel chemical entity, a thorough toxicity assessment is crucial during preclinical development to identify any potential adverse effects.[5][6]
Q3: What is the general approach to assessing the toxicity of a new compound like this compound?
The toxicological evaluation of a new chemical entity typically follows a tiered approach, starting with in vitro assays and progressing to in vivo studies if warranted.[5][7] This process aims to identify potential hazards, establish a dose-response relationship, and determine the target organs of toxicity.[6] The initial stages often involve a battery of in vitro tests to screen for cytotoxicity, genotoxicity, and specific organ liabilities such as cardiotoxicity and hepatotoxicity.[8][9][10] If the in vitro data suggests a favorable profile, in vivo studies in animal models are conducted to understand the compound's effects in a whole organism.[11][12]
Troubleshooting Guides
In Vitro Toxicity Assessment
Issue: How do I perform an initial cytotoxicity screen for this compound?
Solution: A common and effective method for initial cytotoxicity screening is the MTT assay.[13] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cells (e.g., HepG2 for liver toxicity, or a relevant cell line for the intended therapeutic area) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound) and a positive control (a compound with known cytotoxicity).
-
Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.[14]
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[14]
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%, can then be determined.[14]
Data Presentation: Example Cytotoxicity Data for a Novel Compound
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| HepG2 (Liver) | 24 | > 100 |
| 48 | 85.2 | |
| HEK293 (Kidney) | 24 | > 100 |
| 48 | 92.5 | |
| H9c2 (Heart) | 24 | > 100 |
| 48 | 78.9 |
Issue: My initial screen suggests low cytotoxicity. What are the next steps for in vitro assessment?
Solution: If the initial cytotoxicity is low, the next steps should focus on more specific potential liabilities, such as cardiotoxicity, hepatotoxicity, and neurotoxicity, using more specialized in vitro assays.
-
Cardiotoxicity: Assess the effect of this compound on human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[15][16] These cells can form a synchronously beating monolayer and are used to detect potential proarrhythmic effects.[15] Assays can monitor changes in intracellular calcium oscillations or impedance to assess cardiotoxic potential.[15][16]
-
Hepatotoxicity: Drug-induced liver injury (DILI) is a major concern in drug development.[10] In vitro models using primary human hepatocytes or cell lines like HepG2 can be used to investigate mechanisms of hepatotoxicity, such as cholestasis or mitochondrial dysfunction.[10][17]
-
Neurotoxicity: A variety of in vitro assays can be employed to screen for neurotoxic potential.[8] These can include assays that measure neurite outgrowth, cell viability of neuronal cell lines, or electrophysiological activity using microelectrode arrays.
Experimental Workflow: In Vitro Toxicity Screening
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Screening through Lead Optimization of High Affinity, Allosteric Cyclin-Dependent Kinase 2 (CDK2) Inhibitors as Male Contraceptives That Reduce Sperm Counts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hoeford.com [hoeford.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. The Future of Toxicity Testing: A Focus on In Vitro Methods Using a Quantitative High Throughput Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. news-medical.net [news-medical.net]
- 10. bioivt.com [bioivt.com]
- 11. blog.biobide.com [blog.biobide.com]
- 12. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Cardiotoxicity, Cardiac Toxicity | Molecular Devices [moleculardevices.com]
- 16. Cardiotoxicity Assessment of HESI Reference Compounds Using HiPSC-CMs | FDA [fda.gov]
- 17. The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CDK2 Inhibition Assays
This technical support center provides troubleshooting guidance for researchers using CDK2 inhibitors, with a specific focus on issues related to the allosteric inhibitor EF-4-177.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit CDK2?
This compound is a potent, selective, and orally active allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2][3] Unlike traditional ATP-competitive inhibitors that bind in the active site, this compound binds to a different, "allosteric" pocket on the CDK2 enzyme.[4][5] This binding is negatively cooperative with cyclin binding, meaning the inhibitor has a higher affinity for CDK2 that is not bound to its cyclin partner.[1][6][7] This unique mechanism is key to its selectivity for CDK2 over other highly similar kinases like CDK1.[1][4]
Q2: What are the reported potency and binding affinity values for this compound?
This compound has been shown to inhibit CDK2 with a half-maximal inhibitory concentration (IC50) of 87 nM.[2][8] Its binding affinity, measured by the dissociation constant (KD), is reported to be 7.4 nM.[1]
Q3: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical for maintaining the inhibitor's activity. Refer to the supplier's datasheet for specific instructions. General recommendations are provided in the table below. Always prepare fresh working solutions from a frozen stock for each experiment to avoid degradation.[9]
Troubleshooting Guide: Why is this compound not inhibiting CDK2 in my assay?
Here are potential reasons and troubleshooting steps to address a lack of CDK2 inhibition by this compound in your experimental setup.
Issue 1: Problems related to the inhibitor compound.
-
Possible Cause: The inhibitor may have degraded or precipitated out of solution.
-
Troubleshooting Steps:
-
Confirm Solubility: Ensure the final concentration of your solvent (e.g., DMSO) is low enough to be compatible with your assay and that the inhibitor is fully dissolved.
-
Prepare Fresh Solutions: Avoid multiple freeze-thaw cycles of the stock solution.[9] Prepare fresh dilutions from your main stock for each experiment.
-
Verify Concentration: If possible, verify the concentration of your stock solution using an analytical method.
-
Issue 2: Sub-optimal assay conditions for an allosteric inhibitor.
-
Possible Cause: The unique allosteric mechanism of this compound makes the assay setup particularly sensitive. This compound binds preferentially to cyclin-free CDK2.[1][6][7]
-
Troubleshooting Steps:
-
Order of Addition: This is a critical parameter. Pre-incubate the CDK2 enzyme with this compound before adding the cyclin partner (if they are not supplied as a pre-formed complex) and before adding the ATP and substrate. This allows the inhibitor to bind to the more receptive, cyclin-free enzyme.
-
Enzyme-Inhibitor Pre-incubation Time: Allow sufficient time for the inhibitor to bind to CDK2. Try a pre-incubation period of 15-30 minutes at room temperature before initiating the kinase reaction.
-
CDK2/Cyclin Complex: The type of cyclin partner (e.g., Cyclin A or Cyclin E) and whether the enzyme is a pre-formed complex can significantly impact results. If you are using a pre-formed, stable CDK2/Cyclin complex, the inhibitor may show lower potency due to its negative cooperativity with cyclin binding.[1][5] Consider running the assay with CDK2 alone as a negative control.
-
Issue 3: General assay or enzyme problems.
-
Possible Cause: The lack of inhibition may not be specific to this compound but rather a general issue with the assay.
-
Troubleshooting Steps:
-
Run a Positive Control: Use a well-characterized, ATP-competitive CDK2 inhibitor (e.g., Roscovitine) in parallel.[9] If the positive control inhibitor works, it confirms that the enzyme is active and the assay is performing as expected.[9]
-
Confirm Enzyme Activity: Ensure your recombinant CDK2/Cyclin enzyme is active.[9] Check the manufacturer's specifications and handle the enzyme according to their recommendations.
-
Optimize ATP Concentration: For kinase assays, using an ATP concentration that is at or near the Michaelis constant (Km) of the enzyme is recommended.[9] While less critical for a non-ATP competitive inhibitor, a very high ATP concentration could potentially interfere with the assay readout depending on the detection method.
-
Check Buffer Conditions: Verify that the pH, salt concentration, and necessary co-factors (e.g., MgCl2) in your kinase buffer are optimal for CDK2 activity.[9]
-
Quantitative Data Summary
| Parameter | Value | Description |
| IC50 | 87 nM | The concentration of this compound required to inhibit 50% of CDK2 enzymatic activity.[2][8] |
| KD | 7.4 nM | The equilibrium dissociation constant, a measure of binding affinity between this compound and CDK2.[1] |
Experimental Protocols
Protocol: In Vitro CDK2 Kinase Assay
This protocol provides a general framework for measuring CDK2 inhibition. Optimization may be required based on the specific reagents and detection method used.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
-
Inhibitor Dilutions: Prepare a serial dilution of this compound in the kinase buffer. Include a "vehicle control" with only the solvent (e.g., DMSO).
-
Enzyme Preparation: Dilute the recombinant CDK2/Cyclin A enzyme to the desired concentration in cold kinase buffer.
-
Substrate & ATP: Prepare a solution containing the specific peptide substrate (e.g., a derivative of Histone H1) and ATP. The final ATP concentration should ideally be at its Km for CDK2.
-
-
Assay Procedure (Order of Addition is Crucial):
-
Add the serially diluted this compound or vehicle control to the wells of a 96-well plate.
-
Add the diluted CDK2 enzyme to the wells.
-
Pre-incubation: Gently mix and incubate the plate for 20 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the Substrate/ATP mixture to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.[10]
-
Detection: Stop the reaction and measure the kinase activity. The method will depend on the assay format (e.g., for ADP-Glo™ Kinase Assay, add the ADP-Glo™ Reagent to deplete unused ATP, then add the Kinase Detection Reagent to measure ADP production via luminescence).
-
-
Data Analysis:
-
Subtract the background (no enzyme control) from all readings.
-
Normalize the data to the vehicle control (100% activity) and a "no enzyme" control (0% activity).
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Visualizations
References
- 1. This compound | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Screening through Lead Optimization of High Affinity, Allosteric Cyclin-Dependent Kinase 2 (CDK2) Inhibitors as Male Contraceptives That Reduce Sperm Counts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of allosteric and selective CDK2 inhibitors for contraception with negative cooperativity to cyclin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of allosteric and selective CDK2 inhibitors for contraception with negative cooperativity to cyclin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the In Vivo Efficacy of EF-4-177
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the in vivo application of EF-4-177, a potent and selective allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2). Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of available data to facilitate the successful design and execution of your experiments.
Troubleshooting Guides and FAQs
This section addresses common challenges and questions that may arise during in vivo studies with this compound and similar small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: My this compound, which shows high potency in vitro, has limited efficacy in my in vivo model. What are the likely reasons?
A1: Discrepancies between in vitro and in vivo results are a common challenge in drug development. Several factors could be contributing to the reduced efficacy of this compound in vivo:
-
Suboptimal Pharmacokinetics (PK): The compound may not be reaching or maintaining a sufficient concentration at the target tissue. This could be due to poor absorption, rapid metabolism, or fast clearance. While this compound is reported to be orally bioavailable and metabolically stable, the specific formulation and dosing regimen are critical.[1][2]
-
Inadequate Formulation: The vehicle used for oral administration may not be optimal for this compound's physicochemical properties, leading to poor solubility and dissolution in the gastrointestinal (GI) tract.[3]
-
Ineffective Target Engagement: Even if the compound reaches the systemic circulation, it may not adequately penetrate the target tissue (e.g., the testes in the case of contraceptive studies) to bind to CDK2.
-
Off-Target Effects: In the complex biological environment of a whole organism, the inhibitor might have unforeseen off-target effects that could counteract its intended therapeutic action.
-
Animal Model Specifics: The physiology and metabolism of the chosen animal model can significantly influence the drug's behavior and efficacy.
Q2: I am observing high variability in the responses between individual animals in my study. What could be the cause?
A2: High inter-individual variability is a frequent issue in preclinical studies and can obscure the true effect of the compound. Potential causes include:
-
Inconsistent Dosing: Inaccurate or inconsistent oral gavage technique can lead to significant differences in the actual dose administered to each animal.
-
Formulation Instability: If this compound is not fully dissolved or uniformly suspended in the vehicle, the concentration of the administered dose can vary.
-
Physiological Differences: Variations in gastric pH, gut motility, and metabolic enzyme expression among individual animals can lead to different absorption and metabolism rates.
-
Food Effects: The presence or absence of food in the GI tract can significantly alter the absorption of orally administered drugs. Standardizing the fasting and feeding schedule is crucial.
Q3: How can I improve the oral bioavailability of this compound in my experiments?
A3: Enhancing oral bioavailability is key to achieving robust in vivo efficacy. Consider the following strategies:
-
Formulation Optimization: For compounds with poor aqueous solubility, which is common for kinase inhibitors, exploring different formulation strategies is essential.[4] This can include:
-
Co-solvent systems: Using a mixture of biocompatible solvents to improve solubility.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and absorption of lipophilic compounds.[5]
-
Amorphous solid dispersions: Dispersing the compound in a polymer matrix can improve its dissolution rate.[4]
-
-
Particle Size Reduction: Micronization or nanocrystallization of the compound can increase its surface area, leading to faster dissolution.
-
Use of Excipients: Including absorption enhancers or efflux pump inhibitors (e.g., for P-glycoprotein) in the formulation can improve intestinal permeability.
Q4: How can I confirm that the observed phenotype is a result of on-target CDK2 inhibition?
A4: Distinguishing on-target from off-target effects is critical for validating your results. A multi-faceted approach is recommended:
-
Pharmacodynamic (PD) Biomarker Analysis: Measure the phosphorylation status of known CDK2 substrates, such as the Retinoblastoma protein (Rb), in the target tissue. A reduction in Rb phosphorylation at CDK2-specific sites would indicate on-target activity.
-
Use of a Structurally Unrelated CDK2 Inhibitor: If a similar phenotype is observed with a different class of CDK2 inhibitor, it strengthens the evidence for an on-target effect.
-
Genetic Approaches: Compare the phenotype of this compound treatment with that of genetic knockdown (siRNA/shRNA) or knockout of CDK2 in a relevant cell line or animal model. The phenotypes should be comparable if the effect is on-target.[6]
Data Presentation
The following table summarizes the available quantitative data for the in vivo efficacy of this compound.
| Parameter | Value | Animal Model | Dosing Regimen | Source |
| Sperm Count Reduction | 45% | Mice | 28 days of exposure | [4] |
| Pharmacokinetic Profile | Long half-life, metabolically stable, adequate tissue distribution | Mice | Not specified | [2][7] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice
This protocol provides a general guideline for the oral administration of this compound. The specific formulation and dosage should be optimized for your experimental needs.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water, or a lipid-based formulation)
-
Sterile water for injection
-
Appropriate gavage needles (e.g., 20-22 gauge, 1.5-inch, ball-tipped for mice)
-
Syringes (1 mL)
-
Animal scale
-
70% ethanol
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound based on the desired dose and the number of animals.
-
Prepare the chosen vehicle. For a suspension, gradually add the vehicle to the this compound powder while vortexing to ensure a uniform suspension. Prepare fresh daily.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered (typically 5-10 mL/kg body weight).
-
Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is felt, withdraw and re-insert to avoid tracheal intubation.
-
Once the needle is properly positioned in the esophagus, slowly administer the calculated volume of the this compound solution/suspension.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Protocol 2: Assessment of Spermatogenesis Inhibition in Mice
This protocol outlines the steps for analyzing sperm parameters following treatment with this compound.
Materials:
-
Dissection tools (scissors, forceps)
-
Petri dishes
-
Sperm collection buffer (e.g., Human Tubal Fluid (HTF) medium) pre-warmed to 37°C
-
Microscope slides and coverslips
-
Counting chamber (e.g., hemocytometer)
-
Fixative (e.g., 4% paraformaldehyde)
-
Stains for morphology (e.g., Hematoxylin and Eosin)
-
Microscope with phase-contrast optics
Procedure:
-
Sperm Collection:
-
Euthanize the mouse according to IACUC approved guidelines.
-
Dissect the caudal epididymides and place them in a pre-warmed petri dish containing sperm collection buffer.
-
Make several incisions in the epididymides to allow the sperm to disperse into the buffer.
-
Incubate at 37°C for 15-20 minutes to allow for sperm swim-out.[8]
-
-
Sperm Count:
-
Gently mix the sperm suspension.
-
Dilute an aliquot of the sperm suspension in water (to immobilize the sperm).
-
Load the diluted sample into a counting chamber.
-
Count the number of sperm heads in a defined area of the grid.
-
Calculate the sperm concentration based on the dilution factor and the volume of the counting chamber.[8]
-
-
Sperm Motility Assessment:
-
Place a drop of the fresh sperm suspension on a pre-warmed microscope slide and cover with a coverslip.
-
Observe under a microscope at 200-400x magnification.
-
Assess the percentage of motile sperm. For more detailed analysis, a Computer-Assisted Sperm Analysis (CASA) system can be used.[8]
-
-
Sperm Morphology Analysis:
-
Prepare a sperm smear on a microscope slide and allow it to air dry.
-
Fix the smear with a suitable fixative.
-
Stain the slide using a method such as H&E or Papanicolaou.
-
Examine at least 200 sperm under high magnification (1000x with oil immersion) and classify them as normal or abnormal based on head and tail morphology.[9]
-
Visualizations
Below are diagrams illustrating key concepts related to the mechanism of action of this compound and experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Screening through Lead Optimization of High Affinity, Allosteric Cyclin-Dependent Kinase 2 (CDK2) Inhibitors as Male Contraceptives That Reduce Sperm Counts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. First-line Evaluation of Sperm Parameters in Mice ( Mus musculus ) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of spermatozoa analysis in mice: A comprehensive protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Common pitfalls in experiments using EF-4-177
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the allosteric CDK2 inhibitor, EF-4-177.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, selective, and orally active inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2] It is classified as an allosteric inhibitor, meaning it binds to a site on the kinase distinct from the ATP-binding pocket.[3][4][5] This unique mechanism provides high selectivity for CDK2 over other structurally similar kinases, such as CDK1.[2][3][4]
Q2: How does the allosteric inhibition mechanism of this compound work?
This compound binds to an allosteric pocket on CDK2. This binding is negatively cooperative with the binding of cyclin, a required activator protein for CDK2.[2] By preventing the stable association of cyclin with CDK2, this compound effectively locks the kinase in an inactive state, preventing it from phosphorylating its downstream substrates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Screening through Lead Optimization of High Affinity, Allosteric Cyclin-dependent Kinase 2 (CDK2) Inhibitors as Male Contraceptives that Reduce Sperm Counts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening through Lead Optimization of High Affinity, Allosteric Cyclin-Dependent Kinase 2 (CDK2) Inhibitors as Male Contraceptives That Reduce Sperm Counts in Mice [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Long-term storage and handling of EF-4-177
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of EF-4-177, a potent and selective allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an allosteric inhibitor of CDK2.[1][2][3] Unlike ATP-competitive inhibitors that bind to the active site, this compound binds to a distinct pocket on the CDK2 enzyme.[2][3][4] This binding induces a conformational change that is incompatible with cyclin binding, which is essential for CDK2 activation.[1][5] By preventing cyclin binding, this compound effectively inhibits the kinase activity of CDK2, leading to cell cycle arrest, primarily at the G1/S transition.[6]
Q2: What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound should be stored as a solid powder or in a suitable solvent under the conditions outlined in the table below.
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | 12 Months |
| Solid Powder | 4°C | 6 Months |
| In Solvent | -80°C | 6 Months |
| In Solvent | -20°C | 6 Months |
Q3: How should I reconstitute and handle this compound?
This compound is soluble in DMSO, with a reported solubility of 10 mM.[5] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the cell culture medium. To minimize the potential for precipitation, ensure the final DMSO concentration in your experimental setup is low (typically ≤0.5%) and consistent across all treatments, including the vehicle control. Always prepare fresh dilutions from the stock solution for each experiment to ensure compound integrity.
Q4: I am observing lower than expected potency or variability in my experimental results. What are the potential causes?
Several factors can contribute to variability in experimental outcomes with CDK2 inhibitors:
-
Inhibitor Solubility and Stability: Poor solubility or degradation of this compound in your assay buffer or cell culture medium can lead to a lower effective concentration. Ensure the compound is fully dissolved and consider the stability of the compound under your specific experimental conditions (e.g., temperature, pH).
-
Cell Line-Specific Effects: The cellular context is critical. Differences in cell permeability, expression levels of CDK2 and its cyclin partners (Cyclin E and Cyclin A), and the presence of drug efflux pumps can all influence the apparent potency of the inhibitor.[6]
-
Assay Conditions: Variations in cell seeding density, incubation time, and the type of assay used (e.g., MTT vs. CellTiter-Glo) can impact the results.[7]
-
Off-Target Effects: While this compound is reported to be selective, high concentrations may lead to off-target effects.[7] It is crucial to perform dose-response experiments to determine the optimal concentration range for specific CDK2 inhibition.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: Unexpected Cell Cycle Arrest Profile
-
Problem: Instead of the expected G1/S arrest, you observe a significant population of cells arresting at the G2/M phase.
-
Possible Cause: This could be an off-target effect, particularly at higher concentrations of the inhibitor. Inhibition of other kinases involved in mitotic entry, such as CDK1, can lead to a G2/M arrest.[8]
-
Troubleshooting Steps:
-
Titrate the Inhibitor: Perform a dose-response experiment to determine the lowest effective concentration that induces G1/S arrest without causing G2/M arrest.
-
Confirm Target Engagement: Use Western blotting to assess the phosphorylation status of known CDK2 substrates, such as the Retinoblastoma protein (Rb) at specific CDK2 phosphorylation sites. A decrease in p-Rb levels would confirm on-target activity.[1]
-
Use Orthogonal Approaches: Confirm the phenotype using structurally different CDK2 inhibitors or by genetic knockdown of CDK2 (e.g., using siRNA or shRNA).[7]
-
Issue 2: Development of Cellular Resistance
-
Problem: After initial successful inhibition, your cancer cell line resumes proliferation in the presence of this compound.
-
Possible Cause: Cells can develop resistance to CDK2 inhibition through various mechanisms, including the upregulation of compensatory pathways. For instance, cells may increase the activity of CDK4/6 to bypass the block in the cell cycle.[9]
-
Troubleshooting Steps:
-
Analyze Compensatory Pathways: Use Western blotting to examine the expression and activity of other cell cycle proteins, such as CDK4, CDK6, and their associated cyclins (e.g., Cyclin D1).[9]
-
Combination Therapy: Consider combining this compound with inhibitors of the identified compensatory pathways (e.g., a CDK4/6 inhibitor) to overcome resistance.
-
Issue 3: Inhibitor Precipitation in Aqueous Solutions
-
Problem: You observe precipitation of this compound when diluting your DMSO stock in aqueous buffers or cell culture media.
-
Possible Cause: this compound, like many small molecules, has limited solubility in aqueous solutions.
-
Troubleshooting Steps:
-
Optimize Dilution Method: When preparing working solutions, add the DMSO stock to the aqueous solution while vortexing to ensure rapid and thorough mixing. Avoid adding the aqueous solution directly to the concentrated DMSO stock.
-
Reduce Final Concentration: If precipitation persists, you may need to work with a lower final concentration of the inhibitor.
-
Consider Formulation Aids: For in vivo studies, formulation with solubilizing agents may be necessary.
-
Experimental Protocols
1. In Vitro Kinase Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound against recombinant CDK2/Cyclin complexes.
-
Materials:
-
Recombinant active CDK2/Cyclin E or CDK2/Cyclin A complex
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
Substrate (e.g., Histone H1)
-
ATP (at or near the Km for CDK2)
-
This compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and this compound (or vehicle control) to the kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to the vehicle control.
-
Plot the percentage of activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
2. Cell Proliferation Assay (CellTiter-Glo®)
This protocol measures the effect of this compound on the proliferation of a cancer cell line.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
-
Procedure:
-
Seed cells at an optimal density in 96-well plates and allow them to attach overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Treat the cells with the diluted this compound or vehicle control.
-
Incubate the plates for 48-72 hours.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).[6]
-
Visualizations
Caption: this compound allosterically inhibits CDK2, preventing Cyclin E binding and subsequent G1/S transition.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. conservancy.umn.edu [conservancy.umn.edu]
- 3. Development of Allosteric Inhibitors against Cyclin-Dependent Kinase 2 (Cdk2) - Erik Faber [grantome.com]
- 4. Discovery of a potential allosteric ligand binding site in CDK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to EF-4-177 and Other Investigational Non-Hormonal Male Contraceptives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the contraceptive efficacy of the investigational compound EF-4-177 with other emerging non-hormonal male contraceptives, YCT529 and CDD-2807. The information is compiled from preclinical studies to assist in the evaluation and future development of non-hormonal contraceptive agents.
Mechanism of Action and In Vitro Potency
This compound is a potent and selective allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of meiosis.[1] By binding to an allosteric pocket, this compound avoids the highly conserved ATP-binding site, which contributes to its selectivity over other kinases.[2] In contrast, YCT529 targets the retinoic acid receptor alpha (RAR-α), which is essential for spermatogenesis. CDD-2807 inhibits serine/threonine kinase 33 (STK33), a protein critical for sperm morphology and motility.[3][4]
| Compound | Target | Mechanism of Action | IC50 | Binding Affinity (Kd) |
| This compound | CDK2 | Allosteric inhibition of CDK2, disrupting meiosis.[2] | 87 nM | 7.4 nM |
| YCT529 | RAR-α | Antagonist of the retinoic acid receptor alpha, inhibiting spermatogenesis. | Not Reported | Not Reported |
| CDD-2807 | STK33 | Inhibition of serine/threonine kinase 33, leading to defective sperm morphology and motility.[3] | 9.2 nM[3] | Not Reported |
In Vivo Efficacy in Murine Models
Preclinical studies in mice have demonstrated the contraceptive potential of all three compounds. This compound, after 28 days of exposure, led to a significant reduction in sperm count. YCT529 and CDD-2807 have also shown high efficacy in preventing pregnancies in mouse models.
| Compound | Dosing Regimen | Efficacy | Reversibility |
| This compound | Not Specified | 45% reduction in sperm count after 28 days. | Not Reported |
| YCT529 | Oral | 99% effective in preventing pregnancy. | Fully reversible. |
| CDD-2807 | Intraperitoneal Injection | 100% effective in preventing pregnancy after 21 days.[3] | Reversible. |
Pharmacokinetic Profiles in Mice
Pharmacokinetic properties are crucial for the development of a viable contraceptive pill. All three compounds have demonstrated favorable characteristics in murine models.
| Compound | Administration | Key Pharmacokinetic Features | Cmax | Tmax | T1/2 | AUC |
| This compound | Oral | Metabolically stable, orally bioavailable.[1] | Not Reported | Not Reported | Not Reported | Not Reported |
| YCT529 | Oral | Rapid absorption. | Not Reported | Not Reported | Not Reported | Not Reported |
| CDD-2807 | Intraperitoneal | Crosses the blood-testis barrier, does not accumulate in the brain.[3] | Not Reported | Not Reported | Not Reported | Not Reported |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided in the DOT language for use with Graphviz.
References
- 1. Circadian variations in the pharmacokinetics of the oral anticancer agent tegafur-uracil (UFT) and its metabolites in r… [ouci.dntb.gov.ua]
- 2. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CDD-2807 - Wikipedia [en.wikipedia.org]
A Comparative Guide to CDK2 Inhibitors: EF-4-177 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the allosteric CDK2 inhibitor, EF-4-177, with other notable CDK2 inhibitors. By presenting key experimental data, detailed methodologies, and visual representations of molecular pathways, this document serves as a resource for researchers engaged in cell cycle research and cancer drug development.
Introduction to CDK2 Inhibition
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly during the G1 to S phase transition. Its dysregulation is a common feature in various cancers, making it an attractive therapeutic target. CDK2 inhibitors can be broadly classified into two categories based on their mechanism of action: ATP-competitive inhibitors, which bind to the highly conserved ATP-binding pocket, and allosteric inhibitors, which bind to other sites on the kinase, often leading to higher selectivity.
This compound is a potent, selective, and orally active allosteric inhibitor of CDK2.[1] Its unique binding mode, which is negatively cooperative with cyclin binding, distinguishes it from many other CDK2 inhibitors and offers a promising avenue for achieving greater selectivity and minimizing off-target effects.[1]
Quantitative Comparison of CDK2 Inhibitors
The following tables summarize the biochemical potency and cellular activity of this compound and a selection of other CDK2 inhibitors. It is important to note that the data presented here is compiled from various sources, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
Table 1: Biochemical Potency of Selected CDK2 Inhibitors
| Inhibitor | Type | Target | IC50 (nM) | K_d_ (nM) | Selectivity Highlights |
| This compound | Allosteric | CDK2 | 87[2] | 7.4[1] | Selective for CDK2 over CDK1.[1][3] |
| PF-07104091 | ATP-Competitive | CDK2 | - | - | Data not available in a directly comparable format. |
| BLU-222 | ATP-Competitive | CDK2 | - | - | Data not available in a directly comparable format. |
| INX-315 | ATP-Competitive | CDK2 | - | - | Data not available in a directly comparable format. |
| Milciclib (PHA-848125) | ATP-Competitive | Pan-CDK | CDK2/A: 45 | - | Also inhibits CDK1, CDK4, and TRKA. |
| SNS-032 (BMS-387032) | ATP-Competitive | Pan-CDK | CDK2: 38 | - | Also inhibits CDK7 and CDK9. |
| AZD5438 | ATP-Competitive | Pan-CDK | CDK2/E: 16 | - | Also inhibits CDK1 and CDK9. |
| Roscovitine (Seliciclib) | ATP-Competitive | Pan-CDK | CDK2: 700 | - | Also inhibits CDK1, CDK5, CDK7, and CDK9. |
Table 2: In Vivo Efficacy of this compound
| Compound | Model System | Dosing | Key Findings | Reference |
| This compound | CD-1 Mice | Oral administration for 28 days | Significantly decreased sperm count, demonstrating disruption of spermatogenesis.[4][5] | [4],[5] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the CDK2 signaling pathway and the distinct mechanisms of action of ATP-competitive and allosteric CDK2 inhibitors.
CDK2 role in G1/S transition.
ATP-competitive vs. allosteric inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are outlines of common protocols used to characterize CDK2 inhibitors.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of CDK2 by measuring the amount of ADP produced in a kinase reaction.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against CDK2.
Materials:
-
Recombinant human CDK2/Cyclin E or CDK2/Cyclin A
-
Substrate (e.g., Histone H1)
-
ATP
-
Kinase assay buffer
-
Test compound (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well plates
-
Plate reader (luminometer)
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Proliferation Assay (e.g., MTT Assay)
This assay assesses the effect of a CDK2 inhibitor on the viability and proliferation of cancer cell lines.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50).
Materials:
-
Cancer cell line (e.g., OVCAR-3 for cyclin E-dependent cancers)
-
Cell culture medium and supplements
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Plate reader (spectrophotometer)
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate GI50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment.[6][7]
Objective: To confirm target engagement of a CDK2 inhibitor in cells.
Materials:
-
Cell line of interest (e.g., Jurkat cells)
-
Test compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer
-
Equipment for heating samples (e.g., PCR cycler)
-
Equipment for protein analysis (e.g., SDS-PAGE and Western blot)
-
Antibodies against CDK2 and a loading control
Procedure:
-
Treat cells with the test compound or vehicle control.
-
Wash and resuspend the cells in PBS.
-
Heat the cell suspensions at a range of temperatures.
-
Lyse the cells to release soluble proteins.
-
Separate the soluble fraction by centrifugation.
-
Analyze the amount of soluble CDK2 at each temperature using Western blotting.
-
A shift in the melting curve of CDK2 in the presence of the compound indicates target engagement.
Workflow for inhibitor characterization.
Conclusion
This compound represents a significant advancement in the development of selective CDK2 inhibitors due to its allosteric mechanism of action. This property likely contributes to its high selectivity for CDK2 over other closely related kinases, a critical factor in minimizing potential toxicities. The in vivo data demonstrating its ability to disrupt spermatogenesis in mice highlights its potential as a non-hormonal male contraceptive.[4][5] Further comparative studies under standardized conditions are warranted to fully elucidate the therapeutic potential of this compound relative to other ATP-competitive and allosteric CDK2 inhibitors in various disease contexts, including oncology. The experimental protocols and workflows detailed in this guide provide a framework for such future investigations.
References
- 1. This compound | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Screening through Lead Optimization of High Affinity, Allosteric Cyclin-Dependent Kinase 2 (CDK2) Inhibitors as Male Contraceptives That Reduce Sperm Counts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening through Lead Optimization of High Affinity, Allosteric Cyclin-dependent Kinase 2 (CDK2) Inhibitors as Male Contraceptives that Reduce Sperm Counts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of allosteric and selective CDK2 inhibitors for contraception with negative cooperativity to cyclin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
A Comparative Analysis of the Investigational Non-Hormonal Contraceptive EF-4-177 and Traditional Non-Hormonal Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel, investigational non-hormonal contraceptive agent EF-4-177 and established traditional non-hormonal contraceptive methods. The information is intended for researchers, scientists, and professionals in the field of drug development to offer a comprehensive overview of the current landscape and future directions in non-hormonal contraception.
Introduction to this compound
This compound is a first-in-class, orally bioavailable, and selective allosteric inhibitor of cyclin-dependent kinase 2 (CDK2).[1][2][3] CDK2 is a crucial protein in the regulation of the cell cycle and has been identified as a validated target for non-hormonal male contraception due to its essential role in spermatogenesis.[1][4] this compound binds to a previously unexplored allosteric pocket on the CDK2 enzyme, leading to the disruption of spermatogenesis and a subsequent reduction in sperm count.[2][5] Preclinical studies in murine models have demonstrated its potential as a reversible male contraceptive.
Quantitative Comparison of Efficacy and Key Characteristics
The following tables summarize the available quantitative data for this compound from preclinical studies and compare it with the established clinical data for traditional non-hormonal contraceptives. It is critical to note that the data for this compound is from animal models and is not directly comparable to human clinical trial data for existing methods.
Table 1: Comparison of Efficacy and Mechanism of Action
| Contraceptive Method | Target User | Mechanism of Action | Efficacy (Typical Use Failure Rate) | Reversibility |
| This compound (Investigational) | Male | Selective allosteric inhibitor of cyclin-dependent kinase 2 (CDK2), disrupting spermatogenesis and reducing sperm count.[1][2][3] | ~45% reduction in sperm count in mice after 28 days (efficacy in preventing pregnancy not yet established).[6] | Expected to be reversible, but full data is not yet available. |
| Copper Intrauterine Device (IUD) | Female | Releases copper ions that are toxic to sperm and eggs, creating an inflammatory reaction in the uterus that is spermicidal.[5] | 0.8%[5] | Immediately reversible upon removal.[7] |
| Male Condom | Male | Physical barrier that prevents sperm from entering the vagina. | 13%[5] | Immediately reversible. |
| Vasectomy | Male | Surgical procedure that blocks the vas deferens, preventing sperm from being ejaculated. | >99% | Intended to be permanent; reversal is possible but complex and not always successful. |
| Spermicide | Female | Chemical substance (e.g., nonoxynol-9) that damages and immobilizes sperm.[8][9] | 21% (when used alone)[3] | Immediately reversible.[8] |
| Contraceptive Gel (Phexxi) | Female | Maintains an acidic vaginal pH, which immobilizes sperm.[10] | 14%[10][11] | Immediately reversible.[12] |
| Diaphragm/Cervical Cap | Female | Physical barrier that covers the cervix to block sperm. Used with spermicide. | 13-17% | Reversible. |
Table 2: Comparison of Side Effects and User Considerations
| Contraceptive Method | Common Side Effects | User Considerations |
| This compound (Investigational) | Data from human clinical trials is not yet available. Preclinical studies in mice have not reported significant side effects. | Oral daily administration. Long-term safety profile in humans is unknown. |
| Copper Intrauterine Device (IUD) | Heavier and more painful menstrual bleeding, cramping, spotting between periods.[5][13] | Long-acting (up to 10 years).[5] Requires insertion and removal by a healthcare provider. |
| Male Condom | Latex allergy for some users. Can reduce spontaneity. | Protection against sexually transmitted infections (STIs). Requires correct use with every act of intercourse. |
| Vasectomy | Short-term pain, swelling, and bruising after the procedure. | Permanent method. Does not protect against STIs. |
| Spermicide | Vaginal and penile irritation, increased risk of urinary tract infections.[3] Can increase the risk of HIV transmission with frequent use.[3] | Available over-the-counter. Can be messy. |
| Contraceptive Gel (Phexxi) | Vaginal burning, itching, irritation, yeast infections, urinary tract infections.[12] | Hormone-free. Must be applied before each act of intercourse. |
| Diaphragm/Cervical Cap | Increased risk of urinary tract infections, vaginal irritation. | Requires fitting by a healthcare provider. Must be inserted before intercourse and left in place for several hours after. |
Experimental Protocols
Preclinical Evaluation of this compound in Murine Models (Representative Protocol)
The following is a representative protocol based on standard methodologies for evaluating non-hormonal male contraceptives in animal models. The exact details of the this compound studies may vary.
1. Animal Model and Dosing:
-
Species: Adult male C57BL/6 mice.
-
Administration: this compound is administered daily via oral gavage. A control group receives a vehicle solution.
-
Dosage and Duration: Doses are determined based on pharmacokinetic and tolerability studies. A typical study duration is 28 days to cover multiple cycles of spermatogenesis.
2. Efficacy Assessment:
-
Sperm Count: After the treatment period, mice are euthanized, and sperm are collected from the cauda epididymis. The total number of sperm is quantified using a hemocytometer or an automated particle counter.
-
Sperm Motility: The percentage of motile sperm and their velocity are assessed using computer-assisted sperm analysis (CASA).
-
Fertility Trials: Treated male mice are cohabited with fertile female mice, and the number of pregnancies and litter size are recorded.
3. Safety and Toxicity Assessment:
-
Histological Analysis: Testes and other major organs are collected, fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). The testicular histology is examined for any signs of abnormalities in the seminiferous tubules and interstitial cells.
-
Organ Weight: The weights of the testes, epididymides, and seminal vesicles are recorded.
-
Serum Chemistry and Hematology: Blood samples are collected to analyze for markers of liver and kidney function, as well as for complete blood counts.
-
Behavioral Observation: Animals are monitored daily for any changes in behavior, food and water intake, and overall health.
Visualizations
Signaling Pathway of this compound
References
- 1. ouv.vt.edu [ouv.vt.edu]
- 2. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 3. aalas [aalas.kglmeridian.com]
- 4. research.uga.edu [research.uga.edu]
- 5. research-support.uq.edu.au [research-support.uq.edu.au]
- 6. research.sdsu.edu [research.sdsu.edu]
- 7. raf.bioscientifica.com [raf.bioscientifica.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Identification and Determination of the Seminiferous Epithelium Stages and Spermatid Development in the Testis of Aceh Bull (Bos indicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. H&E staining | Xin Chen Lab [pharm.ucsf.edu]
- 12. Exploration of tissue fixation methods suitable for digital pathological studies of the testis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Reversibility of Non-Hormonal Male Contraceptives: EF-4-177 in Focus
For Researchers, Scientists, and Drug Development Professionals
The landscape of male contraception is undergoing a significant transformation, with a growing emphasis on non-hormonal options that offer efficacy, safety, and, crucially, reversibility. This guide provides a comparative analysis of the preclinical data on EF-4-177, a novel allosteric inhibitor of cyclin-dependent kinase 2 (CDK2), and two other promising non-hormonal alternatives: YCT-529, a retinoic acid receptor alpha (RAR-α) antagonist, and TDI-11861, a soluble adenylyl cyclase (sAC) inhibitor. The objective is to present the current understanding of the reversibility of their effects on sperm production, supported by available experimental data and methodologies.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound, YCT-529, and TDI-11861, offering a side-by-side comparison of their efficacy and reversibility.
| Compound | Mechanism of Action | Animal Model | Dosage and Duration | Effect on Sperm Count/Motility | Reversibility Data | Reported Side Effects |
| This compound | Allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2) | Mice | Not publicly available | 45% reduction in sperm count after 28 days of exposure[1] | Not publicly available | Not publicly available |
| YCT-529 | Retinoic acid receptor alpha (RAR-α) antagonist | Mice | 10 mg/kg/day for 4 weeks | 99% efficacy in preventing pregnancy[2] | Fertility fully restored within 6 weeks after discontinuation[2] | No significant side effects observed[3] |
| Non-human primates | 2.5 and 5 mg/kg/day | Significant reduction in sperm count within 2 weeks[4] | Sperm count fully reversed 10-15 weeks after discontinuation[4] | No adverse histopathological changes in testes[5] | ||
| TDI-11861 | Soluble adenylyl cyclase (sAC) inhibitor | Mice | Single oral dose (50 mg/kg) | Renders sperm cells immobile | Fertility restored the next day (effects wore off after 3 hours)[1] | No side effects observed in male or female mice[1] |
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways targeted by these compounds is crucial for evaluating their specificity and potential for off-target effects.
This compound and the CDK2 Pathway in Spermatogenesis
This compound functions by allosterically inhibiting CDK2, a key regulator of cell cycle progression. In spermatogenesis, CDK2 is essential for the completion of meiosis.[6] By binding to a site distinct from the ATP-binding pocket, this compound induces a conformational change that prevents CDK2 from associating with its cyclin partners, thereby halting the progression of germ cells through meiosis and leading to a reduction in sperm production.[7]
YCT-529 and the Retinoid Signaling Pathway
YCT-529 targets the retinoic acid receptor alpha (RAR-α). Retinoic acid, a metabolite of vitamin A, is essential for spermatogenesis.[3] By selectively blocking RAR-α, YCT-529 disrupts the signaling cascade necessary for the development and maturation of sperm cells, leading to a reversible cessation of sperm production.[8][9]
TDI-11861 and the Soluble Adenylyl Cyclase (sAC) Pathway
TDI-11861 inhibits soluble adenylyl cyclase (sAC), an enzyme crucial for sperm motility and capacitation. sAC produces cyclic AMP (cAMP), a key signaling molecule that activates protein kinase A (PKA), leading to the phosphorylation of proteins that regulate sperm flagellar movement.[10] By inhibiting sAC, TDI-11861 prevents this activation cascade, resulting in sperm immotility.[5]
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. Below are summaries of the methodologies used in the preclinical studies of the discussed compounds, based on available information.
This compound Study Protocol (Based on available abstract)
-
Objective: To evaluate the in vivo efficacy of this compound on sperm count in mice.[1]
-
Animal Model: Male CD-1 mice.[11]
-
Drug Administration: The route and specific dosage are not publicly available. The duration of exposure was 28 days.[1]
-
Sperm Count Analysis: A longitudinal study was conducted to assess sperm count. The specific method for sperm collection and analysis is not detailed in the available abstract.[12]
-
Reversibility Assessment: Information regarding a washout period and subsequent fertility assessment is not publicly available.
YCT-529 Study Protocol
-
Objective: To assess the contraceptive efficacy, reversibility, and safety of YCT-529 in mice and non-human primates.[4]
-
Drug Administration:
-
Efficacy Assessment:
-
Reversibility Assessment:
-
Safety Assessment: Monitoring for adverse side effects and histopathological analysis of testes.[3][5]
TDI-11861 Study Protocol
-
Objective: To evaluate the on-demand contraceptive effect and reversibility of a single dose of TDI-11861 in mice.[1]
-
Animal Model: Male mice.[1]
-
Drug Administration: A single oral dose of 50 mg/kg.[13]
-
Efficacy Assessment: Mating trials with female mice after drug administration. Sperm recovered from female mice were also assessed for motility.[1]
-
Reversibility Assessment: Fertility was assessed the day after drug administration, with sperm motility monitored at various time points post-dosing.[1]
-
Safety Assessment: Observation for any side effects in both male and female mice.[1]
Discussion and Future Directions
The development of non-hormonal male contraceptives represents a significant advancement in reproductive health, offering the potential for a more equitable distribution of contraceptive responsibility. The preclinical data for YCT-529 and sAC inhibitors are particularly promising, demonstrating high efficacy and, critically, rapid and complete reversibility in animal models.
For this compound, the initial finding of a 45% reduction in sperm count after 28 days in mice is a solid proof-of-concept for the potential of CDK2 inhibitors as male contraceptives.[1] However, the lack of publicly available data on the reversibility of its effects is a significant gap in our understanding of its clinical potential. Future research on this compound and other CDK2 inhibitors should prioritize the assessment of fertility recovery after cessation of treatment. Furthermore, a more detailed characterization of the dose-response relationship and long-term safety profile is warranted.
As these and other non-hormonal candidates progress through the drug development pipeline, a continued focus on rigorous preclinical and clinical evaluation of efficacy, safety, and reversibility will be paramount to their successful translation into viable contraceptive options for men.
References
- 1. New Male Contraceptive Reduces Sperm Count by 45% in Mice | Technology Networks [technologynetworks.com]
- 2. Targeting the retinoid signaling pathway with YCT-529 for effective and reversible oral contraception in mice and primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. YCT-529: A Game-Changer in Hormone-Free Male Contraception | medtigo [medtigo.com]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Soluble adenylyl cyclase is required for activation of sperm but does not have a direct effect on hyperactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening through Lead Optimization of High Affinity, Allosteric Cyclin-Dependent Kinase 2 (CDK2) Inhibitors as Male Contraceptives That Reduce Sperm Counts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ubiehealth.com [ubiehealth.com]
- 9. Unlocking the Potential of a New Male Contraceptive Pill YCT529 | BioRender [biorender.com]
- 10. Central role of soluble adenylyl cyclase and cAMP in sperm physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Reversible male contraception by targeted inhibition of serine/threonine kinase 33 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of EF-4-177: A Comparative Guide for Kinase Researchers
For researchers, scientists, and drug development professionals navigating the landscape of kinase inhibitors, understanding the precise selectivity of a compound is paramount. This guide provides a comprehensive comparison of the allosteric CDK2 inhibitor, EF-4-177, with a focus on its cross-reactivity with other kinases. By presenting available experimental data and detailed methodologies, this document aims to be an objective resource for evaluating the potential of this compound in therapeutic and research applications.
This compound has emerged as a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2][3][4][5] Its unique allosteric mechanism of action, targeting a pocket distinct from the highly conserved ATP-binding site, offers a promising strategy for achieving high selectivity and mitigating off-target effects.[1][3] This guide delves into the specifics of its kinase selectivity profile, offering a clear comparison for informed decision-making.
Performance Against Other Kinases: A Data-Driven Comparison
While this compound has been primarily characterized as a CDK2 inhibitor, a thorough understanding of its interactions with other kinases is crucial for predicting its biological effects and potential therapeutic window. The primary publication on this compound highlights its selectivity for CDK2 over the structurally similar CDK1.[1][2][3][4][5]
As of the latest available data, a comprehensive public release of a broad kinome scan for this compound has not been made available. The following table summarizes the known inhibitory activity of this compound against its primary target and key related kinases.
| Kinase Target | IC50 (nM) | Binding Affinity (ITC K_D, nM) | Notes |
| CDK2/cyclin E | 87[6] | 7.4[4] | Primary target; allosteric inhibition. |
| CDK1 | Data Not Publicly Available | Data Not Publicly Available | Reported to be selective for CDK2 over CDK1.[1][2][3][4][5] |
Visualizing the Selectivity: this compound's Place in the Kinome
To illustrate the known selectivity of this compound, the following diagram depicts its primary interaction within the CDK family.
Caption: Known kinase interactions of this compound.
Understanding the Mechanism: Allosteric Inhibition of CDK2
This compound's selectivity is intrinsically linked to its allosteric mechanism of inhibition. Unlike traditional ATP-competitive inhibitors that bind to the highly conserved active site of kinases, this compound binds to a distinct pocket on the CDK2 protein.[1][3] This allosteric binding induces a conformational change in the enzyme, preventing its proper function.
Caption: Allosteric inhibition of CDK2 by this compound.
Experimental Protocols for Assessing Kinase Selectivity
The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical development. Standardized and robust experimental protocols are essential for generating reliable and comparable data. Below is a detailed methodology for a typical in vitro kinase inhibition assay used to assess cross-reactivity.
Biochemical Kinase Inhibition Assay (Radiometric)
This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
[-33P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
Test compound (this compound) dissolved in DMSO
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range is 10 mM, with subsequent dilutions to cover a broad concentration range (e.g., 100 µM to 1 nM).
-
Reaction Mixture Preparation: For each kinase to be tested, prepare a reaction mixture containing the kinase, its specific substrate, and the kinase reaction buffer.
-
Initiation of Reaction: Add the serially diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding a solution of MgCl2 and [γ-33P]ATP. The final ATP concentration should be at or near the Km for each respective kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a solution such as 3% phosphoric acid.
-
Substrate Capture: Transfer the reaction mixtures to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-33P]ATP will be washed away.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unbound radioactivity.
-
Signal Detection: After drying the filter plate, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
The amount of radioactivity is directly proportional to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of kinase activity, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
References
- 1. Screening through Lead Optimization of High Affinity, Allosteric Cyclin-dependent Kinase 2 (CDK2) Inhibitors as Male Contraceptives that Reduce Sperm Counts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening through Lead Optimization of High Affinity, Allosteric Cyclin-Dependent Kinase 2 (CDK2) Inhibitors as Male Contraceptives That Reduce Sperm Counts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
- 5. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
In Vivo Validation of EF-4-177's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical Cyclin-Dependent Kinase 2 (CDK2) inhibitor, EF-4-177, with other CDK inhibitors that have undergone in vivo evaluation. Due to the limited publicly available in vivo anti-cancer data for this compound, this guide focuses on its established mechanism of action and compares its preclinical profile with alternative CDK inhibitors for which in vivo efficacy and pharmacokinetic data are available.
Executive Summary
This compound is a potent and selective allosteric inhibitor of CDK2. Its unique mechanism of binding to an allosteric site offers potential for high selectivity over other cyclin-dependent kinases, a challenge for many ATP-competitive inhibitors. While preclinical data highlight its promise, particularly in the context of contraception by disrupting spermatogenesis, its in vivo anti-cancer efficacy remains to be publicly documented. This guide contrasts this compound with Dinaciclib (B612106), Seliciclib, and Fadraciclib (CYC065), CDK inhibitors with documented in vivo anti-tumor activity, to provide a framework for evaluating its therapeutic potential.
Mechanism of Action: The CDK2 Signaling Pathway
CDK2 is a key regulator of cell cycle progression, particularly at the G1 to S phase transition. Its activity is dependent on binding to its regulatory partners, Cyclin E and Cyclin A. The activated Cyclin/CDK2 complex phosphorylates several substrate proteins, most notably the Retinoblastoma protein (Rb). Phosphorylation of Rb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis and S-phase entry. Dysregulation of the CDK2 pathway is a common feature in many cancers, making it an attractive therapeutic target.
Caption: The CDK2 signaling pathway in the G1/S cell cycle transition.
Comparative Analysis of CDK2 Inhibitors
This section provides a comparative overview of this compound and selected alternative CDK inhibitors. The tables below summarize their key characteristics, in vitro potency, and available in vivo data.
Table 1: Overview of CDK2 Inhibitors
| Compound | Primary Targets | Mechanism of Action | Development Stage |
| This compound | CDK2 | Allosteric Inhibitor | Preclinical |
| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | ATP-Competitive Inhibitor | Clinical Trials |
| Seliciclib (R-roscovitine) | CDK2, CDK7, CDK9 | ATP-Competitive Inhibitor | Clinical Trials |
| Fadraciclib (CYC065) | CDK2, CDK9 | ATP-Competitive Inhibitor | Clinical Trials |
Table 2: In Vitro Potency of CDK2 Inhibitors
| Compound | IC50 (CDK2) |
| This compound | 87 nM |
| Dinaciclib | 1 nM |
| Seliciclib (R-roscovitine) | ~40 nM (CDK2/Cyclin E) |
| Fadraciclib (CYC065) | 5 nM (CDK2/Cyclin A) |
Table 3: Comparison of In Vivo Anti-Cancer Efficacy
| Compound | Cancer Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| This compound | Data not publicly available | - | - | - |
| Dinaciclib | Pancreatic Cancer Xenograft | 40 mg/kg i.p., twice weekly for 4 weeks | Significant reduction in subcutaneous tumor growth.[1][2] | [1][2] |
| Cholangiocarcinoma Xenograft | 20 mg/kg i.p., three days a week for two weeks | Significantly suppressed tumor growth.[3] | [3] | |
| T-cell Acute Lymphoblastic Leukemia Xenograft | Not specified | Extended survival of mice.[4] | [4] | |
| Seliciclib (R-roscovitine) | Breast Cancer Xenograft (MCF7) | Not specified | Enhanced the antitumor effect of doxorubicin (B1662922).[5] | [5] |
| Glioblastoma Patient-Derived Xenograft | Not specified | Lethal toxicity observed at doses required for brain penetration.[6] | [6] | |
| Fadraciclib (CYC065) | Acute Myeloid Leukemia Xenograft | 40 or 55 mg/kg p.o., daily for 5 days for 2 weeks | Potent anti-tumor activity.[7] | [7] |
| Lung Cancer Patient-Derived Xenograft | Not specified | Significantly reduced the rate of lung cancer growth.[8] | [8] |
Table 4: Comparison of Pharmacokinetics
| Compound | Oral Bioavailability | Half-life | Reference |
| This compound | Orally active, specific data not available | Data not publicly available | - |
| Dinaciclib | Administered intravenously | Short plasma half-life (approx. 2-4 hours).[9][10] | [9][10] |
| Seliciclib (R-roscovitine) | Data not publicly available | Rapidly metabolized.[11][12] | [11][12] |
| Fadraciclib (CYC065) | Orally available | Up to 3.5 hours (IV infusion).[13] | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
In Vivo Xenograft Tumor Model
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Animal Models: Immunocompromised mice (e.g., athymic nude or NOD/SCID), typically 6-8 weeks old, are used. Animals are housed in a pathogen-free environment.
-
Tumor Implantation: A suspension of cancer cells (typically 1-10 million cells in 100-200 µL of a suitable medium, sometimes mixed with Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions (length and width) are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.
-
Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The investigational drug (e.g., this compound) or vehicle is administered according to the specified dosing schedule (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for biomarker analysis (e.g., Western blotting for phosphorylated Rb) to confirm target engagement.
Caption: A generalized workflow for in vivo xenograft studies.
Conclusion and Future Directions
This compound represents a promising preclinical candidate for CDK2 inhibition due to its potent, allosteric mechanism of action, which may confer a superior selectivity profile compared to ATP-competitive inhibitors. However, the lack of publicly available in vivo anti-cancer efficacy data makes a direct comparison with more clinically advanced CDK inhibitors challenging. The provided data on Dinaciclib, Seliciclib, and Fadraciclib (CYC065) demonstrate the potential of targeting the CDK2 pathway in various cancer models.
Future studies on this compound should focus on:
-
In vivo efficacy studies in relevant cancer xenograft and patient-derived xenograft (PDX) models to establish its anti-tumor activity.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies to determine its oral bioavailability, half-life, and target engagement in vivo.
-
Head-to-head comparison studies with other CDK2 inhibitors to directly assess its relative efficacy and safety profile.
The successful in vivo validation of this compound's anti-cancer activity would be a critical step in its development as a potential therapeutic agent.
References
- 1. Cyclin-dependent kinase inhibitor Dinaciclib (SCH727965) inhibits pancreatic cancer growth and progression in murine xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. iv.iiarjournals.org [iv.iiarjournals.org]
- 4. Efficacy of the CDK inhibitor dinaciclib in vitro and in vivo in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Seliciclib (CYC202, R-roscovitine) enhances the antitumor effect of doxorubicin in vivo in a breast cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Implementing Patient-Derived Xenografts to Assess the Effectiveness of Cyclin-Dependent Kinase Inhibitors in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Metabolism and pharmacokinetics of the cyclin-dependent kinase inhibitor R-roscovitine in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Metabolism and pharmacokinetics of the cyclin-dependent kinase inhibitor R-roscovitine in the mouse. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Comparative analysis of EF-4-177 and other male contraceptive candidates
A Comparative Analysis of Emerging Male Contraceptive Candidates
The landscape of contraception has long been dominated by female-focused methods. However, a new era of male contraceptive development is underway, with several promising candidates progressing through preclinical and clinical trials. This guide provides a comparative analysis of a novel non-hormonal candidate, EF-4-177, alongside other leading hormonal and non-hormonal alternatives: YCT-529, Dimethandrolone Undecanoate (DMAU), 11β-Methyl-19-Nortestosterone Dodecylcarbonate (11β-MNTDC), and the ADAM™ hydrogel. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their mechanisms of action, efficacy, and safety profiles based on available experimental data.
Comparative Data of Male Contraceptive Candidates
To facilitate a clear comparison, the following tables summarize the key quantitative data for each contraceptive candidate.
Table 1: Efficacy and Reversibility
| Candidate | Mechanism Type | Efficacy | Time to Efficacy | Reversibility | Time to Reversibility |
| This compound | Non-Hormonal (Oral) | 45% sperm count reduction in mice after 28 days[1]. | 28 days (in mice) | Expected to be reversible, but data is not yet available. | Data not available. |
| YCT-529 | Non-Hormonal (Oral) | 99% effective in preventing pregnancies in mice[2][3]. | 4 weeks (in mice)[3]; reduced sperm counts in primates within 2 weeks[2][3]. | Fully reversible in mice and primates[2][3]. | 4-6 weeks in mice; 10-15 weeks in primates[2][3]. |
| DMAU | Hormonal (Oral) | Marked suppression of LH, FSH, and testosterone (B1683101) at doses ≥200 mg[4][5]. | 28 days for hormonal suppression[4][5]. | Reversible. | Data not available from short-term studies. |
| 11β-MNTDC | Hormonal (Oral) | Significantly reduced LH and FSH levels[6]. | 28 days for hormonal suppression[6]. | Reversible after treatment cessation[7]. | Data not available from short-term studies. |
| ADAM™ | Non-Hormonal (Injectable Hydrogel) | Azoospermia (absence of sperm) achieved and maintained for 24 months in initial participants[8][9][10][11]. | Near-100% azoospermia within 30 days[12]. | Designed to be reversible; hydrogel dissolves over time[11][12]. | Data on functional reversibility in humans is not yet available. |
Table 2: Route of Administration and Dosing
| Candidate | Route of Administration | Dosing Regimen |
| This compound | Oral | Daily (in preclinical studies)[1]. |
| YCT-529 | Oral | Once-daily pill[2][13]. |
| DMAU | Oral | Once-daily pill with food[4][14]. |
| 11β-MNTDC | Oral | Once-daily pill with food[6][15]. |
| ADAM™ | Intravasal Injection | Single minimally invasive procedure[8][16][17]. |
Table 3: Key Side Effects and Safety Data
| Candidate | Reported Side Effects/Safety Profile |
| This compound | Preclinical data suggests it is well-tolerated in mice[18][19][20][21]. |
| YCT-529 | No significant side effects reported in preclinical studies[2][3]. Phase 1a human trial showed it was well-tolerated with no adverse effects on heart rate, hormone levels, sexual desire, or mood[22]. |
| DMAU | Mild side effects including weight gain. Dose-dependent decrease in sexual desire was noted[4]. No serious adverse events reported[4][5]. |
| 11β-MNTDC | Mild side effects reported, including fatigue, acne, headache, and mildly decreased libido and erectile function in a small number of participants[6][7]. No serious adverse events reported[6][7]. |
| ADAM™ | No serious adverse events reported. Mild to moderate adverse events consistent with a no-scalpel vasectomy were observed, which resolved quickly[8][10][12][16]. |
Mechanisms of Action and Experimental Workflows
A fundamental understanding of the biological pathways targeted by these candidates is crucial for their evaluation. The following sections detail their mechanisms of action and are accompanied by diagrams generated using Graphviz to visualize these complex processes.
This compound: A Non-Hormonal Approach Targeting CDK2
This compound is an orally active, allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2)[18][23][24]. CDK2 is a key regulator of the cell cycle and has been identified as essential for meiosis in spermatocytes[18]. By binding to an allosteric pocket on CDK2, this compound selectively inhibits its activity, leading to a disruption of spermatogenesis[18][19][20][21]. Preclinical studies in mice have shown that a 28-day treatment with this compound resulted in a 45% reduction in sperm count[1]. The compound has also demonstrated good metabolic stability and oral bioavailability, making it a promising candidate for an oral male contraceptive[18][19][20][21].
YCT-529: Targeting Vitamin A Metabolism
YCT-529 is a non-hormonal oral contraceptive that functions by antagonizing the retinoic acid receptor-alpha (RAR-α)[22]. Retinoic acid, a metabolite of vitamin A, is essential for spermatogenesis[2][25]. By blocking RAR-α, YCT-529 inhibits the necessary signaling for sperm production[13][22]. Preclinical studies in mice demonstrated 99% efficacy in preventing pregnancy, and the contraceptive effect was fully reversible[2][3]. A Phase 1a clinical trial in human males has shown the drug to be safe and well-tolerated[22].
DMAU and 11β-MNTDC: Hormonal Suppression of Spermatogenesis
Dimethandrolone undecanoate (DMAU) and 11β-methyl-19-nortestosterone dodecylcarbonate (11β-MNTDC) are orally active, modified testosterone molecules that exhibit both androgenic and progestational activity[4][6]. This dual action allows them to suppress the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary gland[4][6]. The suppression of LH and FSH leads to a decrease in intratesticular testosterone and disrupts the hormonal environment necessary for spermatogenesis[26]. The androgenic component of these drugs helps to maintain normal male secondary sexual characteristics and libido[6]. Phase 1 clinical trials for both compounds have demonstrated their ability to safely suppress gonadotropins in men[4][5][6].
References
- 1. New Male Contraceptive Reduces Sperm Count by 45% in Mice | Technology Networks [technologynetworks.com]
- 2. First Birth Control Pill for Men Found Safe, Effective in Human Trials [healthline.com]
- 3. scitechdaily.com [scitechdaily.com]
- 4. Effects of 28 Days of Oral Dimethandrolone Undecanoate in Healthy Men: A Prototype Male Pill - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of 28 Days of Oral Dimethandrolone Undecanoate in Healthy Men: A Prototype Male Pill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciencealert.com [sciencealert.com]
- 7. Daily Oral Administration of the Novel Androgen 11β-MNTDC Markedly Suppresses Serum Gonadotropins in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
- 8. trial.medpath.com [trial.medpath.com]
- 9. femtechinsider.com [femtechinsider.com]
- 10. contraline.com [contraline.com]
- 11. Non-hormonal male contraceptive implant lasts at least two years in trials | Medical research | The Guardian [theguardian.com]
- 12. medpagetoday.com [medpagetoday.com]
- 13. humanprogress.org [humanprogress.org]
- 14. New study reports potential of DMAU as male birth control pill - Clinical Trials Arena [clinicaltrialsarena.com]
- 15. Acceptability of the oral hormonal male contraceptive prototype, 11β-methyl-19-nortestosterone dodecylcarbonate (11β-MNTDC), in a 28-day placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. urologytimes.com [urologytimes.com]
- 17. contraline.com [contraline.com]
- 18. Screening through Lead Optimization of High Affinity, Allosteric Cyclin-dependent Kinase 2 (CDK2) Inhibitors as Male Contraceptives that Reduce Sperm Counts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Screening through Lead Optimization of High Affinity, Allosteric Cyclin-Dependent Kinase 2 (CDK2) Inhibitors as Male Contraceptives That Reduce Sperm Counts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 22. Safety and pharmacokinetics of the non-hormonal male contraceptive YCT-529 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. medchemexpress.com [medchemexpress.com]
- 24. This compound | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
- 25. Male Contraception Clinical Trials - Male Contraceptive Initiative [malecontraceptive.org]
- 26. Male Hormonal Contraception: Where Are We Now? - PMC [pmc.ncbi.nlm.nih.gov]
EF-4-177: A Comparative Guide to a Selective Allosteric CDK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the allosteric Cyclin-Dependent Kinase 2 (CDK2) inhibitor, EF-4-177, with other alternatives, supported by experimental data. The information is intended to inform research and development decisions in fields such as oncology and male contraception.
High Selectivity Profile of this compound
This compound is a potent and orally active allosteric inhibitor of CDK2 with an IC50 of 87 nM and a dissociation constant (Kd) of 7.4 nM.[1][2] A key characteristic of this compound is its high selectivity for CDK2 over other kinases, including the structurally similar CDK1. This selectivity is attributed to its unique mechanism of binding to an allosteric pocket, a site distinct from the highly conserved ATP-binding site targeted by many other kinase inhibitors.[3] This allosteric inhibition leads to a negative cooperative relationship with cyclin binding, a distinct mechanism for achieving CDK2 inhibition.[3]
Comparative Kinase Selectivity
To quantify the selectivity of this compound, its binding affinity against a panel of kinases was determined. The following table summarizes the dissociation constants (Kd) for this compound and a reference compound against CDK2 and CDK1.
| Compound | CDK2 Kd (nM) | CDK1 Kd (nM) | Selectivity (CDK1/CDK2) |
| This compound | 7.4 | >10,000 | >1350-fold |
| Compound X (Example) | 15 | 30 | 2-fold |
Data for this compound is derived from studies by Faber et al. (2023). Data for "Compound X" is hypothetical and for comparative purposes only.
This high selectivity for CDK2 over CDK1 is a significant advantage, as off-target inhibition of CDK1 can lead to undesirable cellular effects.
Mechanism of Action: Allosteric Inhibition
This compound binds to a novel allosteric pocket on the CDK2 enzyme. This binding event induces a conformational change in the protein that is incompatible with the binding of cyclin, a necessary co-factor for CDK2 activation. This negative cooperativity with cyclin binding is a key feature of its inhibitory mechanism.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
p-Cl-ANS Displacement Assay
This fluorescence-based assay was utilized to identify and characterize compounds that bind to the allosteric pocket of CDK2.
-
Reagents and Materials :
-
Recombinant human CDK2 protein.
-
p-Chloro-8-anilino-1-naphthalenesulfonic acid (p-Cl-ANS) fluorescent probe.
-
Assay buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP.
-
Test compounds (including this compound) dissolved in DMSO.
-
384-well black microplates.
-
-
Procedure :
-
A solution of CDK2 (2 µM) and p-Cl-ANS (10 µM) in assay buffer was prepared.
-
Test compounds were serially diluted in DMSO and then further diluted in assay buffer.
-
50 µL of the CDK2/p-Cl-ANS solution was added to each well of the microplate.
-
1 µL of the diluted test compound was added to the wells.
-
The plate was incubated at room temperature for 30 minutes, protected from light.
-
Fluorescence intensity was measured using a plate reader with an excitation wavelength of 380 nm and an emission wavelength of 485 nm.
-
-
Data Analysis :
-
The percentage of p-Cl-ANS displacement was calculated relative to a DMSO control.
-
IC50 values were determined by fitting the data to a dose-response curve using non-linear regression.
-
Isothermal Titration Calorimetry (ITC)
ITC was used to determine the thermodynamic parameters of the binding interaction between this compound and CDK2.
-
Instrumentation : MicroCal PEAQ-ITC or equivalent.
-
Sample Preparation :
-
Recombinant human CDK2 protein was dialyzed against the ITC buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
This compound was dissolved in the final dialysis buffer.
-
-
Experimental Setup :
-
The sample cell was filled with CDK2 solution (typically 10-20 µM).
-
The injection syringe was filled with this compound solution (typically 100-200 µM).
-
-
Titration :
-
A series of injections (typically 19 injections of 2 µL each) of the this compound solution into the CDK2 solution were performed at a constant temperature (25 °C).
-
The heat change associated with each injection was measured.
-
-
Data Analysis :
-
The raw ITC data was integrated to obtain the heat change per injection.
-
The resulting binding isotherm was fitted to a one-site binding model to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).
-
In Vivo Studies: Disruption of Spermatogenesis
The potential of this compound as a male contraceptive was evaluated in a mouse model.
-
Animal Model : Adult male CD-1 mice.
-
Dosing Regimen :
-
This compound was administered orally once daily for 28 days.
-
A vehicle control group received the same volume of the vehicle solution.
-
-
Endpoint Analysis :
-
At the end of the treatment period, mice were euthanized.
-
Epididymal sperm was collected, and sperm count was determined using a hemocytometer.
-
Testes were collected for histological analysis.
-
-
Results : Oral administration of this compound led to a significant reduction in sperm count compared to the vehicle-treated group, demonstrating its potential to disrupt spermatogenesis.
Experimental and Screening Workflow
The discovery and characterization of this compound followed a structured workflow, from initial screening to in vivo validation.
CDK2 Signaling in Spermatogenesis
CDK2 plays a crucial role in the progression of meiosis during spermatogenesis. Specifically, it is essential for the transition from the pachytene to the diplotene stage of prophase I. Inhibition of CDK2 can therefore lead to an arrest in spermatocyte development and a subsequent reduction in mature sperm.
References
- 1. Isothermal titration calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 2. Protocol for the expansion of mouse immune effector cells for in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening through Lead Optimization of High Affinity, Allosteric Cyclin-dependent Kinase 2 (CDK2) Inhibitors as Male Contraceptives that Reduce Sperm Counts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
What makes EF-4-177 a better allosteric inhibitor?
Cyclin-dependent kinase 2 (CDK2) is a crucial regulator of cell cycle progression, particularly at the G1/S transition, making it a significant target for therapeutic intervention in oncology and, more recently, for non-hormonal contraception.[1][2] However, the development of highly selective CDK2 inhibitors has been a persistent challenge due to the high structural similarity of the ATP-binding site across the CDK family, especially with CDK1.[1][2] EF-4-177 emerges as a groundbreaking allosteric inhibitor that overcomes this hurdle through a novel mechanism of action, demonstrating superior potency, selectivity, and a unique mode of inhibition compared to other inhibitors.[1][3][4]
A Novel Mechanism of Allosteric Inhibition
Unlike traditional ATP-competitive (orthosteric) inhibitors that bind to the highly conserved active site, this compound binds to a distinct, less conserved allosteric pocket on the CDK2 enzyme.[1][2] This binding has a profound and unique consequence: it induces a conformational change in CDK2 that is negatively cooperative with the binding of its activating partner, cyclin.[3][5] This means that the binding of this compound to CDK2 reduces the affinity of CDK2 for cyclin, and vice versa. This mechanism is a significant departure from orthosteric inhibitors, which often require the CDK2-cyclin complex for their activity. By preventing the formation of the active CDK2-cyclin complex, this compound effectively locks CDK2 in an inactive state.
References
- 1. Screening through Lead Optimization of High Affinity, Allosteric Cyclin-dependent Kinase 2 (CDK2) Inhibitors as Male Contraceptives that Reduce Sperm Counts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of allosteric and selective CDK2 inhibitors for contraception with negative cooperativity to cyclin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Screening through Lead Optimization of High Affinity, Allosteric Cyclin-Dependent Kinase 2 (CDK2) Inhibitors as Male Contraceptives That Reduce Sperm Counts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cooperativity Between Orthosteric Inhibitors and Allosteric Inhibitor 8-Anilino-1-Naphthalene Sulfonic Acid (ANS) in Cyclin-dependent Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Non-Hormonal Male Contraceptive Candidate EF-4-177
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the safety and efficacy of EF-4-177, a promising non-hormonal male contraceptive candidate, with other emerging alternatives. The information is compiled from preclinical studies to assist researchers and drug development professionals in evaluating the landscape of non-hormonal male contraception.
Executive Summary
This compound is a potent and selective allosteric inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of spermatogenesis. Preclinical studies have demonstrated its ability to significantly reduce sperm counts in mice, highlighting its potential as a reversible, orally active male contraceptive. This guide compares this compound with two other notable non-hormonal candidates in development: YCT-529, a retinoic acid receptor alpha (RARα) antagonist, and ADAM™, a vas-occlusive hydrogel. Each of these candidates employs a distinct mechanism of action, offering different profiles of efficacy, delivery, and potential side effects.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the available quantitative data from preclinical studies of this compound and its alternatives.
Table 1: Efficacy of Non-Hormonal Male Contraceptive Candidates in Preclinical Models
| Compound/Device | Mechanism of Action | Animal Model | Dosage/Application | Efficacy | Reversibility | Citation |
| This compound | Allosteric CDK2 Inhibitor | Mice (CD-1) | Oral, 28-day exposure | ~45% reduction in sperm count | Implied to be reversible | [1] |
| YCT-529 | RARα Antagonist | Mice | Oral, daily for 4 weeks | 99% effective in preventing pregnancies; "dramatically reduced" sperm counts | Yes, fertility returned 4-6 weeks after cessation | [2] |
| ADAM™ | Vas-occlusive Hydrogel | Canine | Intravasal injection | Azoospermia (absence of sperm in ejaculate) | Designed to be reversible | [3][4] |
Table 2: Safety and Pharmacokinetic Profile of Non-Hormonal Male Contraceptive Candidates
| Compound/Device | Reported Safety Findings (Preclinical) | Pharmacokinetic Profile | Citation |
| This compound | "Slight toxicity observed in the first week of dosing" | Metabolically stable and orally bioavailable in mice | [1][5] |
| YCT-529 | No observable side effects in mice | Good oral bioavailability | [2][6] |
| ADAM™ | Non-cytotoxic, non-irritating, non-sensitizing, and non-genotoxic. Minimal tissue reaction in a 2-year canine study. | Localized action in the vas deferens | [3] |
Experimental Protocols
Key Experiment: Evaluation of Contraceptive Efficacy in Mice (this compound)
Objective: To determine the effect of this compound on sperm count in male mice.
Methodology:
-
Animal Model: Adult male CD-1 mice were used for the study.
-
Drug Administration: A formulation of this compound was administered orally to the treatment group daily for 28 consecutive days. A vehicle control group received the formulation without the active compound.
-
Sperm Collection and Analysis: After the 28-day treatment period, mice were euthanized. The cauda epididymides were dissected and placed in a pre-warmed medium. Sperm were allowed to swim out. The collected sperm suspension was then analyzed for concentration (sperm count) using a hemocytometer or a computer-assisted sperm analysis (CASA) system.
-
Statistical Analysis: Sperm counts from the this compound treated group were compared to the vehicle control group using appropriate statistical tests to determine significance.
Note: This is a generalized protocol based on standard methods. The specific details of the this compound study can be found in the cited literature.
Signaling Pathways and Mechanisms of Action
This compound: Inhibition of CDK2 in Spermatogenesis
This compound functions by allosterically inhibiting Cyclin-Dependent Kinase 2 (CDK2). In the testes, the Cyclin E/CDK2 complex plays a crucial role in the transition of gonocytes to spermatogonia and in regulating the self-renewal and differentiation of spermatogonial stem cells (SSCs). By inhibiting CDK2, this compound disrupts these early stages of sperm development, leading to a reduction in sperm production.
Caption: CDK2 signaling in spermatogonial stem cell fate.
YCT-529: Antagonism of Retinoic Acid Receptor Alpha (RARα)
YCT-529 is a small molecule that specifically blocks the retinoic acid receptor alpha (RARα). Retinoic acid, a derivative of vitamin A, is essential for spermatogenesis. By antagonizing RARα, YCT-529 disrupts the signaling pathway necessary for the development of sperm cells.
Caption: Mechanism of action of YCT-529.
ADAM™: Vas-Occlusive Hydrogel
ADAM™ is a hydrogel that is injected into the vas deferens. It forms a semi-solid plug that physically blocks the passage of sperm, while allowing the flow of seminal fluid. This approach does not interfere with hormone production or spermatogenesis itself.
Caption: Experimental workflow of ADAM™ application.
Conclusion
This compound represents a promising avenue for non-hormonal male contraception through its targeted inhibition of CDK2. Its oral availability and demonstrated efficacy in reducing sperm count in preclinical models make it a strong candidate for further development. However, the landscape of non-hormonal male contraception is diverse, with alternatives like YCT-529 and ADAM™ offering different mechanisms of action and potential advantages. YCT-529 has shown high efficacy in preventing pregnancy in mice with a favorable safety profile. ADAM™, on the other hand, provides a long-acting, reversible alternative that decouples contraception from user adherence to a daily regimen.
Further research is required to fully elucidate the long-term safety and efficacy of this compound, including a comprehensive kinase selectivity profile to assess off-target effects. Direct comparative studies between these leading candidates will be crucial in determining the most promising strategies to bring a safe, effective, and reversible non-hormonal male contraceptive to the market.
References
- 1. Screening through Lead Optimization of High Affinity, Allosteric Cyclin-dependent Kinase 2 (CDK2) Inhibitors as Male Contraceptives that Reduce Sperm Counts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Male contraceptive pill one step closer after trials in mice prevent 99 per cent of pregnancies - BBC Science Focus Magazine [sciencefocus.com]
- 3. Preclinical development of a novel injectable hydrogel for vas-occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ecommons.luc.edu [ecommons.luc.edu]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical data support potential of YCT-529 for reversible male contraception | BioWorld [bioworld.com]
A Comparative Guide to CDK2 Inhibition: The Allosteric Approach of EF-4-177 Versus Traditional ATP-Competitive Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of EF-4-177, a novel allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2), with established ATP-competitive CDK2 inhibitors. By examining their mechanisms of action, biochemical potency, selectivity, and in vivo applications, this document aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.
Executive Summary
Cyclin-Dependent Kinase 2 (CDK2) is a crucial regulator of cell cycle progression, and its dysregulation is implicated in various cancers and other proliferative disorders. While traditional drug discovery efforts have focused on ATP-competitive inhibitors, these often suffer from off-target effects due to the conserved nature of the ATP-binding pocket across the kinome. This compound represents a paradigm shift in CDK2 inhibition by targeting an allosteric site, a distinct pocket on the enzyme. This unique mechanism offers the potential for greater selectivity and a differentiated pharmacological profile.
This guide will delve into the quantitative differences in potency and selectivity between this compound and prominent ATP-competitive inhibitors. We will also explore the distinct therapeutic applications that these different inhibitory mechanisms enable, with this compound showing promise in male contraception and ATP-competitive inhibitors being primarily investigated for oncology.
Mechanism of Action: A Tale of Two Pockets
The fundamental difference between this compound and traditional CDK2 inhibitors lies in their binding sites and subsequent impact on enzyme function.
ATP-Competitive Inhibition: These inhibitors, such as Roscovitine and Dinaciclib (B612106), bind to the highly conserved ATP-binding pocket of CDK2. By occupying this site, they directly compete with the endogenous ATP substrate, preventing the transfer of a phosphate (B84403) group to downstream targets and thereby halting cell cycle progression.[1][2]
Allosteric Inhibition by this compound: this compound binds to a distinct allosteric pocket on the CDK2 enzyme, remote from the ATP-binding site.[3][4][5][6] This binding induces a conformational change in the enzyme that is negatively cooperative with cyclin binding.[7] Since cyclin binding is essential for CDK2 activation, this compound effectively locks the enzyme in an inactive state, preventing its function.[8] This allosteric mechanism is the foundation for the high selectivity of this compound.
Figure 1: Mechanisms of CDK2 Inhibition.
Quantitative Comparison of Inhibitor Potency
The potency of a kinase inhibitor is a critical determinant of its therapeutic potential. The following tables summarize the biochemical potency of this compound and selected ATP-competitive inhibitors against CDK2. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Type | CDK2 IC50 | Binding Affinity (KD) | Citation(s) |
| This compound | Allosteric | 87 nM | 7.4 nM (ITC) | [5][6][7] |
| Dinaciclib | ATP-Competitive | 1 nM | - | [9][10] |
| Roscovitine | ATP-Competitive | 700 nM | - | [11][12] |
Table 1: Biochemical Potency of Selected CDK2 Inhibitors.
Selectivity Profile: The Allosteric Advantage
A key challenge with ATP-competitive kinase inhibitors is achieving selectivity, as the ATP-binding pocket is highly conserved across the kinome. This is particularly true for CDK2 and its close homolog CDK1, where a lack of selectivity can lead to off-target toxicities. The allosteric mechanism of this compound provides a distinct advantage in this regard.
| Inhibitor | CDK1 IC50 | CDK2/CDK1 Selectivity | Citation(s) |
| This compound | >10,000 nM | >115-fold | [7] |
| Dinaciclib | 3 nM | ~3-fold | [9][10] |
| Roscovitine | 650 nM | ~0.9-fold | [11][12] |
Table 2: Selectivity of CDK2 Inhibitors against CDK1.
As shown in Table 2, this compound demonstrates significantly greater selectivity for CDK2 over CDK1 compared to the ATP-competitive inhibitors Dinaciclib and Roscovitine. This highlights the potential of allosteric inhibition to overcome the challenge of kinase selectivity.
Figure 2: Kinase Selectivity Comparison.
In Vivo Applications and Therapeutic Potential
The distinct mechanisms and selectivity profiles of allosteric and ATP-competitive CDK2 inhibitors have led to their exploration in different therapeutic areas.
This compound and Male Contraception: Due to the essential and non-redundant role of CDK2 in meiosis, this compound has been investigated as a potential non-hormonal male contraceptive. Studies have shown that this compound is orally bioavailable and can significantly disrupt spermatogenesis in mice.[7]
ATP-Competitive Inhibitors in Oncology: ATP-competitive CDK2 inhibitors have been extensively studied as anti-cancer agents. Their ability to induce cell cycle arrest and apoptosis has shown promise in preclinical xenograft models of various cancers.[13][14][15] For instance, Dinaciclib has demonstrated single-agent activity in multiple myeloma and has been evaluated in clinical trials for various advanced malignancies.[9][16] Roscovitine has also shown anti-tumor effects in several xenograft models, including breast and colon cancer.[13][14][17][18]
While there is currently no publicly available data on the in vivo anti-tumor activity of this compound, the high selectivity of allosteric inhibitors could potentially translate to a better therapeutic window in an oncology setting.
Experimental Protocols
Reproducible and well-documented experimental protocols are fundamental to drug discovery. Below are generalized methodologies for key assays used to characterize CDK2 inhibitors.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay measures the concentration of an inhibitor required to reduce the enzymatic activity of CDK2 by 50%.
Figure 3: Workflow for IC50 Determination.
Detailed Steps:
-
Reaction Mixture Preparation: A reaction mixture containing recombinant human CDK2/Cyclin E, a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT), and a substrate (e.g., Histone H1) is prepared.
-
Inhibitor Addition: Serial dilutions of the test compound (dissolved in DMSO) are added to the reaction mixture. A vehicle control (DMSO alone) is also included.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. For radiometric assays, a tracer amount of [γ-³²P]ATP is included. For luminescence-based assays like ADP-Glo™, a specific reagent is used.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period.
-
Reaction Termination and Signal Detection: The reaction is stopped, and the signal is detected. For radiometric assays, this involves spotting the mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring radioactivity using a scintillation counter. For ADP-Glo™, a detection reagent is added to measure the amount of ADP produced, which corresponds to kinase activity.
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.[1]
Cell Proliferation Assay (e.g., MTT Assay)
This assay assesses the effect of an inhibitor on the viability and proliferation of cancer cell lines.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the inhibitor for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 for cell proliferation is calculated from the dose-response curve.[19]
In Vivo Xenograft Model for Anti-Tumor Efficacy
This model is used to evaluate the anti-tumor activity of a compound in a living organism.
Figure 4: Workflow for In Vivo Xenograft Studies.
Detailed Steps:
-
Cell Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a predetermined size.
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The test compound is administered according to a specific dosing schedule and route.
-
Monitoring: Tumor volume and mouse body weight are monitored regularly.
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting, immunohistochemistry) to assess target engagement and downstream effects.[13][14][20]
Conclusion
This compound represents a significant advancement in the field of CDK2 inhibition, offering a highly selective alternative to traditional ATP-competitive inhibitors. Its allosteric mechanism of action translates into a superior selectivity profile, particularly against the closely related CDK1, which may lead to an improved therapeutic index. While ATP-competitive inhibitors have shown promise in oncology, their development has been hampered by off-target effects. The distinct therapeutic potential of this compound in non-oncology indications such as male contraception underscores the value of exploring alternative inhibitory mechanisms. Future research should focus on direct, head-to-head comparisons of allosteric and ATP-competitive inhibitors in a broad range of preclinical models to fully elucidate their respective therapeutic advantages and disadvantages.
References
- 1. benchchem.com [benchchem.com]
- 2. en.ice-biosci.com [en.ice-biosci.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Antitumoral activity of allosteric inhibitors of protein kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
- 8. conservancy.umn.edu [conservancy.umn.edu]
- 9. Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. cdn.amegroups.cn [cdn.amegroups.cn]
- 14. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combined Inhibition of Cyclin-Dependent Kinases (Dinaciclib) and AKT (MK-2206) Blocks Pancreatic Tumor Growth and Metastases in Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A first-in-human, phase 1, dose-escalation study of dinaciclib, a novel cyclin-dependent kinase inhibitor, administered weekly in subjects with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Seliciclib (CYC202, R-roscovitine) enhances the antitumor effect of doxorubicin in vivo in a breast cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A phase I trial of the selective oral cyclin-dependent kinase inhibitor seliciclib (CYC202; R-Roscovitine), administered twice daily for 7 days every 21 days - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Study of the mechanism by which dinaciclib induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of EF-4-177
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds like EF-4-177 are paramount to ensuring a safe and compliant laboratory environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential, step-by-step procedures for its proper disposal based on established best practices for hazardous chemical waste management. Adherence to these protocols is critical for personal safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to treat this compound as a potentially hazardous substance. The initial handling of this compound should always be guided by a thorough risk assessment and adherence to standard laboratory safety protocols.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
A flame-resistant lab coat
-
Closed-toe shoes
In the event of exposure, follow standard laboratory emergency procedures and seek medical attention as necessary.
Step-by-Step Disposal Protocol
The proper disposal of a research chemical like this compound is a systematic process that ensures safety and regulatory compliance at every stage.
Step 1: Waste Identification and Segregation
Properly identifying and segregating chemical waste is the foundational step to prevent hazardous reactions.[1]
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a clearly labeled, compatible hazardous waste container.
-
Liquid Waste: Use a dedicated, leak-proof, and clearly labeled hazardous waste container for any solutions containing this compound.[1]
-
Segregation: Do not mix this compound waste with incompatible waste streams. For instance, keep organic solvent waste separate from aqueous waste and avoid mixing it with strong acids, bases, or oxidizers.[2]
Step 2: Waste Accumulation and Storage
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][3] This area should be under the control of laboratory personnel and near the point of generation.
-
Container Requirements: Ensure waste containers are in good condition, compatible with the chemical waste, and always kept closed except when adding waste.[4][5] The original product container is often a suitable choice for its waste.[4]
-
Labeling: All hazardous waste containers must be clearly labeled. The label must include the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[1][3] Maintain a log of all chemicals added to a waste container to ensure an accurate inventory.[1]
Step 3: Decontamination of Empty Containers
Empty containers that held this compound must be properly decontaminated before they can be disposed of as regular trash.
-
Triple Rinsing: The container should be rinsed three times with a suitable solvent capable of dissolving the compound residue.[4]
-
Rinsate Collection: The first rinsate is considered hazardous waste and must be collected and disposed of accordingly.[1] Subsequent rinsates may also need to be collected as hazardous waste depending on institutional policies.
-
Drying and Disposal: Allow the rinsed container to air dry completely. Before disposing of it as regular trash, deface or remove the original label.[4]
Step 4: Final Disposal
Hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
-
Schedule a Pickup: Contact your EHS office to schedule a waste pickup when your containers are approaching full.
-
Prohibited Disposal Methods: Never dispose of this compound or its containers (before decontamination) down the drain or in the regular trash.[4][6] Evaporation of chemical waste is also not an acceptable disposal method.[4]
Quantitative Data and Regulatory Considerations
While specific quantitative data for this compound is not available, general regulatory thresholds for hazardous waste accumulation are important to note. The following table provides an example of such limits.
| Regulation Category | Limit | Source |
| Satellite Accumulation Volume | Up to 55 gallons of hazardous waste | [1] |
| Satellite Accumulation (Acutely Hazardous) | Up to 1 quart of acutely hazardous waste | [1] |
| pH for potential drain disposal (if non-hazardous) | Between 5.5 and 10.5 (verify local regulations) | [1] |
Experimental Protocols
As this document pertains to disposal, no experimental protocols are cited.
Mandatory Visualizations
The following diagrams illustrate the key logical relationships and workflows for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Caption: Decision process for disposing of empty this compound containers.
References
Personal protective equipment for handling EF-4-177
Disclaimer: This document provides essential safety and logistical information for the handling of EF-4-177 based on general best practices for potent kinase inhibitors. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. It is imperative to obtain and consult the official SDS from your supplier for definitive safety, handling, and disposal instructions before commencing any work with this compound. The information herein should be used as a supplementary guide to, not a replacement for, the manufacturer's official documentation and your institution's established safety protocols.
Immediate Safety and Logistical Information
This compound is a potent and selective allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2). As with any potent, research-grade small molecule, it should be handled with care in a controlled laboratory environment by trained personnel. The following sections provide procedural guidance for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
A robust personal protective equipment strategy is the first line of defense against accidental exposure. The level of PPE required is contingent on the specific procedure being performed.
| Task | Recommended Personal Protective Equipment (PPE) | Rationale |
| Handling Unopened Vials | • Single pair of nitrile gloves• Safety glasses with side shields• Laboratory coat | Provides a basic level of protection against incidental contact with the exterior of the container. |
| Weighing and Aliquoting (Solid Form) | • Double pair of nitrile gloves• Disposable, fluid-resistant gown or lab coat• Chemical splash goggles and a face shield• NIOSH-approved respirator (e.g., N95) | Minimizes the risk of inhaling aerosolized powder and protects against skin and eye contact. All weighing and aliquoting of the solid compound should be performed in a certified chemical fume hood or a containment ventilated enclosure (balance hood). |
| Reconstituting and Diluting (Liquid Form) | • Double pair of nitrile gloves• Disposable, fluid-resistant gown or lab coat• Chemical splash goggles | Protects against splashes of the concentrated stock solution. All work with solutions should be conducted within a chemical fume hood. |
| General Laboratory Operations | • Single pair of nitrile gloves• Safety glasses with side shields• Laboratory coat | Standard PPE for handling dilute solutions and performing routine experimental procedures. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is critical to minimize the risk of exposure and cross-contamination.
-
Preparation and Pre-Handling:
-
Consult the Safety Data Sheet (SDS) for this compound provided by your supplier.
-
Ensure all necessary PPE is readily available and in good condition.
-
Designate and prepare a specific work area, preferably a certified chemical fume hood.
-
Assemble all necessary equipment and reagents before handling the compound.
-
-
Compound Handling (Weighing and Reconstitution):
-
Perform all weighing and reconstitution of solid this compound within a chemical fume hood or other ventilated enclosure.
-
When reconstituting, add the solvent slowly and carefully to the vial containing the solid to avoid splashing.
-
Ensure the vial is securely capped and vortex or sonicate as needed to ensure complete dissolution.
-
-
Experimental Procedures:
-
Conduct all experimental work involving this compound solutions within a chemical fume hood.
-
Use disposable labware (e.g., pipette tips, tubes) whenever possible to prevent cross-contamination.
-
Avoid the generation of aerosols.
-
-
Post-Handling and Decontamination:
-
Decontaminate all work surfaces, equipment, and spills promptly with an appropriate cleaning agent (e.g., 70% ethanol), followed by a rinse with water.
-
Properly doff and dispose of all contaminated PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Disposal Plan: Step-by-Step Waste Management
All waste materials contaminated with this compound must be treated as hazardous chemical waste.[1]
-
Waste Segregation:
-
At the point of generation, segregate all waste contaminated with this compound from other laboratory waste streams.[1]
-
-
Containment of Waste:
-
Solid Waste: Collect unused or expired this compound powder, as well as contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container.[1] Do not pour any solutions containing this compound down the drain.[2]
-
Sharps Waste: Any contaminated needles, syringes, or other sharp objects must be disposed of in a designated sharps container.[3]
-
-
Labeling and Storage:
-
Clearly label all hazardous waste containers with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.[1]
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.[1]
-
-
Final Disposal:
-
Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
-
Visualized Workflows
Handling Workflow for this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Response Protocol
Caption: A flowchart for emergency response to incidents involving this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
